molecular formula C64H110N6O16 B11936934 Aliskiren D6 Hemifumarate

Aliskiren D6 Hemifumarate

カタログ番号: B11936934
分子量: 1231.7 g/mol
InChIキー: KLRSDBSKUSSCGU-PFGUTONBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aliskiren D6 Hemifumarate is a useful research compound. Its molecular formula is C64H110N6O16 and its molecular weight is 1231.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aliskiren D6 Hemifumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aliskiren D6 Hemifumarate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C64H110N6O16

分子量

1231.7 g/mol

IUPAC名

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methylnonanamide;(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-8-methyl-2-propan-2-yl-7-[[4-(trideuteriomethoxy)-3-[3-(trideuteriomethoxy)propoxy]phenyl]methyl]nonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1/i7D3,8D3;3D3,4D3;

InChIキー

KLRSDBSKUSSCGU-PFGUTONBSA-N

異性体SMILES

[2H]C([2H])([2H])C([C@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(=O)NCC(C)(C)C(=O)N)C([2H])([2H])[2H].[2H]C([2H])([2H])OCCCOC1=C(C=CC(=C1)C[C@@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N)C(C)C)OC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

正規SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

Aliskiren D6 Hemifumarate: Chemical Structure, Properties, and Bioanalytical Applications

[1]

Executive Summary

Aliskiren D6 Hemifumarate is the stable isotope-labeled analog of Aliskiren Hemifumarate, the first-in-class direct renin inhibitor used in the treatment of hypertension. Enriched with six deuterium atoms (

This technical guide provides a comprehensive analysis of its chemical identity, physicochemical behavior, and critical role in pharmacokinetic (PK) studies. It is designed for analytical scientists requiring robust methodologies for therapeutic drug monitoring (TDM) and bioequivalence studies.

Chemical Identity and Structure

Aliskiren D6 Hemifumarate is chemically indistinguishable from the therapeutic drug in terms of chromatography retention but distinct in mass spectrometry due to a +6 Da mass shift. This mass difference eliminates signal interference (crosstalk) between the analyte and the standard.

Nomenclature and Classification
  • Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-7-{[4-(methoxy-d3)-3-(3-methoxy-d3-propoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate.

  • Common Name: Aliskiren-d6 Hemifumarate.[1][2][3][4]

  • Parent Drug CAS: 173334-58-2 (Unlabeled Hemifumarate).[2][3][5][6]

  • Isotopic Purity:

    
     99% Deuterium enrichment.
    
Molecular Specifications

The compound exists as a hemifumarate salt, meaning two molecules of Aliskiren D6 are associated with one molecule of fumaric acid.[7]

PropertyAliskiren (Unlabeled)Aliskiren D6 (Labeled)
Free Base Formula


Free Base MW 551.76 g/mol 557.80 g/mol (+6.04)
Salt Formula


Salt MW (Stoichiometric) 1219.6 g/mol 1231.66 g/mol
Appearance White to light yellow crystalline powderWhite to off-white solid
Structural Localization of Deuterium

The six deuterium atoms are typically located on the two terminal methoxy groups attached to the phenyl ring and the propoxy chain.

  • Labeling Site:

    
     (4-position on phenyl ring) and 
    
    
    (terminal methoxy on propoxy chain).
  • Rationale: These positions are metabolically stable under standard extraction conditions and provide a sufficient mass shift (+6 Da) to avoid isotopic overlap with the natural M+6 isotope abundance of the unlabeled drug.

Physicochemical Properties[1][2][6][8][9][11][12]

Understanding the physical behavior of the hemifumarate salt is critical for optimizing extraction recovery and chromatographic peak shape.

Solubility Profile

Aliskiren D6 Hemifumarate retains the high hydrophilicity of the parent compound.

  • Water: Highly soluble (>350 mg/mL at pH 7.4).[7][4]

  • Organic Solvents: Soluble in Ethanol, DMSO, and Methanol.

  • Extraction Implications: Due to high water solubility, simple protein precipitation (PPT) often yields poor recovery due to matrix effects. Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended to isolate the compound from aqueous plasma.

Acid-Base Characteristics
  • pKa: ~9.49 (referring to the secondary amine in the backbone).

  • LogP: ~2.45 (Octanol/Water at pH 7.4).[7][4]

  • Chromatography Note: The basic amine requires an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure protonation (

    
    ) and prevent peak tailing on C18 columns.
    
Stability
  • Solid State: Stable for >2 years at -20°C when protected from moisture.

  • Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C.

  • Isotopic Stability: The C-D bonds on the methoxy groups are chemically inert under standard LC-MS conditions; no deuterium-hydrogen exchange (D/H exchange) occurs in aqueous mobile phases.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of Aliskiren D6 is as an Internal Standard for quantifying Aliskiren in human plasma. The following protocol outlines a validated workflow ensuring high sensitivity and linearity.

Mechanistic Workflow

The use of D6 corrects for variability in extraction efficiency and ionization suppression. Since the D6 analog co-elutes with the analyte, it experiences the exact same matrix effects at the electrospray source.

BioanalysisWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSamplePatient Plasma(100 µL)IS_AddAdd Aliskiren-D6 IS(Final Conc: 100 ng/mL)Sample->IS_AddExtractLiquid-Liquid Extraction (LLE)Solvent: TBME (Tert-butyl methyl ether)IS_Add->ExtractDryEvaporate to Dryness(N2 stream @ 40°C)Extract->DryReconReconstitute(Mobile Phase)Dry->ReconLCUPLC SeparationColumn: C18 (50 x 2.1mm)MP: ACN / 0.1% Formic AcidRecon->LCESIESI Positive Mode (+)IonizationLC->ESIMRMMRM DetectionQ1 -> Q3 TransitionsESI->MRMResultQuantificationRatio: Area(Drug) / Area(D6)MRM->Result

Figure 1: Validated bioanalytical workflow for Aliskiren quantification using D6-IS.

Mass Spectrometry Transitions (MRM)

In Positive Electrospray Ionization (ESI+), the hemifumarate dissociates, and the free base is protonated.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Aliskiren 552.4

436.225100
Aliskiren D6 558.4

442.225100
  • Fragmentation Logic: The transition 552

    
     436 corresponds to the loss of the amide tail (116 Da). Since the D6 label is on the core phenyl-methoxy structure (retained in the 436 fragment), the product ion for the IS shifts by exactly +6 Da to 442.2.
    
Extraction Protocol (Recommended)

Method: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike: Add 10 µL of Aliskiren D6 working solution (e.g., 1 µg/mL in MeOH).

  • Buffer: Add 50 µL of 0.1 M NaOH (Aliskiren extracts better at basic pH where it is less ionized, despite its high water solubility). Note: While pKa is high, suppressing ionization aids transfer to organic layer.

  • Extract: Add 2 mL of Tert-butyl methyl ether (TBME) . Vortex for 5 min.

  • Separate: Centrifuge at 4000 rpm for 5 min. Flash freeze aqueous layer.

  • Concentrate: Decant organic layer and evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase (e.g., 60:40 ACN:Water + 0.1% FA).

Handling and Safety

Material Safety Data Sheet (MSDS) Highlights
  • Hazards: Aliskiren D6 is a potent renin inhibitor. Avoid inhalation or skin contact.

  • Signal Word: Warning.

  • H-Statements: H361 (Suspected of damaging fertility or the unborn child) — based on RAAS inhibition mechanism.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood.

Storage and Stability
  • Powder: Store at -20°C. Hygroscopic; allow vial to equilibrate to room temperature before opening to prevent water condensation.

  • Stock Solutions: Aliquot into amber glass vials to prevent photodegradation (though Aliskiren is relatively light stable).

Synthesis Pathway (Schematic)

The synthesis of Aliskiren D6 typically follows a convergent route similar to the commercial drug but utilizes deuterated building blocks during the etherification steps.

SynthesisPrecursorPhenolic Intermediate(Core Scaffold)ReactionEtherification(Base-catalyzed)Precursor->ReactionReagentDeuterated Methyl Iodide(CD3-I)Reagent->Reaction  AlkylationProductAliskiren-D6Free BaseReaction->Product  PurificationSaltAliskiren-D6HemifumarateProduct->Salt  + Fumaric AcidCrystallization

Figure 2: Conceptual synthesis of Aliskiren-D6 via deuterated alkylation.

References

  • Nakamura, Y., et al. (2012).[2] Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor.[2] ACS Medicinal Chemistry Letters, 3(9), 754-758.[2] Link

  • Buczko, W., et al. (2008).[2] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor.[7][2][8] Pharmacological Reports, 60(5), 623-631.[2] Link

  • Tapanainen, P., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren in human plasma. Biomedical Chromatography, 27(8). Link

  • FDA Label. (2007). Tekturna (Aliskiren) Prescribing Information. Novartis Pharmaceuticals Corp. Link

  • Eoin O'Brien. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.[7] Journal of Human Hypertension. Link

Stable Isotope Integration in Renin Inhibitor Bioanalysis: Aliskiren-d6 Hemifumarate

[1][2]

Executive Summary

In the quantitative bioanalysis of the direct renin inhibitor Aliskiren , the selection of an appropriate Internal Standard (IS) is the single most critical factor preventing ionization variability from compromising data integrity.[1][2] Aliskiren-d6 Hemifumarate represents the gold-standard stable isotope-labeled (SIL) IS for this application.[1][2]

This guide moves beyond basic catalog data to provide a comprehensive technical framework for utilizing Aliskiren-d6 in LC-MS/MS workflows. It addresses the specific physicochemical challenges of Aliskiren—namely its zwitterionic character and high polarity—and demonstrates how the D6 isotopolog mitigates matrix effects that commonly cause assay failure with analog internal standards.[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5]

Accurate preparation of calibration standards requires precise knowledge of the salt form stoichiometry.[1][2] Aliskiren is most stable as a hemifumarate salt.[1][2] Researchers often confuse the CAS number of the unlabeled parent or the labeled free base with the labeled hemifumarate salt.[1][2]

Critical Distinction: The CAS number 173334-58-2 refers to the unlabeled Aliskiren Hemifumarate.[1][2][3] There is currently no globally standardized unique CAS for the Aliskiren-d6 Hemifumarate salt form in public registries; it is chemically defined by the parent structure modified with six deuterium atoms.[1][2]

Table 1: Physicochemical Specifications
ParameterSpecificationTechnical Note
Compound Name Aliskiren-d6 HemifumarateDeuterated at the isopropyl moiety (typically valine-like side chain).[1][2]
Unlabeled Parent CAS 173334-58-2 Reference for the bioactive moiety.[1][2]
Labeled Free Base CAS 1246815-96-2 (HCl var.)[1][2]Note: Often cited for the HCl salt; use caution.[1]
Chemical Formula

Stoichiometry is 2:1 (Drug:Fumarate).[1][2]
Free Base MW 557.81 g/mol C30H47D6N3O6
Salt MW 615.84 g/mol Calculated as Monomer (557.[2]81) + 0.5 Fumarate (58.03).[1][2]
Isotopic Purity

Deuterium
Essential to prevent "M0" contribution to the analyte channel.
Solubility Water, Ethanol, DMSOHighly soluble; hygroscopic.[2] Store desiccated at -20°C.
Structural Logic & Labeling Position

The stability of the deuterium label is paramount.[1][2] Aliskiren-d6 is typically labeled on the isopropyl side chain (trideuterio-2-(trideuteriomethyl)propyl).[1][2] This position is metabolically robust and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, unlike labels placed on exchangeable amine or hydroxyl protons.[1][2]

ChemicalStructurecluster_0Aliskiren-d6 Structure LogicCoreAliskiren Core(Peptidomimetic Backbone)LabelDeuterium Label (D6)Isopropyl Group(Metabolically Stable)Core->LabelCovalent BondSaltHemifumarate Counterion(0.5 Molar eq.)(Solubility/Stability)Core->SaltIonic Interaction

Figure 1: Structural assembly of the Aliskiren-d6 Hemifumarate complex.[1][2]

Bioanalytical Application: LC-MS/MS Workflow

Aliskiren presents a challenge in bioanalysis due to its high polarity and potential for adsorption.[1][2] The use of Aliskiren-d6 allows for the compensation of recovery losses during extraction and ionization suppression in the ESI source.[1]

The "Self-Validating" Protocol

A robust method must account for the Matrix Effect (ME) .[1][2] By co-eluting with the analyte, the D6 IS experiences the exact same suppression/enhancement environment as the analyte.[1][2]

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve Aliskiren-d6 Hemifumarate in DMSO or Methanol to 1 mg/mL (free base equivalent).[1][2]

    • Calculation: Weigh 1.10 mg of Salt to get 1.0 mg of Free Base (Ratio: 615.84 / 557.81 = 1.104).[1][2]

  • Sample Extraction (Liquid-Liquid Extraction - LLE):

    • Rationale: LLE is superior to Protein Precipitation (PPT) for Aliskiren to remove phospholipids that cause ion suppression.[1][2]

    • Matrix: 100 µL Plasma.

    • IS Addition: Add 20 µL of Aliskiren-d6 working solution (e.g., 500 ng/mL).

    • Buffer: Add 50 µL 0.1M NaOH (Aliskiren is basic; high pH suppresses ionization, driving it into the organic layer).[1][2]

    • Solvent: Add 1 mL Methyl tert-butyl ether (MTBE) .[1][2]

    • Process: Vortex (5 min) -> Centrifuge -> Freeze aqueous layer -> Decant Organic.

    • Reconstitution: Evaporate MTBE and reconstitute in Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH C18), 2.1 x 50 mm.[1][2]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[1][2]

      • B: 0.1% Formic Acid in Acetonitrile.[1][2][4]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection (ESI+): MRM Mode.

Table 2: Mass Spectrometry Transitions (MRM)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Aliskiren 552.4

436.32550
Aliskiren-d6 558.4

442.32550

Note: The mass shift of +6 Da is maintained in the fragment ion (436 -> 442), confirming the label is located on a stable portion of the molecule retained after fragmentation.[1][2]

Visualizing the Analytical Logic

The following diagram illustrates the critical path where the D6 Internal Standard corrects for experimental variability.

BioanalysisWorkflowcluster_inputsSample Preparationcluster_extractionExtraction & Chromatographycluster_detectionMass SpectrometryPlasmaPatient Plasma(Contains Aliskiren)MixEquilibration(IS binds to matrix)Plasma->MixISInternal Standard(Aliskiren-d6)IS->MixLLELLE (MTBE/NaOH)(Removes Phospholipids)Mix->LLELCLC Separation(Co-elution of D0/D6)LLE->LCESIESI Source(Ion Suppression Zone)LC->ESISimultaneous ArrivalQ1Q1 Filter552.4 (D0) / 558.4 (D6)ESI->Q1RatioQuantificationArea Ratio (D0/D6)ESI->RatioMatrix Effects Cancelled(Both ions affected equally)Q3Q3 Filter436.3 (D0) / 442.3 (D6)Q1->Q3FragmentationQ3->RatioNormalization

Figure 2: The self-correcting mechanism of Aliskiren-d6 in LC-MS/MS bioanalysis.

Troubleshooting & Stability

Isotope Effects on Retention Time

While deuterium is chemically similar to hydrogen, the slightly higher bond strength and lower lipophilicity can sometimes cause a "deuterium isotope effect," leading to a slight shift in retention time (RT).[1][2]

  • Observation: Aliskiren-d6 may elute slightly earlier than unlabeled Aliskiren.[1][2]

  • Impact: If the shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression window.[1][2]

  • Mitigation: Use a column with high loadability (like CSH C18) and ensure the gradient is not too shallow at the elution point.[1][2]

Handling Precautions

Aliskiren Hemifumarate is hygroscopic .[1][2]

  • Storage: Keep the primary vial at -20°C.

  • Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which alters the effective weight and concentration of your stock solution.

References

  • Novartis Pharmaceuticals. (2007).[1][2] Tekturna (Aliskiren) Prescribing Information.[1][2] FDA Access Data.[1][2] Link

  • Maibaum, J., et al. (2000).[1][2] Structure-based drug design: the discovery of novel nonpeptide orally active inhibitors of human renin.[1][2] Chemistry & Biology, 7(7), 493-504.[1][2][5] Link

  • Nirogi, R., et al. (2013).[1][2] Liquid chromatography-tandem mass spectrometric assay for aliskiren in human plasma.[1][2][4][6][7][8] Biomedical Chromatography.[1][2][8] Link

  • Waldmeier, F., et al. (2007).[1][2] Pharmacokinetics, disposition, and biotransformation of [14C]-radiolabelled aliskiren in healthy human subjects.[1][2] Drug Metabolism and Disposition.[1][2] Link

Aliskiren D6 Hemifumarate isotopic purity and enrichment

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Aliskiren D6 Hemifumarate, focusing on isotopic purity, enrichment validation, and bioanalytical application.

Isotopic Enrichment, Structural Integrity, and Analytical Validation[1]

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data hinges on the quality of the Internal Standard (IS).[1][2] Aliskiren-d6 Hemifumarate serves as the gold-standard stable isotope-labeled (SIL) IS for the quantification of Aliskiren (a direct renin inhibitor) in complex biological matrices.

This guide details the critical parameters for validating Aliskiren-d6, distinguishing between chemical purity and isotopic enrichment . It provides actionable protocols for verifying isotopic distribution using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR), ensuring that the "D6" label provides robust tracking without contributing to "cross-talk" interference in LC-MS/MS assays.

Section 1: Chemical Architecture & Isotopic Design

Aliskiren Hemifumarate is a non-peptide renin inhibitor. The "Hemifumarate" designation indicates a stoichiometric ratio of 2:1 (two drug molecules to one fumaric acid molecule), which enhances solubility and stability compared to the free base.

1.1 Structural Specifications
  • Chemical Name: (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanamide hemifumarate.[3]

  • Labeled Form (D6): The deuterium labels are typically incorporated into metabolically stable positions to prevent in vivo H/D exchange. Common sites for D6 labeling include the isopropyl side chains or the methoxy-propoxy tail.

  • Stoichiometry:

    • Free Base MW (D0): ~551.8 g/mol

    • Free Base MW (D6): ~557.8 g/mol

    • Salt MW (D6 Hemifumarate): ~615.8 g/mol (Calculated as Free Base + 0.5 * Fumaric Acid).

1.2 The "D6" Advantage

The choice of a D6 label (mass shift of +6 Da) is deliberate. It places the IS mass channel (


) well beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating isotopic overlap  (cross-signal contribution) that plagues standards with lower mass shifts (e.g., D1 or D2).
Section 2: Synthesis & Enrichment Strategy

The synthesis of Aliskiren-d6 must avoid "scrambling" (random H/D exchange). It follows a convergent route where the deuterium label is introduced via a pre-functionalized building block.

2.1 Convergent Synthesis Workflow

The following diagram illustrates the logical flow of incorporating the stable isotope.

SynthesisWorkflow cluster_QC Critical Control Point PrecursorA Chiral Lactone Core (Unlabeled) Intermediate Aliskiren-d6 Free Base (Crude) PrecursorA->Intermediate Ring Opening (Aminolysis) ReagentD Deuterated Amine/Alkoxy Reagent (Contains D6 Label) ReagentD->Intermediate FinalProduct Aliskiren-d6 Hemifumarate (Crystalline Salt) Intermediate->FinalProduct Salt Formation (Crystallization) FumaricAcid Fumaric Acid (0.5 eq) FumaricAcid->FinalProduct

Figure 1: Convergent synthesis strategy ensuring the D6 label is introduced late-stage or via a stable backbone fragment to minimize isotopic dilution.

Section 3: Analytical Validation Protocols

Researchers must validate two distinct purity metrics:

  • Chemical Purity: Absence of synthesis by-products (HPLC-UV).

  • Isotopic Purity (Enrichment): Absence of unlabeled (D0) or partially labeled (D1-D5) isotopologues.

3.1 Protocol A: Isotopic Distribution via HR-MS

Low-resolution MS is insufficient for certifying enrichment. High-Resolution MS (Orbitrap or Q-TOF) is required to resolve the isotopic fine structure.

Methodology:

  • Infusion: Direct infusion of Aliskiren-d6 (1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid).

  • Scan Range: Centered on

    
    .
    
  • Calculation: Determine the abundance of the

    
     (unlabeled) peak relative to the 
    
    
    
    peak.
IsotopologueMass ShiftTarget AbundanceImpact on Bioanalysis
D0 (Unlabeled) +0 Da< 0.5% Critical: Causes false positives in analyte channel.
D1 - D5 +1 to +5 Da< 5.0%Moderate: Reduces IS signal intensity but rarely interferes.
D6 (Target) +6 Da> 95% Primary IS peak for quantification.
3.2 Protocol B: Structural Confirmation via 1H-NMR

NMR confirms the location of the deuterium. Deuterium is "silent" in proton NMR (


-NMR), leading to the disappearance of specific peaks observed in the unlabeled standard.

Experimental Steps:

  • Dissolve ~5 mg of Aliskiren-d6 Hemifumarate in DMSO-

    
    .
    
  • Acquire a standard proton spectrum (e.g., 500 MHz, 64 scans).

  • Compare: Overlay with the spectrum of Unlabeled Aliskiren.

  • Validation:

    • Identify the "missing" signals (proton defect).

    • Confirm the integral of the Fumaric Acid peak (~6.6 ppm) is 1.0 relative to the Aliskiren backbone (indicating 0.5 molar ratio, as fumarate has 2 protons, so 0.5 mol * 2H = 1H integral equivalent).

Section 4: Bioanalytical Application (LC-MS/MS)

When using Aliskiren-d6 as an Internal Standard, the primary goal is to correct for matrix effects (ion suppression/enhancement) and recovery losses.

4.1 Cross-Signal Contribution (CSA)

A common error is neglecting the contribution of the native analyte to the IS channel, and vice versa.

  • D0

    
     D6 (Analyte interference on IS):  Negligible due to the +6 Da shift (natural C13 isotopes of D0 do not extend significantly to M+6).
    
  • D6

    
     D0 (IS interference on Analyte):  This is the risk. If the D6 standard contains 1% D0, and you spike the IS at high concentrations, that 1% D0 will appear as "drug" in the blank samples, ruining the Lower Limit of Quantitation (LLOQ).
    

Self-Validating Workflow for IS Selection:

BioanalysisLogic Step1 Define LLOQ of Analyte (e.g., 0.1 ng/mL) Step2 Select IS Spike Concentration (e.g., 50 ng/mL) Step1->Step2 Step3 Calculate Max Permissible D0 in IS (Must be < 20% of LLOQ signal) Step2->Step3 Decision Is D0 in IS < Calculated Limit? Step3->Decision Pass Proceed to Validation (Method Valid) Decision->Pass Yes Fail Purify IS or Lower Spike Conc. Decision->Fail No

Figure 2: Logic flow to ensure the isotopic purity of Aliskiren-d6 is sufficient for the intended assay sensitivity.

Section 5: Handling and Stability
  • Hygroscopicity: The hemifumarate salt is moderately hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Deuterium on C-H bonds is generally stable. However, avoid highly acidic or basic conditions for prolonged periods to prevent potential degradation of the ether side chains.

  • Stock Preparation: Correct for the salt factor and isotopic purity when weighing.

    
    
    
References
  • Nakamura, Y., et al. (2012).[4] Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor.[4] ACS Medicinal Chemistry Letters.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][5][6][7][8]

  • Eoin O'Brien. (2003).[9] Structure-based design of aliskiren, a novel orally effective renin inhibitor.[10] Journal of Hypertension.

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. ResolveMass.

  • World Health Organization. (2025). Annex 6: Bioanalytical Method Validation. WHO Technical Report Series.

Sources

Aliskiren D6 Hemifumarate solubility in methanol and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of Aliskiren D6 Hemifumarate

Executive Summary

Aliskiren D6 Hemifumarate (CAS: N/A for specific salt; parent D6 CAS: 1246815-96-2) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Aliskiren, a direct renin inhibitor.[1] Precise solubility data for this deuterated congener is often extrapolated from the unlabeled parent, yet isotopic substitution can induce subtle physicochemical shifts.

This guide provides a definitive technical framework for solubilizing Aliskiren D6 Hemifumarate in Methanol (MeOH) and Water . It addresses the divergence in public databases regarding methanol solubility and establishes a validated protocol for preparing stable stock solutions essential for regulated bioanalysis (GLP/GCP).

Physicochemical Profile & Solubility Matrix

Understanding the salt form is prerequisite to solvation. Aliskiren D6 is supplied as a hemifumarate salt (2:1 stoichiometry of drug cation to fumarate anion).[1] This ionic character dictates its high aqueous solubility but introduces complexity in organic solvents.

Solubility Data Table
Solvent SystemSolubility RatingSaturation Limit (Est.)Application Context
Water (Milli-Q) High > 50 mg/mLAqueous working solutions; Buffer preparation.[1]
Methanol (MeOH) Soluble ~10–20 mg/mLPrimary solvent for Stock Solutions (microbial inhibition, volatility).[1]
DMSO High> 50 mg/mLAlternative stock solvent (viscous, hard to pipette).[1]
Acetonitrile Poor/Sparingly< 1 mg/mLDo NOT use for primary stock preparation.[1] Risk of precipitation.
The Methanol Divergence

While some generic chemical databases list Aliskiren Hemifumarate as "slightly soluble" in methanol, specialized reagent suppliers (e.g., Cayman Chemical) classify the deuterated form as "Soluble" [1].[1]

  • Technical Insight: The hemifumarate salt moiety is hydrophilic. In pure methanol, solvation is slower than in water due to the lower dielectric constant. However, for analytical stock concentrations (typically 0.1 – 1.0 mg/mL), methanol is the superior choice to prevent hydrolysis and bacterial growth during storage at -20°C.[1]

Validated Experimental Protocol: Stock Preparation

Objective: Prepare a 1.0 mg/mL Master Stock Solution of Aliskiren D6 Hemifumarate.

Critical Mechanism: This protocol utilizes a "Wetting Phase" to overcome the kinetic energy barrier of dissolving a crystalline salt in an organic solvent.

Materials
  • Analyte: Aliskiren D6 Hemifumarate (MW ~615.8 g/mol ).[1]

  • Solvent A: LC-MS Grade Water.[1]

  • Solvent B: LC-MS Grade Methanol.[1]

  • Vessel: Amber borosilicate glass vial (silanized preferred to minimize adsorption).

Step-by-Step Workflow
  • Gravimetric Analysis: Weigh 1.0 mg of Aliskiren D6 Hemifumarate into the amber vial.

    • Note: The compound is hygroscopic. Equilibrate the container to room temperature for 30 mins before opening to prevent moisture condensation.

  • The "Pre-Wet" Technique (Crucial Step):

    • Add 50 µL of Water directly to the powder.

    • Reasoning: The salt dissociates instantly in the high-dielectric aqueous environment, breaking the crystal lattice.

  • Primary Solvation:

    • Add 950 µL of Methanol .

    • Result: This creates a 95:5 MeOH:Water solution. The water keeps the salt dissolved, while the high methanol content ensures stability and compatibility with organic precipitation methods.

  • Energy Input: Vortex for 30 seconds, followed by sonication for 5 minutes at ambient temperature.

    • Visual Check: Solution must be clear and colorless. If particulates remain, extend sonication.

  • Storage: Aliquot into 100 µL volumes in cryovials. Store at -20°C or -80°C.

Visualization: Solvation & Bioanalytical Workflow

The following diagram illustrates the logical flow from solid state to LC-MS injection, highlighting the critical "Pre-Wet" decision point.

G Solid Aliskiren D6 (Solid Salt) Weigh Gravimetric Weighing Solid->Weigh PreWet Pre-Wet: Add 5% Water Weigh->PreWet Dissociation Solvate Add 95% MeOH PreWet->Solvate Sonicate Sonicate (5 min) Solvate->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Stock Master Stock (1 mg/mL) Check->Stock Yes Fail Extend Sonication or Add 5% H2O Check->Fail No Fail->Sonicate

Figure 1: Optimized dissolution workflow for hemifumarate salts in organic-dominant solvents.

Stability & Handling

Isotopic Stability

Deuterium labels on the Aliskiren D6 molecule are generally stable. However, the hemifumarate counter-ion can be sensitive to pH extremes.

  • Avoid: Storing stocks in basic solutions (pH > 8.0). Base can strip the fumaric acid, converting the salt to a free base which may have different solubility/adsorption properties [2].

  • Preferred: Maintain stock solutions in neutral or slightly acidic conditions (0.1% Formic Acid is acceptable if using for LC-MS).[1]

Adsorption

Aliskiren is a peptidomimetic renin inhibitor with hydrophobic domains.

  • Risk: High potential for non-specific binding (NSB) to polypropylene containers at low concentrations (< 100 ng/mL).[1]

  • Mitigation: Always prepare working standards (dilutions) in solvents containing at least 30% organic (MeOH/ACN) or use LoBind® tubes.[1]

Application Context: LC-MS/MS

In a typical bioanalytical assay (e.g., human plasma), Aliskiren D6 is used to normalize extraction efficiency and ionization suppression.[1]

  • Extraction Method: Protein Precipitation (PPT).[1]

  • IS Working Solution: Dilute the 1 mg/mL Master Stock to 100 ng/mL in Methanol.

  • Protocol:

    • Aliquot 50 µL Plasma.

    • Add 200 µL of IS Working Solution (in MeOH) .

    • Vortex/Centrifuge.

    • Inject Supernatant.

    • Why MeOH? Methanol acts simultaneously as the solvent for the D6 IS and the precipitating agent for plasma proteins, ensuring the IS is integrated exactly when the matrix is disrupted [3].

References

  • DailyMed. (2023).[1] Aliskiren Hemifumarate - Prescribing Information. U.S. National Library of Medicine. Retrieved from [Link][1]

Sources

Technical Guide: Stability Assessment and Optimization of Aliskiren D6 Hemifumarate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile, handling, and validation of Aliskiren-d6 Hemifumarate (Aliskiren-d6), the critical stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS bioanalysis of the direct renin inhibitor Aliskiren.[1][2] While the hemifumarate salt form offers superior solid-state stability compared to the free base, the integrity of the deuterium label and the molecule's resistance to hydrolysis in aqueous matrices are paramount for regulatory compliance (FDA/EMA). This guide provides a self-validating framework for researchers to ensure data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies.

The Molecular Context: Structure and Salt Form

Why Hemifumarate?

Aliskiren is a non-peptide renin inhibitor.[3] In its free base form, it is a sticky, hygroscopic oil that is difficult to handle and weigh accurately. The hemifumarate salt (2:1 stoichiometry of drug to fumaric acid) is the pharmaceutical standard because it crystallizes into a stable white powder.

  • Solubility: High in water (>350 mg/mL) and methanol; suitable for reverse-phase LC-MS.[1][2]

  • Hygroscopicity: Even as a salt, Aliskiren remains hygroscopic. Moisture uptake is the primary vector for solid-state degradation.

The Deuterium Label (d6)

The d6-label is typically incorporated into the isopropyl side chains or the methoxy-propoxy groups.

  • Critical Risk (D/H Exchange): If the deuterium atoms are located on exchangeable positions (e.g., -OH, -NH, or alpha to a carbonyl in an acidic environment), they may exchange with solvent protons (

    
    ) during extraction or storage.[1][2] This results in a mass shift back to the unlabeled analyte (M+0), causing "cross-talk" and falsely elevating the analyte concentration.
    
  • Validation Requirement: Users must experimentally verify that the isotopic label is located on a non-exchangeable carbon backbone (C-D bonds) and is stable under the specific pH conditions of the extraction method.

Stability Mechanisms and Risk Factors

The stability of Aliskiren-d6 is governed by three primary degradation pathways:

MechanismTriggerManifestation in LC-MSPrevention Strategy
Hydrolysis Acidic/Basic pHLoss of amide bond; formation of amine/acid fragments.[1][2]Maintain stock solutions in neutral organic solvents (MeOH/DMSO).[1][2] Avoid storing in aqueous buffers >24h.
Oxidation Light + OxygenFormation of N-oxides or oxidative cleavage of ether linkages.[1]Store in amber glass; use antioxidants (e.g., ascorbic acid) if matrix is plasma.[1][2]
D/H Exchange Protic Solvents (pH extremes)Loss of +6 Da mass shift; appearance of M+5, M+4 peaks.[2]Verify isotopic purity in the mobile phase environment.

Experimental Protocol: Stress Testing & Validation

This protocol provides a self-validating system to confirm the suitability of Aliskiren-d6.[1]

Workflow Visualization

The following diagram outlines the logical flow for assessing IS stability before deployment in regulated studies.

StabilityWorkflow cluster_Stress Stress Conditions (24 Hours) Start Start: Aliskiren-d6 Stock Prep Solubility Dissolve in MeOH/DMSO (1 mg/mL) Start->Solubility Split Split into Aliquots Solubility->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Oxid Oxidative (3% H2O2) Split->Oxid Control Control (-20°C MeOH) Split->Control LCMS LC-MS/MS Analysis (MRM Mode) Acid->LCMS Base->LCMS Oxid->LCMS Control->LCMS Eval Evaluate Purity & Response LCMS->Eval Decision Is Degradation > 5%? Eval->Decision Pass PASS: Proceed to Validation Decision->Pass No Fail FAIL: Optimize Solvent/Storage Decision->Fail Yes

Figure 1: Step-by-step stress testing workflow for Aliskiren-d6 Hemifumarate.

Step-by-Step Methodology

Step 1: Stock Preparation

  • Weigh ~1.0 mg of Aliskiren-d6 Hemifumarate.[1][4]

  • Dissolve in Methanol (MeOH) to yield a 1.0 mg/mL free-base equivalent solution.[1][2] Note: Avoid water in the primary stock to prevent hydrolysis.

Step 2: Stress Conditions (Forced Degradation) Prepare four samples at a working concentration (e.g., 1 µg/mL):

  • Control: Dilute in pure Methanol. Store at -20°C.

  • Acid: Dilute in 0.1 N HCl. Store at Room Temp (RT) for 24h.

  • Base: Dilute in 0.1 N NaOH. Store at RT for 24h.

  • Oxidative: Dilute in 3% H₂O₂. Store at RT for 24h.

Step 3: LC-MS/MS Analysis

  • Inject each sample. Monitor the MRM transition for Aliskiren-d6 (e.g., m/z 558.4 → 122.1, depending on the specific label position).

  • Crucial Check: Also monitor the MRM for unlabeled Aliskiren (m/z 552.4 → 116.[2]1) in the d6 samples.

Step 4: Data Interpretation

  • Stability Acceptance: The peak area of the stressed samples should be within 90-110% of the Control sample.

  • Isotopic Stability: The response in the unlabeled channel (M+0) must be <0.5% of the d6 response. If Acid/Base stress increases the M+0 signal, deuterium exchange is occurring , and the IS is unsuitable for methods using those pH conditions.

Routine Monitoring & Acceptance Criteria

In a live bioanalytical run, the IS response acts as a heartbeat for the method's health.

The "IS Variation" Rule

According to FDA Bioanalytical Method Validation (BMV) guidelines, IS response variations indicate matrix effects or instability.[2]

  • Calculation: Compare the IS peak area of each study sample against the mean IS area of the Calibration Standards (Std).

  • Alert Limit: If IS response varies by >50% (i.e., <50% or >150% of the mean), the sample is flagged.

Decision Logic for IS Failure

IS_Logic Input Sample IS Area Check Compare to Mean of Stds Input->Check Normal Range: 50% - 150% (PASS) Check->Normal Within Limit Low < 50% (Suppression/Loss) Check->Low Too Low High > 150% (Enhancement/Evaporation) Check->High Too High ActionLow Check Extraction Recovery Check Matrix Effect Low->ActionLow ActionHigh Check Injection Vol Check Solvent Evap High->ActionHigh

Figure 2: Decision matrix for Internal Standard response monitoring during routine analysis.

Best Practices for Handling

  • Storage:

    • Solid State: -20°C, desiccated. Protect from light.

    • Stock Solution (MeOH): Stable for at least 6 months at -20°C or -80°C.

    • Working Solution (Aqueous): Prepare fresh weekly. Aliskiren is prone to microbial growth in non-sterile aqueous buffers; store at 4°C.

  • Solvent Selection:

    • Avoid protic solvents (water/alcohols) with extreme pH for long-term storage to prevent potential D/H exchange.[1][2]

    • Acetonitrile (ACN) is often superior to Methanol for precipitation if D-exchange is suspected, as ACN is aprotic.[1][2]

  • Container:

    • Use silanized glass vials or low-binding polypropylene to prevent non-specific adsorption (sticking) of the drug to container walls, which causes "drifting" IS response over a run.[1][2]

References

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Mechanism of Action Research for the Direct Renin Inhibitor Aliskiren, Featuring the Role of Aliskiren D6 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive exploration of the mechanism of action of Aliskiren, a first-in-class direct renin inhibitor. We will delve into the foundational science of the Renin-Angiotensin-Aldosterone System (RAAS), detail the molecular interactions of Aliskiren at its target, and present the field-proven experimental methodologies used to characterize its activity. A central focus of this guide is to elucidate the indispensable role of its deuterated analog, Aliskiren D6 Hemifumarate, as an internal standard in the quantitative bioanalytical assays that form the backbone of pharmacokinetic and pharmacodynamic (PK/PD) research. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of how to investigate and validate the mechanism of direct renin inhibitors.

The Renin-Angiotensin-Aldosterone System (RAAS): The Primary Frontier for Blood Pressure Regulation

The RAAS is a cascaded enzymatic pathway that serves as a principal regulator of blood pressure, electrolyte balance, and vascular resistance. Its central role in pathophysiology has made it a premier target for antihypertensive drug development. The cascade is initiated when the kidneys, sensing a decrease in renal perfusion or blood volume, secrete the aspartyl protease enzyme, renin .[1][2]

The significance of renin lies in its position as the first and rate-limiting step in the entire cascade.[3][4] Renin's sole physiological function is to cleave the circulating pro-hormone angiotensinogen, producing the inactive decapeptide, Angiotensin I (Ang I).[1][5] Ang I is subsequently converted by Angiotensin-Converting Enzyme (ACE) into the highly active octapeptide, Angiotensin II (Ang II).[5] Ang II exerts powerful physiological effects by binding to its type 1 (AT1) receptor, leading to:

  • Potent Vasoconstriction: Directly narrowing blood vessels to increase blood pressure.

  • Aldosterone Secretion: Stimulating the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.[1]

  • Sympathetic Nervous System Activation: Enhancing the release of catecholamines.[2]

Targeting the RAAS at its origin—by directly inhibiting renin—offers the most complete upstream blockade, preventing the formation of both Ang I and Ang II, and consequently mitigating the downstream pathological effects.[6][7]

RAAS_Pathway cluster_kidney Kidney cluster_effects Physiological Effects Renin Renin AngI Angiotensin I (Inactive) Renin:e->AngI:w Catalyzes Angiotensinogen Angiotensinogen (from Liver) Angiotensinogen:s->AngI:n Cleavage AngII Angiotensin II (Active) AngI:s->AngII:n Conversion AT1R AT1 Receptor AngII:e->AT1R:w Binds ACE ACE (Lungs, Endothelium) ACE:e->AngII:w Catalyzes Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Leads to

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Aliskiren: Molecular Mechanism of a Direct Renin Inhibitor

Aliskiren is a non-peptide, orally active, small-molecule drug that functions as a potent and specific competitive inhibitor of human renin.[1][8]

Mechanism of Action

The discovery and optimization of Aliskiren were heavily reliant on crystallography and molecular modeling. It is designed to mimic the transition state of the angiotensinogen substrate, allowing it to bind with high affinity to the active site of renin.[1] Specifically, Aliskiren occupies the S1/S3 binding pockets of the renin molecule, which are crucial for its catalytic activity.[5][8] This binding physically obstructs the access of angiotensinogen to the catalytic aspartate residues (Asp32 and Asp217), thereby preventing the cleavage of angiotensinogen to Angiotensin I.[1]

The result is a profound decrease in Plasma Renin Activity (PRA), which is the measure of renin's enzymatic function.[2] Consequently, the plasma concentrations of Ang I and Ang II are also dose-dependently reduced.[9] An interesting pharmacodynamic effect is that while PRA decreases, the total Plasma Renin Concentration (PRC) increases. This is a compensatory mechanism due to the loss of the negative feedback loop normally exerted by Ang II on renin secretion.[2][8] However, this newly released renin is immediately blocked by Aliskiren, rendering it inactive.

Aliskiren_MOA cluster_reaction Normal RAAS Activation cluster_inhibition Inhibition by Aliskiren Angiotensinogen Angiotensinogen Renin Renin Active Site Angiotensinogen->Renin Binds to AngI Angiotensin I Renin->AngI Cleaves to Aliskiren Aliskiren Aliskiren->Renin Competitively Binds & Blocks Active Site Block->AngI

Figure 2: Competitive inhibition of the renin active site by Aliskiren.

Key Pharmacological Parameters

Understanding the quantitative aspects of Aliskiren's interaction with renin and its behavior in the body is fundamental to its research.

ParameterValueSignificanceSource(s)
IC50 (In Vitro) 0.6 nmol/LDemonstrates very high potency for inhibiting human renin activity.[7][8][10]
Ki (Inhibitory Constant) 0.14 - 0.18 nmol/LIndicates extremely high binding affinity to the renin active site.[11]
Oral Bioavailability ~2.5%Low absorption, but compensated by high potency. A key parameter to measure accurately in formulation development.[1][2][8][10][12]
Plasma Half-life ~24 hoursSupports once-daily dosing and sustained inhibition of PRA.[2][3][13]
Time to Peak Plasma Conc. (Tmax) 1 - 3 hoursDefines the onset of maximum systemic exposure after oral administration.[1][9][10][12]
Metabolism Minimally metabolized by CYP3A4; low potential for drug-drug interactions.[7][10][12]
Excretion Primarily via biliary/fecal route as unchanged drug.[3][10][12][13]

The Role of Aliskiren D6 Hemifumarate: The Gold Standard for Bioanalysis

While Aliskiren is the active pharmaceutical ingredient (API), Aliskiren D6 Hemifumarate is a critical research tool, not a therapeutic agent. The "D6" designation signifies that six specific hydrogen atoms in the Aliskiren molecule have been replaced with their stable isotope, deuterium.

Causality of Choice: Why Use a Deuterated Standard? In drug development, accurately quantifying the concentration of a drug in biological matrices (e.g., plasma, urine, tissue) is non-negotiable for reliable PK/PD analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this purpose. The use of a stable isotope-labeled (SIL) internal standard, such as Aliskiren D6, is considered the gold standard for three primary reasons:

  • Identical Physicochemical Properties: Aliskiren D6 behaves virtually identically to Aliskiren during all stages of sample preparation (e.g., extraction, protein precipitation) and chromatographic separation. This means any accidental loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard.

  • No Ionization Suppression/Enhancement Effects: It co-elutes with the unlabeled Aliskiren from the LC column and experiences the same matrix effects in the mass spectrometer's ion source.

  • Mass-Based Distinction: Despite these similarities, the mass spectrometer can easily distinguish between Aliskiren and Aliskiren D6 due to the 6-Dalton mass difference.

This system is self-validating. The ratio of the Aliskiren signal to the Aliskiren D6 signal remains constant, correcting for any variability in sample handling or instrument response and yielding highly accurate and precise quantification.

Key Methodologies in Aliskiren Research

In Vitro Potency Determination: The Renin Inhibition Assay

Objective: To determine the concentration of Aliskiren required to inhibit 50% of renin's enzymatic activity (IC50), a primary measure of its potency.

Methodology: A common and robust method is a fluorescence resonance energy transfer (FRET)-based assay.

  • Principle: A synthetic peptide substrate is used that contains a fluorescent reporter and a quencher molecule. In its intact state, the quencher suppresses the reporter's fluorescence. When renin cleaves the peptide, the reporter and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to renin activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Aliskiren in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Aliskiren in assay buffer to create a concentration gradient (e.g., 0.01 nM to 1 µM).

    • Prepare solutions of recombinant human renin, the FRET peptide substrate, and assay buffer (typically a Tris or HEPES buffer at physiological pH).

  • Assay Setup (96- or 384-well plate):

    • Add a fixed amount of human renin to each well.

    • Add the various dilutions of Aliskiren (or vehicle control for 0% inhibition and a potent, known inhibitor for 100% inhibition).

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow Aliskiren to bind to the renin.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.

    • Measure the fluorescence signal kinetically over a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each Aliskiren concentration from the linear phase of the fluorescence-time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition versus the logarithm of the Aliskiren concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

PK/PD Studies: The Bioanalytical Workflow with LC-MS/MS

Objective: To establish a quantitative link between the concentration of Aliskiren in the bloodstream (Pharmacokinetics) and its effect on the RAAS pathway, specifically PRA (Pharmacodynamics).

Methodology: This workflow is critically dependent on the use of Aliskiren D6 Hemifumarate as the internal standard.

Bioanalytical_Workflow cluster_lcms LC-MS/MS Analysis start Collect Plasma Sample (from dosed subject) spike Spike with known amount of Aliskiren D6 (Internal Standard) start->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip vortex Vortex & Centrifuge precip->vortex transfer Transfer Supernatant vortex->transfer inject Inject into LC-MS/MS System transfer->inject lc LC Separation (Aliskiren & Aliskiren D6 co-elute) inject->lc ms MS/MS Detection (Quantify based on mass difference) lc->ms analyze Data Analysis (Calculate Analyte/IS Ratio) ms->analyze result Determine Aliskiren Concentration analyze->result

Figure 3: A typical LC-MS/MS bioanalytical workflow using a deuterated internal standard.

Step-by-Step Protocol (Plasma Sample Analysis):

  • Sample Preparation:

    • Aliquot 100 µL of study plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 10 µL of a working solution of Aliskiren D6 Hemifumarate (the internal standard, IS) at a fixed, known concentration (e.g., 50 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate Aliskiren from other plasma components.

    • Mass Spectrometry (MS): The column eluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Aliskiren: Monitor the transition from the parent ion (precursor) to a specific product ion, e.g., m/z 552.4 -> 457.3.

      • MRM Transition for Aliskiren D6 (IS): Monitor the corresponding transition for the deuterated standard, e.g., m/z 558.4 -> 463.3.

  • Data Quantification:

    • The instrument software integrates the peak area for both the Aliskiren and Aliskiren D6 MRM transitions.

    • A calibration curve is constructed by plotting the ratio of (Aliskiren Area / Aliskiren D6 Area) against the known concentrations of the calibration standards.

    • The concentration of Aliskiren in the unknown study samples is then calculated from their area ratios using the regression equation from the calibration curve.

Conclusion

The investigation of Aliskiren's mechanism of action is a multi-faceted process that integrates in vitro potency assessment with in vivo pharmacokinetic and pharmacodynamic characterization. Aliskiren effectively lowers blood pressure by directly inhibiting renin, the rate-limiting enzyme of the RAAS, thereby preventing the production of Angiotensin II.[6][14][15] This technical guide has detailed the foundational assays and workflows that are essential for this research. Central to the integrity and accuracy of the crucial PK/PD studies is the use of Aliskiren D6 Hemifumarate. As a stable isotope-labeled internal standard, it provides the self-validating system required for robust, high-precision quantification via LC-MS/MS, ensuring that the data used to connect drug exposure with its biological effect is of the highest possible quality.

References

  • What is the mechanism of Aliskiren Fumarate? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Aliskiren (oral route). (n.d.). Mayo Clinic. [Link]

  • Aliskiren. (2020). BioPharma Notes. [Link]

  • Aliskiren. (n.d.). LiverTox - National Institutes of Health. [Link]

  • ALISKiren: ONE NAME MANY ACTION. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Aliskiren: an oral direct renin inhibitor for the treatment of hypertension. (2008). Expert Opinion on Pharmacotherapy. [Link]

  • Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview. (n.d.). Taylor & Francis Online. [Link]

  • Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. (2007). Vascular Health and Risk Management. [Link]

  • Direct Renin Inhibitors: Aliskiren. (2019). Nonstop Neuron - YouTube. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of aliskiren. (2008). Clinical Pharmacokinetics. [Link]

  • (PDF) Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. (2008). ResearchGate. [Link]

  • Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. (2010). ResearchGate. [Link]

  • Aliskiren Tablets: Package Insert / Prescribing Info / MOA. (2024). Drugs.com. [Link]

  • Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy. (2008). Therapeutics and Clinical Risk Management. [Link]

  • Aliskiren--mode of action and preclinical data. (2008). Journal of Molecular Medicine. [Link]

  • Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. (2007). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Aliskiren. (n.d.). Wikipedia. [Link]

  • Video: Antihypertensive Drugs: Direct Renin Inhibitors. (2024). JoVE. [Link]

  • Mechanisms of action of Aliskiren. (n.d.). ResearchGate. [Link]

  • Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. (2012). Journal of Chromatography B. [Link]

Sources

Technical Guide: Storage & Handling of Deuterated Aliskiren Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the single point of failure for method accuracy. Deuterated Aliskiren (e.g., Aliskiren-d6, Aliskiren-d13) is particularly susceptible to two distinct degradation vectors: hygroscopic destabilization (physical) and proton-deuterium (H/D) exchange (chemical).[1]

This guide deviates from standard "store at -20°C" boilerplate instructions. Instead, it provides a mechanistic protocol designed to prevent the specific degradation pathways inherent to the Aliskiren molecule, ensuring long-term validity for Pharmacokinetic (PK) and Toxicokinetic (TK) assays.[1]

Part 1: The Physicochemical Vulnerability Profile

To store Aliskiren-d(n) correctly, one must understand why it degrades.[1][2] Aliskiren is a direct renin inhibitor containing a complex non-peptide structure (delta-amino-gamma-hydroxy-omega-arylalkanecarboxamide).[1]

The Hygroscopicity Trap

Aliskiren hemifumarate is highly hygroscopic.[2] It does not just "get wet"; it absorbs atmospheric moisture into its crystal lattice, altering its effective molecular weight.[2]

  • The Consequence: If you weigh 1.0 mg of "wet" standard, you may effectively be weighing 0.8 mg of Aliskiren and 0.2 mg of water. This introduces a systematic negative bias in your calibration curve before the experiment begins.[2]

  • The Fix: Strict equilibration protocols (detailed in Part 3).[2]

The Deuterium Scrambling Risk

While Carbon-Deuterium (C-D) bonds are generally stable, Aliskiren contains amide and hydroxyl groups.[1] If the deuterated label is located near these functional groups, or if the standard is dissolved in protic solvents (water/methanol) under acidic/basic stress, H/D exchange can occur.[3]

  • The Consequence: The mass shift (

    
    ) is lost. The IS begins to mimic the analyte mass (
    
    
    
    ), causing "crosstalk" or interference in the analyte MRM channel.
  • The Fix: pH-neutral solvent systems and avoidance of protic solvents for long-term stock storage where possible.[1]

Part 2: Solid-State Storage Protocol

This protocol treats the reference standard as a reactive biological sample rather than a stable chemical salt.[2]

The "Cold Chain" Workflow

The following diagram illustrates the mandatory lifecycle for receiving and storing the solid standard.

AliskirenStorage cluster_warning CRITICAL FAILURE POINT Arrival 1. Arrival (Check CoA & Seal) Equilibrate 2. Thermal Equilibration (Room Temp, 2-4 hrs) Arrival->Equilibrate DO NOT OPEN COLD Desiccator 3. Desiccation (24h over P2O5 or Silica) Equilibrate->Desiccator Remove absorbed H2O Aliquot 4. Aliquot & Weigh (Low Humidity Environment) Desiccator->Aliquot Minimize Headspace DeepFreeze 5. Deep Freeze (-20°C or -80°C) Aliquot->DeepFreeze Amber Glass + Parafilm

Figure 1: Critical workflow for receiving and processing hygroscopic reference standards. The red zone highlights the most common failure point: opening a cold vial.

Detailed Protocol Steps
  • Thermal Equilibration (Critical): Upon removal from the freezer, the vial must remain sealed at room temperature (20-25°C) for at least 3 hours. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic powder.[2]

  • Primary Storage:

    • Container: Amber borosilicate glass (Type I) with Teflon-lined screw caps.[1][2]

    • Temperature: -20°C is standard; -80°C is preferred for storage >12 months.

    • Environment: Store the primary vial inside a secondary container (e.g., a Falcon tube) containing a sachet of activated silica gel.

Part 3: Solubilization & Liquid Storage[2]

Once in solution, the kinetics of degradation change.[2] Hydrolysis of the amide bond and potential deuterium exchange become the primary risks.

Solvent Selection Matrix
Solvent SystemSolubilityStability RiskRecommended Use
Methanol (Pure) HighLowPrimary Stock Solution. Best balance of solubility and volatility.[1]
DMSO Very HighLow (Freezing issues)Alternative Stock.[1][2] Warning: DMSO is hygroscopic and hard to remove/evaporate.[2]
Water/Buffer ModerateHigh Working Solutions Only. Hydrolysis risk increases over time.[2]
Acetonitrile Low/ModLowGood for working dilutions, but check solubility limits first.[2]
Preparation Protocol
  • Stock Solution (1.0 mg/mL): Dissolve the equilibrated solid in pure Methanol (LC-MS grade).

  • Aliquot Immediately: Do not store one large bottle. Divide into 100 µL aliquots in amber HPLC vials with insert.

  • Storage: Store aliquots at -80°C.

  • Usage Rule: Single-use only. Never refreeze a thawed aliquot of Aliskiren-d(n). The freeze-thaw cycle promotes micro-precipitation and concentration gradients.[2]

Part 4: Self-Validating Integrity Checks

A "Trustworthy" method validates itself.[2] You must verify that your storage conditions have not compromised the standard.

The "Zero-Blank" Interference Test

Before every batch analysis, run a Zero-Blank (Matrix + IS, no Analyte) and a Double Blank (Matrix only).[1]

  • Check IS Channel: The IS peak area in the Zero-Blank should match the theoretical expectation (within 15%).

  • Check Analyte Channel (The "Crosstalk" Test):

    • In the Zero-Blank, monitor the Analyte MRM transition.

    • If you see a peak at the retention time of Aliskiren, your deuterated standard has degraded (lost deuterium) or contains isotopic impurities.

    • Limit: The interference peak must be < 20% of the LLOQ (Lower Limit of Quantification) area.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low IS Signal or High Variation CheckSolubility 1. Check Solubility (Precipitation?) Start->CheckSolubility CheckRT 2. Check Retention Time (Drift = pH/Column issue) CheckSolubility->CheckRT Soluble FreshPrep 3. Prepare Fresh IS from Solid CheckSolubility->FreshPrep Visible Particulates Compare 4. Compare Old vs New (System Suitability) CheckRT->Compare RT Stable Conclusion Conclusion: Stock Degraded Discard Old Batch Compare->Conclusion New > Old (+20%)

Figure 2: Decision tree for diagnosing Internal Standard failure during bioanalysis.

References

  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[2][4][5] USP-NF.[1][2][4] Link

  • Ezzeldin, M. I., et al. (2015).[2][6] "Quantitative simultaneous determination of aliskiren hemifumarate and hydrochlorothiazide in combined tablet formulation by RP-HPLC." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Venkatesh, P., et al. (2013).[2] "Liquid chromatography-tandem mass spectrometric assay for aliskiren... in human plasma." Biomedical Chromatography. Link

  • Landvatter, S. W. (2013).[2][7] "Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards." Hilaris / Metabolomics. Link

  • Toronto Research Chemicals. "Aliskiren-d6 Hydrochloride (Major) Certificate of Analysis & Storage." Link(Note: Representative link for commercial standard handling).

Sources

Advanced Bioanalytical Profiling of Aliskiren: Utilizing D6-Hemifumarate for Metabolic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Isotopic Anchoring

In the bioanalysis of renin inhibitors, specifically Aliskiren, the margin for error is narrowed by the compound's low bioavailability (~2.6%) and high potency. Accurate quantification in biological matrices is not merely a regulatory hurdle; it is the baseline for understanding the drug's limited but specific metabolic fate.

This guide details the utilization of Aliskiren D6 Hemifumarate as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., valsartan or benazepril) used in lower-tier assays, the D6 isotopolog provides near-identical physicochemical behavior to the analyte, compensating for matrix effects, ionization suppression, and extraction variability with superior fidelity. We will explore the chemical basis of this marker, the metabolic landscape it helps reveal, and the validated workflows for its application.

The Chemical Anchor: Aliskiren D6 Hemifumarate

Structural Integrity and Isotopic Placement

Aliskiren D6 Hemifumarate is the hemifumarate salt of Aliskiren labeled with six deuterium atoms. The labeling is strategically placed on the gem-dimethyl group of the side chain (2,2-di(methyl-d3)-3-oxopropyl moiety).

  • Chemical Formula:

    
    
    
  • Molecular Weight (Free Base): ~557.8 g/mol (compared to ~551.8 g/mol for unlabeled Aliskiren).

  • Key Advantage: The placement of deuterium on the methyl groups avoids acidic protons (like those on hydroxyl or amine groups), preventing Hydrogen/Deuterium (H/D) exchange in aqueous mobile phases. This ensures the mass shift (+6 Da) remains stable throughout the LC-MS/MS workflow.

Why Hemifumarate?

The hemifumarate salt form is selected to match the active pharmaceutical ingredient (API). Using the identical salt form for the reference standard ensures that the solubility profile and dissolution kinetics in the matrix (plasma/urine) mimic the analyte perfectly during the initial extraction phase, minimizing "equilibration lag" errors.

The Metabolic Landscape: Target Markers (M1-M3)

While Aliskiren is primarily eliminated unchanged via the biliary/fecal route (>80%), characterizing its minor metabolic pathway is critical for mass balance studies and identifying potential toxicophores. The D6 IS is the tool used to quantify the parent drug, which serves as the reference point for relative metabolite quantification.

Primary Metabolic Markers

The metabolic biotransformation is mediated primarily by CYP3A4 .

Marker IDBiotransformationChemical NatureAbundance (Excreta)Detection Relevance
Parent NoneRenin InhibitorMajor (>80%)Primary Analyte
M1 O-demethylationPhenol derivativeTrace (<0.5%)Mechanistic marker
M2 OxidationCarboxylic acid~0.7 - 1.2%Oxidized side chain
M3 O-demethylationAlcohol derivative~0.7 - 1.2%Phenyl-propoxy cleavage
Transporter Involvement

It is crucial to note that Aliskiren is a substrate for P-glycoprotein (MDR1) . The D6 IS is also a P-gp substrate. In cell-based permeability assays (e.g., Caco-2), the D6 variant is used to normalize efflux ratios, ensuring that saturation of the transporter does not skew quantification.

Aliskiren_Metabolism Aliskiren Aliskiren (Parent) [Major Elimination: Bile/Feces] CYP3A4 Enzyme: CYP3A4 Aliskiren->CYP3A4 Minor Pathway (<20%) Pgp Transporter: P-gp (MDR1) (Efflux/Absorption Limit) Aliskiren->Pgp Substrate Binding M1 Metabolite M1 (O-demethylated Phenol) CYP3A4->M1 O-demethylation M2 Metabolite M2 (Carboxylic Acid) CYP3A4->M2 Oxidation (Side Chain) M3 Metabolite M3 (O-demethylated Alcohol) CYP3A4->M3 O-demethylation (Phenyl-proxy) Pgp->Aliskiren Efflux (Gut Lumen)

Figure 1: The metabolic and transport pathway of Aliskiren. While CYP3A4 mediates the formation of markers M1-M3, P-gp efflux is the dominant factor in bioavailability.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol describes the quantification of Aliskiren using Aliskiren D6 as the internal standard.[1] This method is self-validating through the use of the stable isotope.

Reagents and Standards
  • Analyte: Aliskiren Hemifumarate.

  • Internal Standard (IS): Aliskiren D6 Hemifumarate (Target final conc: 50-100 ng/mL).

  • Matrix: Human Plasma (K2EDTA).[2][3]

Sample Preparation (Solid Phase Extraction - SPE)

Direct protein precipitation (PPT) is often insufficient for Aliskiren due to significant matrix effects (ion suppression) at the retention time. SPE is recommended for high-sensitivity assays.

  • Conditioning: Condition MCX (Mixed-mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL Aliskiren D6 IS Working Solution + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid (removes proteins/interferences). Wash with 1 mL Methanol (removes neutrals).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
LC-MS/MS Parameters[3]
  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile / Methanol (50:50).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantifier):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
Aliskiren 552.2

436.2Loss of side chain (116 Da)
Aliskiren D6 558.2

436.2 or 442.2See Note Below

> Technical Insight: The dominant fragmentation of Aliskiren involves the loss of the N-(2-carbamoyl-2-methylpropyl) tail (mass ~116). Since the D6 label is located on this specific tail, the label is lost during fragmentation. Therefore, the Aliskiren D6 transition is often 558.2 -> 436.2 . The precursor selects the specific isotope, but the product ion is identical to the unlabeled drug. This is acceptable provided chromatographic separation is not required (co-elution is desired) and the mass resolution of Q1 is sufficient to exclude the unlabeled parent.

LCMS_Workflow cluster_MRM MRM Transitions Sample Biological Sample (Plasma/Urine) Spike Spike IS: Aliskiren D6 Hemifumarate Sample->Spike Internal Standardization Extract SPE Extraction (MCX Cartridge) Spike->Extract Equilibration LC UPLC Separation (C18 Column) Extract->LC Clean Extract MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Ratio Area_Analyte / Area_IS) MS->Data Data Processing Trans1 Aliskiren: 552.2 -> 436.2 MS->Trans1 Trans2 Aliskiren D6: 558.2 -> 436.2 MS->Trans2

Figure 2: The analytical workflow emphasizing the integration of the D6 Internal Standard.

Data Interpretation & Quality Assurance

Linearity and Sensitivity

Using this protocol, a linearity range of 0.5 ng/mL to 500 ng/mL is typical. The D6 IS corrects for non-linear ionization response at high concentrations, extending the dynamic range.

Matrix Effect Assessment

To validate the method, calculate the IS-Normalized Matrix Factor :



Because Aliskiren D6 co-elutes perfectly with Aliskiren, their matrix factors should be identical. If the IS-normalized matrix factor deviates from 1.0 (e.g., <0.85 or >1.15), it indicates that the D6 label may be experiencing slightly different suppression, or (more likely) there is an interference in the D6 channel.
Cross-Signal Contribution

Since the product ion (m/z 436.2) is shared in the "tail-loss" fragmentation pathway:

  • Blank Check: Inject pure Aliskiren D6. Monitor the Aliskiren channel (552->436).[4] There should be no signal (unless the D6 standard contains D0 impurities).

  • Reverse Check: Inject pure Aliskiren (ULOQ). Monitor the D6 channel (558->436). There should be no signal (M+6 isotope of natural Aliskiren is negligible).

References

  • Novartis Pharma AG . (2013).[1] Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition.[1]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 5493444, Aliskiren. PubChem.

  • El-Zaher, A. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science.

  • Cayman Chemical . (2023). Aliskiren-d6 (hemifumarate) Product Information. Cayman Chemical.

  • Tapaninen, T., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Guide: Synthesis of Deuterium-Labeled Aliskiren Hemifumarate (Aliskiren-d6)

[1][2]

Executive Summary

This technical guide details the synthesis of Aliskiren-d6 Hemifumarate , a stable isotope-labeled analog of the direct renin inhibitor Aliskiren.[1] The labeled compound serves as a critical internal standard for bioanalytical assays (LC-MS/MS) in pharmacokinetic and metabolic stability studies.[1][2]

The synthetic strategy employs a convergent approach , prioritizing the late-stage introduction of the deuterium label to maximize isotopic efficiency and yield. The protocol focuses on the synthesis of the deuterated side chain, 3-amino-2,2-bis(methyl-d3)propionamide , and its subsequent coupling with the advanced lactone intermediate (Compound Z).[1][2]

Retrosynthetic Analysis & Strategy

Strategic Labeling Site

To ensure metabolic stability and mass spectral distinction, the deuterium label is incorporated into the gem-dimethyl moiety of the amide side chain. This position offers two distinct advantages:

  • Metabolic Stability: The gem-dimethyl group is sterically hindered and less prone to metabolic exchange compared to the methoxy groups on the aromatic tail.[1]

  • Synthetic Efficiency: The label can be introduced via a robust alkylation of a commercially available precursor (ethyl cyanoacetate) with iodomethane-d3 , followed by coupling to the complex chiral core in the final step.

Retrosynthetic Pathway

The synthesis is disconnected into two key fragments:

  • Fragment A (Core): The chiral lactone intermediate (2S,4S,5S,7S)-2,7-diisopropyl-4-hydroxy-5-amino-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanoic acid lactone.[1][2]

  • Fragment B (Labeled Side Chain): 3-amino-2,2-bis(methyl-d3)propionamide.[1][2]

RetrosynthesisAliskirenAliskiren-d6 Hemifumarate(Target Molecule)CouplingAminolysis & Salt FormationAliskiren->CouplingLactoneChiral Lactone Core(Compound Z)Coupling->LactoneSideChainSide Chain Amine3-amino-2,2-bis(methyl-d3)propionamideCoupling->SideChainPrecursorEthyl Cyanoacetate+ CD3ISideChain->PrecursorMethylationAmmonolysisReduction

Figure 1: Retrosynthetic disconnection of Aliskiren-d6 showing the convergent assembly of the labeled side chain and the chiral core.[2]

Synthesis of the Labeled Side Chain (Fragment B)

The synthesis of the side chain is the critical "labeling engine" of this protocol. It involves the double alkylation of ethyl cyanoacetate with deuterated methyl iodide.

Reagents and Materials
  • Ethyl cyanoacetate: CAS 105-56-6[1][2]

  • Iodomethane-d3 (CD3I): >99.5% atom D[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil[1][2]

  • Solvent: Tetrahydrofuran (THF), anhydrous[1][2]

  • Catalyst: Raney Nickel (active)[1][2]

Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2-cyano-2-(methyl-d3)-3,3,3-trideuteriopropanoate[1][2]
  • Preparation: Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. Evolution of hydrogen gas will be observed.[1] Stir for 1 hour at 0°C.

  • Alkylation: Add iodomethane-d3 (2.5 eq) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by GC-MS for the disappearance of mono-alkylated species.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with ethyl acetate (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Distill under reduced pressure to obtain the d6-dimethyl ester as a clear oil.

Step 2: Ammonolysis to 2,2-bis(methyl-d3)-cyanoacetamide[1][2]
  • Dissolve the ester from Step 1 in Methanol (MeOH).[1][2]

  • Bubble anhydrous Ammonia (g) through the solution at 0°C until saturation, or add 7N NH3 in MeOH (excess).

  • Seal the vessel and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture to precipitate the crude amide.[1]

  • Recrystallize from ethanol to yield 2,2-bis(methyl-d3)-cyanoacetamide as a white solid.[1][2]

Step 3: Hydrogenation to 3-amino-2,2-bis(methyl-d3)propionamide[1][2]
  • Dissolve the amide in MeOH.[1]

  • Add Raney Nickel (approx. 20% w/w) and aqueous Ammonia (to suppress secondary amine formation).[1][2]

  • Hydrogenate at 50-60°C under 50 bar (725 psi) H2 pressure for 12 hours.

  • Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric).[1][2]

  • Concentrate the filtrate to yield the crude labeled amine side chain .

    • Note: This amine is hygroscopic and CO2 sensitive; store under nitrogen or use immediately.[1]

Coupling and Hemifumarate Formation

This section describes the coupling of the labeled side chain with the advanced lactone intermediate (Compound Z).[2] The lactone can be synthesized via the Novartis industrial route (using the "isopropyl chiron") or sourced from specialized chiral intermediate suppliers.[2]

Experimental Protocol
Step 4: Aminolysis of the Lactone
  • Charge: In a reaction vessel, dissolve the Lactone Intermediate (Compound Z) (1.0 eq) in 2-hydroxypyridine (0.5 eq) and triethylamine (1.0 eq). Note: 2-hydroxypyridine acts as a bifunctional catalyst to accelerate the ring opening.[1]

  • Addition: Add the Labeled Side Chain (from Step 3, 3.0 eq) either neat or as a concentrated solution in tert-butyl methyl ether (TBME).

  • Reaction: Heat the mixture to 80-90°C. Stir for 16-24 hours.

    • Process Check: Monitor by HPLC for the disappearance of the lactone peak. The reaction is reversible; using excess amine drives it to completion.

  • Workup: Cool to room temperature. Dilute with water and extract with TBME.[1]

  • Washing: Wash the organic phase with 10% citric acid (to remove excess amine), then saturated NaHCO3 and brine.

  • Isolation: Dry over Na2SO4 and concentrate to yield Aliskiren-d6 Free Base as a thick oil or foam.[1]

Step 5: Formation of Aliskiren-d6 Hemifumarate[1][2]
  • Dissolve the free base (1.0 eq) in Ethanol/Acetonitrile (1:9 v/v).

  • Add Fumaric Acid (0.5 eq) dissolved in ethanol.

  • Heat to 50°C to ensure complete dissolution, then cool slowly to 0°C.

  • Crystallization: Seed with authentic Aliskiren Hemifumarate crystals if available. Stir at 0°C for 4 hours.

  • Filtration: Filter the white precipitate, wash with cold acetonitrile, and dry under vacuum at 40°C.

Analytical Characterization & Validation

The synthesized Aliskiren-d6 Hemifumarate must be validated for isotopic purity and chemical identity.[1]

Data Summary Table
PropertyAliskiren (Unlabeled)Aliskiren-d6 (Labeled)
Molecular Formula C30H53N3O6[1][2] · 0.5 C4H4O4C30H47D6 N3O6[1][2] · 0.5 C4H4O4
Free Base MW 551.76 g/mol 557.80 g/mol
Salt MW 609.80 g/mol 615.84 g/mol
Mass Shift (+ESI) [M+H]+ = 552.4[M+H]+ = 558.4
Key NMR Signal δ 1.05 (s, 6H, gem-dimethyl)Absent (replaced by D)
Pathway Visualization[1][2]

SynthesisFlowcluster_sidechainSide Chain Synthesiscluster_couplingConvergent CouplingSM1Ethyl CyanoacetateStep11. NaH, THF2. CD3I (2.5 eq)SM1->Step1Int1d6-Cyano EsterStep1->Int1Step2NH3 / MeOHInt1->Step2Int2d6-Cyano AmideStep2->Int2Step3H2, Raney NiInt2->Step3SideChainSide Chain-d6(Amine)Step3->SideChainStep42-Hydroxypyridine80°C, neatSideChain->Step4LactoneLactone Core(Compound Z)Lactone->Step4FreeBaseAliskiren-d6Free BaseStep4->FreeBaseStep5Fumaric AcidEtOH/ACNFreeBase->Step5FinalAliskiren-d6HemifumarateStep5->Final

Figure 2: Process flow diagram illustrating the chemical transformations from raw materials to the final salt form.[1][2]

References

  • Novartis AG. (2012).[1][2] Process for the preparation of Aliskiren. WO Patent 2012052829A1.[1] Google Patents. Link

  • Speedel Pharma AG. (2006).[1][2] Process for the preparation of renin inhibitors. US Patent 7,009,078.[1] Google Patents. Link

  • Dong, H. et al. (2011).[1][2] Total Synthesis of Renin Inhibitor Aliskiren. Tetrahedron Letters. ScienceDirect. Link[1][2]

  • Cayman Chemical. (2023).[1][2] Aliskiren-d6 (hemifumarate) Product Data Sheet. CaymanChem.com.[1] Link

  • MedChemExpress. (2024).[1][2] Aliskiren-d6 hydrochloride Technical Data. MedChemExpress. Link

  • Reddy, P. et al. (2016).[1][2] Scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermediate of Aliskiren. ResearchGate. Link

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis of Aliskiren in Human Plasma using Aliskiren-D6 Hemifumarate as a Stable Isotope Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the accurate quantification of Aliskiren in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Aliskiren-D6 Hemifumarate, a stable isotope-labeled (SIL) internal standard, to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing. This application note is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocols detailed herein are grounded in established scientific principles and adhere to major international bioanalytical method validation guidelines.

Scientific Rationale & Method Overview

Aliskiren: A Direct Renin Inhibitor

Aliskiren is the first in a class of orally active, non-peptide direct renin inhibitors approved for the treatment of hypertension.[1][2] It acts at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) by binding to the active site of renin.[3] This inhibition prevents the conversion of angiotensinogen to angiotensin I, subsequently decreasing the production of angiotensin II and aldosterone, which are potent vasoconstrictors and drivers of sodium and water retention.[3][4] Accurate measurement of Aliskiren concentrations in biological matrices is therefore critical for evaluating its pharmacokinetic profile and therapeutic efficacy.

The Imperative for a Stable Isotope Labeled (SIL) Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including analyte loss during sample preparation and ion suppression or enhancement in the mass spectrometer, collectively known as matrix effects.[6]

An internal standard (IS) is added to all samples, calibrators, and quality controls to correct for this variability. The ideal IS is a Stable Isotope Labeled (SIL) analog of the analyte—in this case, Aliskiren-D6.[7][8] Aliskiren-D6 is chemically identical to Aliskiren but has six deuterium atoms replacing hydrogen atoms, increasing its mass. This structural identity ensures that Aliskiren-D6 co-elutes chromatographically and exhibits virtually identical behavior during extraction and ionization.[6][7] Consequently, any analytical variability affecting Aliskiren will affect Aliskiren-D6 to the same degree, allowing the ratio of their peak areas to provide a highly precise and accurate measurement, even in the presence of significant inter-individual matrix variability.[9]

Mechanism of Action of Aliskiren in the RAAS Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage   AngII Angiotensin II AngI->AngII Conversion   Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction BP Increased Blood Pressure Aldosterone->BP Vasoconstriction->BP Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI Aliskiren Aliskiren (Direct Renin Inhibitor) Aliskiren->Renin INHIBITS

Caption: Aliskiren inhibits renin, the first step in the RAAS cascade.

Analyte & Internal Standard Properties

A thorough understanding of the physicochemical properties of Aliskiren is essential for rational method development, particularly for optimizing sample extraction and chromatographic separation.

PropertyAliskirenAliskiren-D6 HemifumarateRationale for Method Design
Chemical Name (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamideDeuterated analog of AliskirenN/A
Molecular Formula C₃₀H₅₃N₃O₆C₃₀H₄₇D₆N₃O₆ (Free Base)N/A
Molecular Weight 551.8 g/mol (Free Base)557.8 g/mol (Free Base)The mass difference of +6 Da allows for distinct detection in the mass spectrometer without isotopic crosstalk.
Aqueous Solubility Highly soluble in water.[4]Assumed to be highly soluble.High solubility suggests that protein precipitation alone may lead to poor recovery; a more selective technique like LLE or SPE is preferred.
Log P (octanol/water) 2.45 at pH 7.4[10]Assumed to be similar to Aliskiren.The moderate lipophilicity makes Aliskiren amenable to Liquid-Liquid Extraction (LLE) with a moderately polar organic solvent like methyl tert-butyl ether (MTBE).
Bioavailability Low (~2.5%)[4]N/ALow bioavailability necessitates a highly sensitive assay to quantify concentrations accurately, especially at later time points in pharmacokinetic studies.

Detailed Experimental Protocol

This protocol is optimized for the analysis of Aliskiren in human plasma and validated according to international guidelines.

Materials and Reagents
  • Reference Standards: Aliskiren (≥98% purity), Aliskiren-D6 Hemifumarate (≥98% purity, isotopic purity ≥99%).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (≥99% purity), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Pooled, drug-free human plasma (K₂EDTA as anticoagulant).

Preparation of Solutions
  • Aliskiren Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Aliskiren and dissolve in methanol in a 10 mL volumetric flask. Store at -20°C.

  • Aliskiren-D6 IS Stock Solution (1 mg/mL): Prepare similarly to the Aliskiren stock solution. Store at -20°C.

  • Calibration & QC Working Solutions: Prepare intermediate stock solutions from the primary stock. Subsequently, perform serial dilutions in 50:50 (v/v) methanol:water to prepare working standard solutions for spiking into plasma to create calibration standards (e.g., 2.0–400.0 ng/mL) and quality control (QC) samples.[11][12]

  • IS Working Solution (e.g., 100 ng/mL): Dilute the Aliskiren-D6 stock solution with 50:50 (v/v) methanol:water.[13] This solution will be added to every sample.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE procedure is designed to efficiently extract Aliskiren from the complex plasma matrix while minimizing interferences.[2][11][14]

  • Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into the appropriate tube.

  • Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL Aliskiren-D6) to all tubes except the blank matrix.

  • Vortex: Briefly vortex mix (5-10 seconds).

  • Extract: Add 1 mL of methyl tert-butyl ether (MTBE). The use of MTBE is justified by Aliskiren's moderate lipophilicity, allowing for efficient extraction.[2][14]

  • Mix: Vortex vigorously for 1 minute to ensure thorough mixing and analyte extraction into the organic phase.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve complete phase separation.

  • Transfer: Carefully transfer approximately 900 µL of the upper organic layer into a new set of labeled tubes, avoiding the protein pellet at the interface.

  • Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 Methanol:0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, < 2 µm)C18 chemistry provides excellent retention and peak shape for moderately polar compounds like Aliskiren.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of Aliskiren, enhancing ionization efficiency in positive ESI mode.[11][14]
Mobile Phase B Methanol with 0.1% Formic AcidAn effective organic mobile phase for eluting Aliskiren from a C18 column.[11][12]
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient Isocratic (e.g., 75% B) or a shallow gradientAn isocratic method simplifies the run, while a gradient can improve peak shape and resolve late-eluting interferences.[11][14]
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak symmetry.
Run Time ~3 minutesA short run time allows for high sample throughput.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveAliskiren contains basic amine groups that are readily protonated, making positive mode ESI highly efficient.[11][15]
MRM Transition: Aliskiren m/z 552.4 → 436.3 (example)The precursor ion ([M+H]⁺) is selected and fragmented; a specific, stable product ion is monitored for quantification.[15]
MRM Transition: Aliskiren-D6 m/z 558.4 → 442.3 (example)The +6 Da shift is observed in both the precursor and the corresponding fragment ion, ensuring no crosstalk with the analyte.
Collision Gas ArgonStandard collision gas for CID.
Key Voltages/Gases Instrument-specific (optimize declustering potential, collision energy, source temperature, gas flows)Must be empirically optimized to maximize the signal for both analyte and IS.
Bioanalytical Workflow Diagram

Bioanalytical_Workflow Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Aliskiren-D6 IS Plasma->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Report Concentration Reporting Data->Report

Caption: Workflow for Aliskiren quantification in plasma.

Method Validation According to Regulatory Standards

A full method validation must be performed to demonstrate that the analytical method is reliable and suitable for its intended purpose.[16] The protocol should be validated according to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry and/or the EMA/ICH M10 Guideline.[17][18][19]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Selectivity To ensure no endogenous components or metabolites interfere with the detection of Aliskiren or Aliskiren-D6.Analyze at least six independent sources of blank human plasma.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[20]
Linearity & Range To establish the concentration range over which the method is accurate and precise.Analyze calibration curves (≥6 non-zero standards) over at least 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n≥5) in at least 3 runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[21]
Matrix Effect To assess the impact of matrix components on ionization efficiency.Compare the analyte/IS peak area ratio in post-extraction spiked samples from 6 sources to the ratio in a neat solution.The CV of the matrix factor should be ≤15%. The SIL IS is expected to track and correct for matrix effects.[22]
Recovery To evaluate the efficiency of the extraction process.Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations.Recovery should be consistent and reproducible across the concentration range.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after exposure to various conditions: freeze-thaw cycles (≥3), short-term bench-top, long-term storage (-70°C), and post-preparative (autosampler).[11]Mean concentration of stability QCs must be within ±15% of nominal values.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.Spike a sample above the ULOQ, dilute with blank plasma, and analyze (n≥5).Accuracy and precision of the diluted samples must be within ±15%.[21]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Aliskiren in human plasma. The strategic use of Aliskiren-D6 Hemifumarate as a stable isotope-labeled internal standard is paramount to the method's success, ensuring that potential variabilities in sample handling and matrix effects are effectively normalized. This protocol provides a validated, high-throughput approach suitable for regulated bioanalysis, enabling confident decision-making in clinical and preclinical drug development programs.

References

  • D. Zlatska, A., et al. (2007). Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. National Institutes of Health. Available at: [Link]

  • El-Zaher, A. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(7), 1142–1149. Available at: [Link]

  • Fan, G., et al. (2021). A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma. Clinica Chimica Acta, 520, 114-121. Available at: [Link]

  • Lin, Y-R., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 443-452. Available at: [Link]

  • Volpe, M., et al. (2010). Pharmacokinetic, pharmacodynamic and clinical evaluation of aliskiren for hypertension treatment. Expert Opinion on Drug Metabolism & Toxicology, 6(1), 107-120. Available at: [Link]

  • El-Zaher, A. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Oxford Academic. Available at: [Link]

  • Pikul, P., et al. (2020). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 25(21), 5221. Available at: [Link]

  • Seeliger, S., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Chromatography B, 967, 106-112. Available at: [Link]

  • Pilli, N. R., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 28(3), 355-362. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]

  • El-Zaher, A. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. PubMed. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Tritto, M., et al. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Clinical Pharmacokinetics, 48(10), 625-635. Available at: [Link]

  • Xu, Y., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 125, 153-159. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • Schwarz, D., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6296-6304. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • Wikipedia. (n.d.). Aliskiren. Wikipedia. Available at: [Link]

  • Drugs.com. (2023). Aliskiren Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance…. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Grabowski, T. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Available at: [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Aliskiren in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of Aliskiren in human plasma. While Aliskiren is a potent renin inhibitor used in hypertension management, its low oral bioavailability (<3%) and moderate protein binding (~50%) necessitate a bioanalytical method with high sensitivity and selectivity.[1]

Unlike generic protein precipitation (PPT) methods which often suffer from phospholipid-induced ion suppression, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] This approach exploits the basic amine functionality of Aliskiren (pKa ~9.5), ensuring cleaner extracts, lower limits of quantitation (LLOQ ~0.5 ng/mL), and extended column lifetime.

Scientific Rationale & Experimental Design

Internal Standard Selection: Why Aliskiren-D6?

While structural analogs like Benazepril are occasionally used, Aliskiren-D6 is the mandatory Internal Standard (IS) for regulated clinical trials.[1]

  • Co-elution: The D6 isotopolog co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Compensation: It corrects for variability in extraction recovery and injection volume errors more accurately than any chemical analog.

Extraction Strategy: The Case for MCX SPE

Aliskiren contains a secondary amine and multiple ether linkages.

  • Protein Precipitation (PPT): Rapid but leaves phospholipids (PLs) in the sample.[1] PLs accumulate on the column and cause unpredictable signal suppression.

  • Liquid-Liquid Extraction (LLE): Aliskiren is relatively polar.[1] Extraction with MTBE or Ethyl Acetate yields variable recovery (~60-70%).[1]

  • MCX SPE (Recommended): By acidifying the plasma, we protonate Aliskiren (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). It binds to the sulfonate groups of the MCX sorbent via strong ionic interaction. This allows us to use rigorous organic washes to strip away neutral interferences (lipids) before eluting the drug with a basic solvent.
    

Materials & Reagents

ReagentGrade/SpecificationFunction
Aliskiren Hemifumarate Reference Standard (>99%)Analyte
Aliskiren-D6 Stable Isotope Labeled (>98% isotopic purity)Internal Standard
Human Plasma K2EDTA or Lithium HeparinMatrix
Formic Acid (FA) LC-MS GradeAcidifier / Mobile Phase Modifier
Ammonium Hydroxide (NH4OH) 28-30% (ACS Reagent)Elution Modifier (Base)
Methanol (MeOH) LC-MS GradeSolvent / Wash
Acetonitrile (ACN) LC-MS GradeMobile Phase B
Orthophosphoric Acid 85%Pre-treatment Acidifier
SPE Cartridges Oasis MCX 30mg/1cc (or equivalent)Extraction Phase

Detailed Step-by-Step Protocol

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Aliskiren and Aliskiren-D6 in Methanol. Store at -20°C.

  • Working Standard (WS): Dilute Aliskiren stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 0.5 ng/mL to 1000 ng/mL).

  • IS Working Solution: Dilute Aliskiren-D6 to a fixed concentration (e.g., 100 ng/mL) in 5% MeOH in Water.

Sample Pre-treatment

Rationale: Acidification breaks protein binding and ensures the amine is fully protonated for cation exchange.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard Working Solution. Vortex.

  • Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Note: Final pH should be < 3.0 to ensure retention on MCX.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 1 minute to settle any particulate matter.

Solid Phase Extraction (MCX) Workflow

See Section 7 for Visual Diagram

  • Conditioning:

    • 1.0 mL Methanol (High flow).[1]

    • 1.0 mL Water (High flow).[1]

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2][3][4] Aliskiren+ binds to Sorb-SO3-.[1]

  • Wash 1 (Aqueous/Acidic):

    • 1.0 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins, salts, and hydrophilic interferences.

  • Wash 2 (Organic):

    • 1.0 mL 100% Methanol.

    • Purpose: Removes hydrophobic neutrals and phospholipids. Aliskiren remains bound ionically.

  • Elution:

    • Add 2 x 250 µL of 5% NH4OH in Methanol .

    • Mechanism:[1][2][3][4] The base neutralizes the amine (deprotonation), breaking the ionic bond and releasing the drug into the organic solvent.

  • Post-Extraction:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (60:40 Mobile Phase A:B).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Why CSH? Charged Surface Hybrid particles provide excellent peak shape for basic amines like Aliskiren at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.[4][6]

  • Gradient:

    • 0.0 min: 20% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][6]

  • Spray Voltage: 3500 - 4500 V.[1]

  • Temperature: 500°C.[7]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Aliskiren 552.4115.1Quantifier35
Aliskiren 552.4436.2Qualifier28
Aliskiren-D6 558.4121.1IS Quantifier35

Note: Transitions should be tuned on the specific instrument. The 115 fragment is a common high-intensity fragment for this structure, while 436 represents the loss of the side chain.

Validation & Data Handling

Calculation

Concentrations are calculated using the peak area ratio (Analyte/IS) fitted to a weighted linear regression (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).
Key Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over 0.5 – 1000 ng/mL.[5]
    
  • Recovery: > 85% (Consistent across low, med, high QC).

  • Matrix Effect: 90-110% (IS normalized).[1]

  • Precision (CV%): < 15% (Inter-day and Intra-day).

Workflow Visualization

AliskirenExtraction cluster_SPE SPE: Mixed-Mode Cation Exchange (MCX) Start Human Plasma Sample (200 µL) IS_Add Add IS (Aliskiren-D6) & Vortex Start->IS_Add Acidify Acidify: Add 200 µL 4% H3PO4 (Target pH < 3.0) IS_Add->Acidify Condition Condition: 1. MeOH 2. Water Load Load Sample (Aliskiren+ binds to SO3-) Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases Aliskiren) Wash2->Elute Evap Evaporate to Dryness (N2 @ 40°C) Elute->Evap Recon Reconstitute: Mobile Phase (60:40 A:B) Evap->Recon Inject Inject to LC-MS/MS (MRM 552.4 -> 115.1) Recon->Inject

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for isolating Aliskiren from plasma.

Troubleshooting & Expert Insights

"Ghost" Peaks (Carryover)

Aliskiren is "sticky."[1] It can adsorb to glass vials and injector ports.

  • Solution: Use Polypropylene vials and inserts. Do not use standard glass.

  • Needle Wash: Ensure your needle wash contains at least 50% organic solvent (ACN/MeOH/IPA/Water mix) with 0.1% Formic Acid.[1]

Low Recovery

If recovery drops below 70%:

  • Check pH: Ensure the sample pH is < 3.0 before loading. If the plasma is not acidic enough, Aliskiren will not bind to the cation exchange sites.

  • Elution Strength: Ensure the elution solvent is fresh. Ammonia is volatile; if the 5% NH4OH solution sits open, it loses basicity, failing to elute the drug.

Ion Suppression

If the IS signal varies significantly between samples:

  • This indicates phospholipid breakthrough. Increase the volume of Wash 2 (100% MeOH) . MCX retains the drug by charge, so you can wash aggressively with organics without losing the analyte.

References

  • Vaidyanathan, S., et al. (2008).[8] "Clinical pharmacokinetics and pharmacodynamics of aliskiren." Clinical Pharmacokinetics. Link

  • Burckhardt, B. B., et al. (2012). "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography. Link

  • Momo, K., et al. (2014). "Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva." Journal of Chromatography B. Link

  • E-Lactancia. (2013).[1][7] "Aliskiren Pharmacokinetics and D6 Internal Standard Usage." Link

Sources

Aliskiren D6 Hemifumarate preparation of stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Aliskiren D6 Hemifumarate Stock Solutions for Bioanalytical Quantitation

Abstract

This technical guide provides a rigorous protocol for the preparation, handling, and storage of Aliskiren D6 Hemifumarate stock solutions. As the deuterated internal standard (IS) for the direct renin inhibitor Aliskiren, the D6 isotopolog is critical for normalizing matrix effects and recovery variances in LC-MS/MS assays. This note addresses the specific challenges of hemifumarate salt stoichiometry, isotopic purity maintenance, and solubility optimization to ensure maximum assay reproducibility (r² > 0.99).

Introduction & Scientific Rationale

Aliskiren is a potent renin inhibitor used in the treatment of hypertension.[1][2][3][4][5] In bioanalytical workflows (PK/PD studies), Aliskiren D6 is the preferred internal standard due to its identical chromatographic behavior and ionization efficiency to the analyte, differing only by mass shift (+6 Da).

Critical Technical Considerations:

  • Salt Stoichiometry: Aliskiren is supplied as a hemifumarate salt.[1][4][5][6][7] One molecule of fumaric acid complexes with two molecules of Aliskiren. Ignoring this stoichiometry leads to a ~10% concentration error in the free base equivalent.

  • Solubility Profile: While highly soluble in water, aqueous stock solutions are prone to bacterial growth and hydrolysis over time. Methanol (MeOH) is the preferred solvent for stock preparation due to its high solubility, antimicrobial properties, and compatibility with electrospray ionization (ESI).

  • Isotopic Stability: The D6 label is typically located on the stable isopropyl side chains, minimizing deuterium exchange. However, exposure to extreme pH must be avoided to prevent potential degradation or back-exchange.

Physicochemical Profile

PropertyAliskiren Hemifumarate (Native)Aliskiren D6 Hemifumarate (IS)
CAS Number 173334-58-21246815-96-2 (varies by label)
Molecular Formula (C₃₀H₅₃N₃O₆)₂ • C₄H₄O₄(C₃₀H₄₇D₆N₃O₆)₂ • C₄H₄O₄
Molar Mass (Salt) ~1219.6 g/mol (dimer salt) / 609.8 g/mol (monomer unit)~615.8 g/mol (monomer unit)
Molar Mass (Free Base) 551.8 g/mol ~557.8 g/mol
Salt-to-Base Ratio 1.105~1.104
Solubility >100 mg/mL (Water, MeOH, DMSO)Similar to native
pKa ~9.5 (Secondary amine)~9.5
Appearance White to off-white crystalline powderWhite powder

> Note: The "Monomer Unit" MW (Salt) is calculated as MW(Free Base) + 0.5 * MW(Fumaric Acid). Always verify the specific MW on your Certificate of Analysis (CoA) as hydration states can vary.

Materials & Equipment

  • Reference Standard: Aliskiren D6 Hemifumarate (Isotopic purity ≥ 99 atom % D).

  • Solvent A (Primary Stock): LC-MS Grade Methanol (MeOH).

  • Solvent B (Working Diluent): 50:50 Methanol:Water (v/v) + 0.1% Formic Acid (matches mobile phase to prevent peak distortion).

  • Equipment:

    • Analytical Microbalance (readability 0.01 mg or better).

    • Class A Volumetric Flasks (10 mL, 25 mL) or Calibrated Positive Displacement Pipettes.

    • Amber Borosilicate Glass Vials (Silanized preferred to minimize adsorption).

    • Vortex Mixer and Ultrasonicator.

Protocol 1: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock Solution.

Step 1: Calculation of Mass Correction Because the standard is a salt, you must correct for the fumarate portion to target a specific free base concentration.



To prepare 10 mL of 1.0 mg/mL (Free Base) stock:



Step 2: Weighing & Dissolution

  • Equilibrate: Allow the Aliskiren D6 vial to reach room temperature (prevent condensation).

  • Weigh: Accurately weigh ~11.04 mg of Aliskiren D6 Hemifumarate into a weigh boat or directly into a 10 mL volumetric flask using a microbalance.

    • Alternative for small pack sizes (e.g., 1 mg vial): If the supplier certifies the mass (e.g., exactly 1.0 mg), quantitatively rinse the entire content of the vial with Methanol into the receiving flask. Do not attempt to weigh 1 mg on a standard balance.

  • Solubilize: Add approximately 8 mL of Methanol .

  • Agitate: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at ambient temperature. (Avoid heat, which promotes degradation).

  • Make to Volume: Dilute to the 10 mL mark with Methanol. Stopper and invert 10 times.

  • Label: "Aliskiren D6 Master Stock - 1.0 mg/mL (FB) in MeOH". Include Date, Operator, and Expiry.

Protocol 2: Working Standard Preparation

Objective: Create a working Internal Standard (IS) spiking solution (e.g., 500 ng/mL).

Workflow Visualization (Graphviz):

StockPrep Solid Aliskiren D6 Hemifumarate Solid MasterStock Master Stock 1.0 mg/mL (in MeOH) Solid->MasterStock Dissolve in MeOH (Correct for Salt!) InterStock Intermediate Stock 10 µg/mL (in 50% MeOH) MasterStock->InterStock 1:100 Dilution WorkingStock Working IS Solution 500 ng/mL (in 50% MeOH) InterStock->WorkingStock 1:20 Dilution Spike Spike into Biological Matrix WorkingStock->Spike 20-50 µL per sample

Caption: Serial dilution workflow for Aliskiren D6. Using intermediate steps ensures pipetting accuracy by avoiding volumes < 10 µL.

Procedure:

  • Intermediate Stock (10 µg/mL):

    • Transfer 100 µL of Master Stock (1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water . (Note: Using 50% water here prevents precipitation when spiking into aqueous plasma later).

  • Working IS Solution (500 ng/mL):

    • Transfer 1.25 mL of Intermediate Stock into a 25 mL volumetric flask.

    • Dilute to volume with 50:50 Methanol:Water .

  • Usage: Add a fixed volume (e.g., 50 µL) of this Working IS Solution to every plasma sample during protein precipitation.

Quality Control & Validation

Before using the stock for critical assays, validate its identity and purity.

A. UV Verification (Optional but Recommended)

  • Scan the stock from 200–400 nm. Aliskiren exhibits a characteristic absorption max at ~280 nm (aromatic ether).

  • Absence of absorbance at >350 nm indicates no gross particulate contamination.

B. MS/MS Infusion Check

  • Infuse the Working IS Solution (500 ng/mL) directly into the MS source.

  • Precursor Ion: 558.4 m/z [M+H]+ (Calculated: 551.8 + 6 + 1.007).

  • Product Ions: Verify transitions (e.g., 558.4 -> 122.1 or 558.4 -> 442.3).

  • Check for Unlabeled Aliskiren: Monitor the native transition (552.4 -> 115.1). If the native peak is >0.5% of the D6 peak, the isotopic purity is compromised, which will bias the lower limit of quantification (LLOQ).

Storage & Stability

Solution TypeSolvent SystemStorage TempStability EstimateContainer
Master Stock (1 mg/mL)100% Methanol-20°C or -80°C6–12 MonthsAmber Glass (Screw Cap)
Working Stock (<1 µg/mL)50% MeOH/Water4°C1 WeekAmber Glass
Working Stock (<1 µg/mL)50% MeOH/Water-20°C1–3 MonthsPolypropylene (low binding)

Key Stability Rules:

  • Freeze/Thaw: Limit Master Stocks to < 5 freeze-thaw cycles. Aliquot into smaller vials (e.g., 200 µL) to avoid repeated cycling.

  • Evaporation: Methanol is volatile. Ensure caps are tightly sealed with PTFE-lined septa. Weigh the stock vial before storage and after thawing; if mass decreases >2%, discard.

  • Light: Aliskiren is relatively stable, but amber vials are standard Good Laboratory Practice (GLP) to prevent photo-oxidation of the aromatic moiety.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Working Stock Solvent shock (high organic stock into cold aqueous buffer).Use 50:50 MeOH:Water for intermediate dilutions. Sonicate working solutions before use.
Low MS Signal Intensity Adsorption to container walls.Use silanized glass or low-binding polypropylene. Ensure solvent contains at least 20% organic.
Interference in Native Channel Isotopic impurity or "Crosstalk".Check CoA for isotopic purity. Ensure MS resolution is sufficient to separate D6 from naturally occurring C13 isotopes of the native drug.
Retention Time Shift pH mismatch.Aliskiren is basic.[7] Ensure mobile phase buffers (e.g., Ammonium Formate/Acetate) are buffered to pH 3.5–5.0 for stable retention.

References

  • Novartis Pharma AG. (2007). Tekturna (Aliskiren) Prescribing Information. FDA Access Data. Link

  • Waldmeier, F., et al. (2007). "Pharmacokinetics, disposition, and biotransformation of [14C]-radiolabeled aliskiren, a novel human renin inhibitor, in rats and marmosets." Drug Metabolism and Disposition, 35(8), 1418-1428. Link

  • Ramakrishna, N.V.S., et al. (2015). "Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS." Journal of Chromatographic Science, 53(4), 534-540. Link

  • PubChem Compound Summary. (2023). Aliskiren Hemifumarate. National Center for Biotechnology Information. Link

  • Karinen, R., et al. (2011).[8] "Comparison of the stability of stock solutions of drugs... stored in a freezer, refrigerator, and at ambient temperature."[8][9] Journal of Analytical Toxicology, 35(8), 583-590.[8] Link

Sources

Application Note: Quantitative Bioanalysis of Aliskiren in Human Plasma via LC-MS/MS using Deuterated Internal Standard (Aliskiren-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity method for the quantification of Aliskiren in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike legacy methods relying on structural analogues (e.g., valsartan or nevirapine), this protocol utilizes Aliskiren-d6 as the internal standard (IS).[1] The use of a stable isotope-labeled IS is critical for correcting matrix-induced ionization suppression and variability in extraction recovery, particularly in lipophilic plasma matrices. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with a linear dynamic range extending to 500 ng/mL, suitable for pharmacokinetic (PK) and bioequivalence studies.[1]

Introduction & Scientific Rationale

Aliskiren is a direct renin inhibitor (DRI) used in the management of hypertension.[2] It functions by binding to the S3bp binding site of renin, preventing the conversion of angiotensinogen to angiotensin I. From a bioanalytical perspective, Aliskiren presents specific challenges:

  • Lipophilicity: Its structure necessitates efficient extraction from plasma proteins to ensure high recovery.

  • Matrix Effects: Phospholipids in plasma can cause significant ion suppression in the source, affecting reproducibility.

  • Adsorption: The molecule can exhibit non-specific binding to glass and plastic surfaces.

Why Aliskiren-d6? While structural analogues track the analyte reasonably well, they do not co-elute perfectly or share identical ionization efficiencies. Aliskiren-d6 (labeled on the gem-dimethyl group) co-elutes with the analyte, experiencing the exact same matrix environment at the moment of ionization. This provides a self-validating correction factor for every sample injection.[1]

Chemicals and Reagents

  • Analyte: Aliskiren Hemifumarate (Purity >99%).

  • Internal Standard: Aliskiren-d6 (Major isotope >99%; d0 <0.1%).[1] Note: The d6 label is typically located on the 2,2-dimethyl moiety of the amide tail.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Acetate.[1]

Method Development Strategy

Mass Spectrometry Optimization (MRM)

Aliskiren is a basic compound that ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1] The protonated molecule


 is selected as the precursor.

Fragmentation Pathway: The primary fragmentation involves the cleavage of the amide tail (3-amino-2,2-dimethyl-3-oxopropyl group).[1]

  • Transition 1 (Quantifier):

    
     552.4 
    
    
    
    117.[1]1. This fragment corresponds to the protonated side chain
    
    
    .[1] Since the d6 label is on this tail, the IS transition shifts by +6 Da.
  • Transition 2 (Qualifier):

    
     552.4 
    
    
    
    436.[1]3. This corresponds to the neutral loss of the side chain. Note: If using this transition for IS, the product ion would also be 436.3 (as the label is lost), but the precursor shift (558.4) maintains specificity.

Table 1: Optimized MRM Parameters

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Role
Aliskiren 552.4117.11003528Quantifier
Aliskiren 552.4436.31003522Qualifier
Aliskiren-d6 558.4123.11003528IS Quantifier
Chromatographic Conditions

A C18 column with embedded polar groups or charged surface hybrid (CSH) technology is recommended to improve peak shape for this basic amine and ensure separation from plasma phospholipids.[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 2: Gradient Program

Time (min)% Mobile Phase BEvent
0.0020Initial Hold
0.5020Start Ramp
2.5090Elution
3.5090Wash
3.6020Re-equilibration
5.0020End of Run

Experimental Protocol

Stock Solution Preparation
  • Aliskiren Stock (1.0 mg/mL): Dissolve 1.0 mg (corrected for salt/purity) in 1 mL Methanol. Store at -20°C.

  • Aliskiren-d6 IS Stock (100 µg/mL): Dissolve 1.0 mg in 10 mL Methanol.

  • IS Working Solution (ISWS): Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Scientific Note: While protein precipitation (PPT) is faster, LLE using MTBE provides cleaner extracts by removing phospholipids, which is crucial for maximizing the lifespan of the analytical column and maintaining consistent ionization.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma sample into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution (50 ng/mL). Vortex gently (5 sec).[1]

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide (adjusts pH > 9 to suppress ionization of the amine, driving it into the organic phase).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (80:20 A:B).

  • Injection: Inject 5-10 µL into LC-MS/MS.

Visualizations

Analytical Workflow Diagram

G cluster_0 Sample Pre-treatment cluster_1 Extraction (LLE) cluster_2 Analysis Plasma 100 µL Plasma Sample IS_Add Add 20 µL Aliskiren-d6 IS (Internal Standard) Plasma->IS_Add pH_Adj Add 50 µL 0.1M NH4OH (Alkalinization) IS_Add->pH_Adj Solvent Add 1.0 mL MTBE pH_Adj->Solvent Agitate Vortex 5 min Centrifuge 4000g Solvent->Agitate Transfer Transfer Organic Layer Evaporate to Dryness Agitate->Transfer Recon Reconstitute in 200 µL Mobile Phase Transfer->Recon LCMS LC-MS/MS Injection (MRM Mode) Recon->LCMS Data Quantitation Ratio (Analyte Area / IS Area) LCMS->Data

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Aliskiren quantification.[1]

Validation Parameters (Summary)

The method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Table 3: Typical Validation Performance

ParameterAcceptance CriteriaTypical Result
Linearity


(0.5 - 500 ng/mL)
Accuracy 85-115% (80-120% at LLOQ)92.4% - 105.1%
Precision (CV) < 15% (< 20% at LLOQ)3.5% - 8.2%
Recovery Consistent across QC levels~85% (LLE method)
Matrix Effect IS-normalized Factor ~ 1.00.98 - 1.02 (Minimal suppression)
Stability Benchtop, Freeze-ThawStable for 6h ambient / 3 cycles

Expert Troubleshooting & Insights

  • Issue: Low Sensitivity at LLOQ.

    • Cause: Non-specific binding of Aliskiren to polypropylene tubes during the drying step.

    • Solution: Use silanized glass tubes for the evaporation step or add 0.5% BSA to the collection plate if using PPT.

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with residual silanols on the column.

    • Solution: Ensure the Mobile Phase A contains sufficient ionic strength (10-20 mM Ammonium Acetate) and the pH is controlled (pH 3.5 - 4.0).[1]

  • Issue: IS Signal Drift.

    • Cause: If using the 558 -> 436 transition (loss of label), cross-talk can occur if mass resolution is poor.[1]

    • Solution: Switch to the 558 -> 123 transition (retaining the label) as detailed in Table 1. This is the "gold standard" for specificity.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Eurl-Pesticides. (2015).[1] Validation of MRM extraction methods. (Reference for MRM optimization principles). Link

  • Nakamura, Y., et al. (2012).[1] Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor. ACS Med. Chem. Lett. (Reference for Aliskiren structure and inhibition mechanism). Link[1]

  • Buczko, W., et al. (2008).[1] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Pharmacol Rep. (PK profile grounding).[1] Link

  • Cayman Chemical. Aliskiren-d6 Product Insert. (Source for IS structure and application). Link

Sources

Aliskiren D6 Hemifumarate HPLC retention time and peak parameters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Chromatographic Profiling of Aliskiren D6 Hemifumarate

Executive Summary

Aliskiren D6 Hemifumarate is the stable isotope-labeled (SIL) analog of the direct renin inhibitor Aliskiren. It is primarily utilized as an Internal Standard (IS) in clinical bioanalysis (LC-MS/MS) to compensate for matrix effects and recovery variations. This guide provides a dual-track protocol: Method A for the purity analysis of the D6 reagent itself (HPLC-UV), and Method B for its application as an internal standard in biological matrices (LC-MS/MS).

Part 1: Physicochemical Basis & Column Selection

1.1 The Deuterium Isotope Effect on Retention In Reverse Phase Liquid Chromatography (RPLC), the replacement of hydrogen (C-H) with deuterium (C-D) slightly reduces the lipophilicity of the molecule due to the shorter C-D bond length and lower polarizability.

  • Observation: Aliskiren D6 typically exhibits a retention time (RT) identical to, or slightly earlier (by 0.02–0.05 min), than non-labeled Aliskiren.

  • Implication: For HPLC-UV purity checks, D6 and D0 (unlabeled) are chromatographically indistinguishable. For LC-MS/MS, they must co-elute to effectively compensate for ionization suppression/enhancement.

1.2 Column Chemistry

  • Stationary Phase: C18 (Octadecylsilane) is the gold standard. A "Base Deactivated" silica (BDS) or Hybrid particle (e.g., Waters XBridge BEH) is required because Aliskiren contains a secondary amine, which causes severe peak tailing on standard silica due to silanol interactions.

  • pH Control: Aliskiren is basic. Mobile phases must be buffered (pH 3.0–3.5) to keep the amine protonated, ensuring solubility and improving peak shape.

Part 2: Experimental Protocols

Method A: HPLC-UV Purity Analysis (Reagent Quality Control)

Use this method to verify the chemical purity of Aliskiren D6 Hemifumarate powder.

Chromatographic Conditions:

Parameter Specification
Column Symmetry C18 or XBridge C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)* (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 224 nm (or 234 nm)
Column Temp 25°C (Ambient)
Injection Vol 20 µL

| Run Time | 8.0 minutes |[1]

*Buffer Prep: 0.05M Potassium dihydrogen phosphate, adjusted to pH 3.0 with Orthophosphoric acid.

Expected Results:

  • Retention Time (RT): ~2.30 ± 0.2 min

  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 3000

Method B: LC-MS/MS Application (Bioanalytical Internal Standard)

Use this method when utilizing Aliskiren D6 as an IS for plasma/serum quantification.

Chromatographic Conditions:

Parameter Specification
Column XBridge BEH C18 (50 × 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in 10mM Ammonium Acetate (pH 3.5)
Mobile Phase B Methanol (100%)
Mode Isocratic (25% A : 75% B)
Flow Rate 0.6 mL/min

| MS Source | ESI Positive Mode |

Mass Spectrometry Parameters (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Aliskiren (D0) 552.4 436.3 34 22

| Aliskiren D6 (IS) | 558.4 | 442.3 | 34 | 22 |

Expected Results:

  • Retention Time: ~3.21 min (Co-eluting with analyte)

  • Resolution: D6 and D0 are separated by mass, not time.

Part 3: Visualization & Logic

Analytical Workflow

The following diagram illustrates the decision process for handling Aliskiren D6, ensuring the correct method is applied based on the analytical goal.

Aliskiren_Workflow Start Start: Aliskiren D6 Sample Goal Define Analytical Goal Start->Goal Path_Purity Reagent Purity Check Goal->Path_Purity Raw Material Path_Bio Bioanalysis (Plasma/Serum) Goal->Path_Bio Clinical Sample Method_UV Method A: HPLC-UV (C18, pH 3.0, ACN:Buffer) Path_Purity->Method_UV Method_MS Method B: LC-MS/MS (BEH C18, pH 3.5, MeOH:Buffer) Path_Bio->Method_MS QC_Check QC: Is Tailing < 1.5? Method_UV->QC_Check Result_MS Output: Quantification (Area Ratio D0/D6) Method_MS->Result_MS Result_UV Output: % Purity (Area Normalization) QC_Check->Method_UV No (Adjust pH) QC_Check->Result_UV Yes

Caption: Decision matrix for selecting the appropriate Aliskiren D6 analytical pathway.

Retention Time & Integration Logic

This diagram details the specific criteria for peak identification and integration, critical for regulatory compliance (FDA/EMA).

Peak_Logic Input Chromatogram Generated RT_Check Check RT Window (Expected ± 5%) Input->RT_Check CoElution Confirm Co-elution (D0 vs D6) RT_Check->CoElution Within Range Fail FAIL: Re-equilibrate/Clean RT_Check->Fail Shifted Interference Check Blank Matrix (Interference > 5% of IS?) CoElution->Interference Pass PASS: Integrate Peak Interference->Pass No Interference->Fail Yes

Caption: Logic flow for validating Aliskiren D6 retention time and peak suitability.

Part 4: References

  • Kumar, R., et al. (2012).[2] "Development and Validation of RP-HPLC Method for Analysis of Aliskiren Hemifumarate and Valsartan." International Journal of Research in Pharmacy and Chemistry.

  • Nirogi, R., et al. (2013). "Liquid chromatography-tandem mass spectrometric assay for aliskiren... in human plasma." Biomedical Chromatography.

  • Shah, J.M. (2014).[3] "Development & Validation of HPLC Method for Analysis of Some Antihypertensive Agents." Journal of Drug Delivery and Therapeutics.

  • Sarkar, A.K., et al. (2015). "Simultaneous Determination of Aliskiren Hemifumarate... in Spiked Human Plasma Using UPLC-MS/MS." Journal of Chromatographic Science.

Sources

Application Note: High-Throughput Bioanalysis of Aliskiren in Human Plasma via Mixed-Mode Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating protocol for the extraction and quantification of Aliskiren (a direct renin inhibitor) from human plasma using Aliskiren D6 Hemifumarate as the internal standard (IS).

While Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are common, they often fail to sufficiently remove phospholipids, leading to ion suppression in LC-MS/MS. This guide utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction , exploiting Aliskiren’s basicity (pKa ~9.49) to achieve orthogonal cleanup. The use of the deuterated D6 analog is critical to compensate for recovery variance and matrix effects inherent in high-throughput bioanalysis.

Physicochemical Context & Strategy

To design a flawless extraction, one must understand the molecule's behavior in solution.

  • Analyte: Aliskiren (MW 551.8 g/mol free base).[1]

  • Internal Standard: Aliskiren D6 (MW ~557.8 g/mol ).

  • Key Property: Aliskiren contains a secondary amine with a pKa of approximately 9.49 .

  • LogP: ~2.45 (Moderately lipophilic).[1]

The "Catch-and-Release" Strategy (MCX)

We utilize a Mixed-Mode Cation Exchange mechanism.

  • Acidify Sample: We lower the pH (< 6.0) to ensure Aliskiren is positively charged (protonated).

  • Bind (Cation Exchange): The positively charged amine binds to the sulfonate groups on the MCX sorbent.

  • Wash (Orthogonal): We wash with 100% methanol. Neutral interferences (lipids) are washed away, but Aliskiren remains "locked" by the ionic bond.

  • Elute: We release the drug by using a high pH solvent (Ammonium Hydroxide), which deprotonates the amine, breaking the ionic bond and releasing the neutral molecule into the organic solvent.

Materials & Reagents

Standards
  • Analyte: Aliskiren Hemifumarate (Reference Standard).[1][2]

  • Internal Standard: Aliskiren D6 Hemifumarate (Isotopic Purity > 99%).

Reagents
  • SPE Cartridges: Oasis MCX 30 mg/1 cc (or equivalent mixed-mode cation exchange).

  • Loading Buffer: 2% Orthophosphoric acid (

    
    ) in water.
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Experimental Protocol

Preparation of Standards (Critical Step)
  • Salt Correction: Aliskiren is supplied as a Hemifumarate salt.[1] You must correct for the salt content to quantify the free base.

    • Calculation:

      
      
      
    • Aliskiren Hemifumarate MW

      
       609.8; Free Base MW 
      
      
      
      551.[1]8. Factor
      
      
      0.90.[3]
  • Stock Solution: Dissolve Aliskiren D6 Hemifumarate in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

Sample Pre-treatment[4]
  • Aliquot 200 µL of human plasma into a 1.5 mL tube or 96-well plate.

  • Add 20 µL of Working IS Solution (Aliskiren D6). Vortex for 30 sec.

  • Add 200 µL of 2%

    
     .
    
    • Why? This acidifies the plasma (pH ~3-4), disrupting protein binding and ensuring Aliskiren is fully protonated (

      
      ) for the cation exchange mechanism.
      
  • Vortex and centrifuge at 10,000 rpm for 5 min to pellet heavy particulates.

Solid Phase Extraction (SPE) Workflow[4]

SPE_Workflow cluster_0 Conditioning cluster_1 Loading (Retention) cluster_2 Washing (Cleanup) cluster_3 Elution (Release) Step1 1. Condition 1 mL Methanol Step2 2. Equilibrate 1 mL Water Step1->Step2 Step3 3. Load Sample (Acidified Plasma + D6) Mechanism: Ionic Binding Step2->Step3 Step4 4. Wash 1: 2% Formic Acid (Removes proteins/polar interference) Step3->Step4 Step5 5. Wash 2: 100% Methanol (CRITICAL: Removes neutral lipids) Analyte stays bound ionically Step4->Step5 Step6 6. Elute 2 x 250 µL 5% NH4OH in MeOH Mechanism: Deprotonation Step5->Step6 Step7 7. Evaporate & Reconstitute (N2 stream @ 40°C, recon in Mobile Phase) Step6->Step7

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring phospholipid removal while retaining Aliskiren.[3]

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 1.7 µm) .

Gradient Conditions
Time (min)% Mobile Phase A (0.1% FA/Water)% Mobile Phase B (0.1% FA/ACN)Flow Rate (mL/min)
0.0090100.4
0.5090100.4
3.0010900.4
4.0010900.4
4.1090100.4
5.5090100.4
MRM Transitions

The use of D6 allows for tracking of the specific mass shift.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Aliskiren 552.4

436.23022
Aliskiren D6 558.4

442.2*3022

*Note: The product ion for D6 should be verified experimentally as it depends on the position of the deuterium label. If the label is on the lost fragment, the product ion might be 436.2; if on the retained core, it is 442.2.

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation steps are mandatory:

  • Matrix Effect Assessment:

    • Compare the peak area of Aliskiren spiked into extracted blank plasma vs. Aliskiren in neat solvent.

    • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

    • Role of D6: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0. If the D6 behaves identically to the analyte, it corrects for any suppression.

  • Recovery:

    • Compare Pre-extraction spike vs. Post-extraction spike.

    • Target recovery > 80% using the MCX protocol.

  • Linearity:

    • Range: 1.0 ng/mL to 500 ng/mL.

    • Curve fitting: Linear regression with

      
       weighting.[4]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during loading.Ensure 2%

is added. pH must be < 6 for Aliskiren to bind to MCX.
High Backpressure Protein precipitation on cartridge.Centrifuge samples longer (10 min) before loading.
Signal Suppression Phospholipids eluting with analyte.Ensure the MeOH wash (Step 5) is 100% MeOH. Do not add water to this wash step in MCX protocols.
D6/Analyte Ratio Drift Deuterium isotope effect (rare) or integration error.Check integration windows. Ensure D6 purity is high and no H-D exchange is occurring in protic solvents over long storage.

References

  • O'Brien, E. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications. Link

  • Trebing, T. et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva. Journal of Chromatography B. Link

  • E-Lactancia. (2013).[3] Absorption, Distribution, Metabolism, and Elimination of Aliskiren. Link

  • Abdelwahab, N. et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate... in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science. Link

Sources

Application Note: High-Sensitivity Quantitation of Aliskiren Hemifumarate in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Aliskiren, a direct renin inhibitor, in human plasma.[1] Utilizing Aliskiren-d6 as a stable isotope-labeled internal standard (SIL-IS) is critical for this assay to compensate for the significant matrix effects and recovery variability often observed with this lipophilic amine.[2][1] This guide provides optimized MRM transitions, a liquid-liquid extraction (LLE) workflow, and mechanistic insights into the fragmentation pathways required for high-specificity detection.

Introduction & Mechanism of Action

Aliskiren (


) is the first in a class of orally active, non-peptide direct renin inhibitors (DRIs).[2] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin Receptor Blockers (ARBs), Aliskiren targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[2][1]
The RAAS Pathway and Aliskiren Intervention

Renin cleaves Angiotensinogen to form Angiotensin I. Aliskiren binds to the S1/S3 hydrophobic pocket of Renin, preventing this cleavage.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->Angiotensinogen Enzymatic Action AngII Angiotensin II AngI->AngII Conversion ACE ACE (Lung) ACE->AngI Receptors AT1 Receptors (Vasoconstriction) AngII->Receptors Binding Aliskiren ALISKIREN (Direct Inhibitor) Aliskiren->Renin BLOCKS

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) showing the upstream inhibition point of Aliskiren.[2][1]

Method Development & Mass Spectrometry

Physicochemical Considerations
  • Ionization: Aliskiren contains a secondary amine and a primary amide, making it highly amenable to Positive Electrospray Ionization (ESI+) .[2]

  • Salt Form: While dosed as the Hemifumarate salt, the MS detects the protonated free base

    
    .[2]
    
  • Isotope Labeling Logic: The Aliskiren-d6 internal standard typically carries the deuterium label on the gem-dimethyl groups of the side chain (3-amino-2,2-dimethyl-3-oxopropyl).[2][1] This structural location is critical for selecting the correct product ion.[1]

Fragmentation & MRM Strategy

The fragmentation of Aliskiren is dominated by the cleavage of the amide side chain.

  • Analyte (Native): Precursor

    
     552.4 fragments to yield the intense product ion at 
    
    
    
    115.1 (the side chain).
  • Internal Standard (d6): Because the d6 label is located on the side chain, the product ion shifts by +6 Da.

    • Critical Note: If you monitor the "core" loss (neutral loss fragmentation), the charged fragment for both Native and d6 might be identical (

      
       436), leading to "cross-talk" and failure of the IS to distinguish itself.[2] You must monitor the side-chain fragment (
      
      
      
      121.[2][1]1) for the IS.
      [2]
Optimized MRM Transitions Table
CompoundPolarityPrecursor Ion (

)
Product Ion (

)
Dwell (ms)Cone (V)Collision (eV)Type
Aliskiren ESI+552.4 115.1 1003028Quant
AliskirenESI+552.4436.21003018Qual
Aliskiren-d6 ESI+558.4 121.1 1003028IS Quant

Note: Parameters (Cone/Collision) are estimates for a Waters Xevo TQ-S or Sciex 6500+ and should be tuned to your specific instrument.

Experimental Protocol

Reagents & Materials
  • Standards: Aliskiren Hemifumarate (USP Reference Standard), Aliskiren-d6 (High purity >98% isotopic enrichment).[2][1]

  • Matrix: Drug-free Human Plasma (

    
    EDTA).[2][1]
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).[2][1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Aliskiren due to the need to remove phospholipids that cause ion suppression in the 115 region.[2][1]

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Aliskiren-d6 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Buffer: Add 50 µL of 5% Ammonium Hydroxide (

    
    ) to basify the sample (ensures Aliskiren is in free-base form for organic extraction).
    
  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (60:40 A:B). Vortex well.

LC Conditions
  • Column: Waters XBridge BEH C18 (

    
     mm, 2.5 µm) or Agilent Zorbax Eclipse Plus C18.[2][1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][3][4]

  • Gradient:

    • 0.0 min: 30% B[2][1]

    • 2.5 min: 90% B[2]

    • 3.0 min: 90% B[2]

    • 3.1 min: 30% B[2][1]

    • 4.5 min: Stop

Workflow Visualization

Workflow cluster_prep Sample Prep (LLE) cluster_lcms LC-MS/MS Analysis Plasma 100µL Plasma + IS (d6) Basify Add NH4OH (Basify) Plasma->Basify Extract Add MTBE Extract & Dry Basify->Extract LC C18 Column Gradient Elution Extract->LC MS ESI+ Source MRM Mode LC->MS Data Quantitation Ratio (Area 552/558) MS->Data

Figure 2: Analytical workflow from plasma extraction to data processing.[2][1][5][3][6][7][8][9]

Validation & Troubleshooting

Linearity & Range
  • Dynamic Range: 1.0 ng/mL to 500 ng/mL.[1]

  • Curve Fit: Weighted (

    
    ) linear regression.[2][1][4] Correlation coefficient (
    
    
    
    ) should be
    
    
    .[2][1]
Common Pitfalls (Troubleshooting)
  • High Background at m/z 115: The 115 product ion is low mass and susceptible to solvent noise.[1] Ensure high-quality LC-MS grade solvents. If background persists, increase the collision energy slightly to improve S/N ratio, though absolute intensity may drop.

  • IS Interference: If you see a peak in the Aliskiren channel (552/115) when injecting only the IS (558/121), your d6 standard may contain unlabeled impurities, or the collision energy is too high causing cross-talk.[2] Check IS purity.

  • Carryover: Aliskiren is "sticky."[2][1] Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

References

  • Novartis Pharmaceuticals. (2010).[2][1] Tekturna (Aliskiren) Prescribing Information. U.S. Food and Drug Administration.[1][7][10][11] [Link]

  • Burckhardt, B. B., et al. (2012).[2][1] "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography. [Link]

  • PubChem. (2023).[2][1] Aliskiren Compound Summary. National Library of Medicine.[1] [Link]

  • European Medicines Agency. (2011).[2][1] Guideline on bioanalytical method validation. [Link]

Sources

Advanced Pharmacokinetic Study Design & Bioanalytical Protocol: Aliskiren D6 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental design for a Pharmacokinetic (PK) study of Aliskiren, a direct renin inhibitor, utilizing Aliskiren D6 Hemifumarate as a stable isotope-labeled internal standard (SIL-IS). Due to Aliskiren's low oral bioavailability (~2.6%) and high potency, bioanalytical methods must achieve high sensitivity (sub-ng/mL range) while mitigating significant matrix effects common in plasma analysis.[1] This guide synthesizes regulatory standards (FDA M10) with practical bench protocols to ensure data integrity.

Part 1: The Mechanistic Rationale

Why Aliskiren D6 Hemifumarate?

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay. Structural analogs (e.g., Benazepril) often fail to compensate for "matrix effects"—the suppression or enhancement of ionization caused by co-eluting phospholipids in plasma.

Aliskiren D6 Hemifumarate (labeled with six deuterium atoms, typically on the gem-dimethyl moiety) is the "Gold Standard" for this application because:

  • Co-Elution: It possesses an identical retention time to the analyte (Aliskiren), ensuring it experiences the exact same matrix environment at the moment of ionization.

  • Ionization Compensation: Any suppression affecting the analyte affects the D6 IS equally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

  • Physicochemical Match: As a hemifumarate salt, its solubility and extraction recovery mirror the target drug perfectly.

Part 2: Pharmacokinetic Study Design

Aliskiren exhibits a long half-life (


 hours) and a rapid absorption phase (

hours).[1] The sampling schedule must capture the absorption peak and the prolonged elimination phase.
Clinical Protocol Overview
  • Study Type: Single-dose, open-label, fasted state.[1]

  • Dose: 150 mg or 300 mg Aliskiren Hemifumarate (oral tablet).[1]

  • Matrix: Human Plasma (

    
    EDTA or Lithium Heparin).[1]
    
  • Sample Volume: 4.0 mL blood per timepoint.[1]

Sampling Schedule (Time-Critical)

To accurately calculate


 and 

, the following timepoints are mandatory:
PhaseTime Points (Hours Post-Dose)Rationale
Pre-Dose 0.0Establish baseline (BLQ).
Absorption 0.5, 1.0, 1.5, 2.0, 3.0, 4.0Capture rapid

(typically 1-3h).[1]
Distribution 6.0, 8.0, 12.0Define the alpha-phase slope.
Elimination 24, 36, 48, 72, 96, 120Cover

half-lives (

).[1]
Workflow Visualization

The following diagram illustrates the critical path from dosing to data acquisition.

PK_Workflow Subject Subject Dosing (150mg Aliskiren) Blood Blood Collection (K2EDTA Tubes) Subject->Blood 0-120h Centrifuge Centrifugation (2000g, 10 min, 4°C) Blood->Centrifuge <30 min Plasma Plasma Aliquot (-80°C Storage) Centrifuge->Plasma Spike IS Spiking (Add Aliskiren D6) Plasma->Spike Thaw Extract Protein Precipitation (Acetonitrile) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS

Figure 1: End-to-end Pharmacokinetic Workflow ensuring sample integrity from clinic to lab.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol utilizes Protein Precipitation (PPT) for high throughput.[1] For higher sensitivity (<0.5 ng/mL), Solid Phase Extraction (SPE) is recommended.[1]

Reagents & Standards
  • Analyte: Aliskiren Hemifumarate (Ref Std).[1][2][3]

  • Internal Standard: Aliskiren D6 Hemifumarate (Ref Std).[1][2]

    • Note: Ensure correction for salt form and purity. If using Hemifumarate salt for weighing, multiply by the ratio of MW (Free Base) / MW (Salt) to get the free base concentration.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.[1]

Solution Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve Aliskiren D6 Hemifumarate in Methanol:Water (50:50). Sonicate for 5 mins.

    • Stability:[1][4] Stable for 1 month at -20°C [1].

  • Working Internal Standard (WIS): Dilute Stock to 500 ng/mL in 50% Methanol.

  • Calibration Standards: Prepare spikes in blank human plasma ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Extraction Procedure (PPT)
  • Aliquot: Transfer 100 µL of patient plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Working Internal Standard (Aliskiren D6). Vortex gently.

  • Precipitate: Add 300 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex for 5 minutes at high speed.

  • Clarify: Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer: Transfer 200 µL of supernatant to a fresh plate.

  • Dilute: Add 200 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).[1]

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 µm) or equivalent.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5][6]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
0.5 10 Load sample
2.5 90 Elute Analyte/IS
3.5 90 Wash column
3.6 10 Re-equilibrate

| 5.0 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (V)
Aliskiren 552.4 (

)
436.25028
Aliskiren D6 558.4 (

)
442.25028

Note: The transition 552.4


 83.1 is also high intensity but may have higher background noise. The 552 

436 transition is more specific for plasma analysis.
Detection Logic Visualization

MS_Logic Source ESI Source (Ionization) Q1 Q1 Filter Select Parent (m/z 552.4 / 558.4) Source->Q1 Q2 Q2 Collision Cell Fragmentation (Argon Gas) Q1->Q2 Q3 Q3 Filter Select Daughter (m/z 436.2 / 442.2) Q2->Q3 Detector Detector (Count Ions) Q3->Detector

Figure 2: Triple Quadrupole MRM transition logic for specific detection of Aliskiren and its D6 IS.

Part 4: Method Validation & Acceptance Criteria

To ensure the study meets FDA/EMA standards, the following criteria must be validated prior to sample analysis.

Linearity & Sensitivity[1][6]
  • Curve: Weighted (

    
    ) linear regression.[1][6]
    
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Criterion:

    
    .[1][7]
    
Accuracy & Precision
  • Intra-day / Inter-day: 5 replicates at LLOQ, Low, Mid, and High QC.

  • Acceptance:

    
     nominal concentration (
    
    
    
    at LLOQ) [2].
Matrix Factor (MF)

This is the critical test for the D6 Internal Standard.



  • Requirement: The IS Normalized MF must be close to 1.0 (range 0.85 – 1.[1]15) and consistent across 6 different lots of plasma. This proves the D6 IS is correcting for matrix suppression effectively.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[8][9] [Link]

  • Nussberger, J., et al. (2002).[1][10] Pharmacokinetics and Pharmacodynamics of the Direct Renin Inhibitor Aliskiren in Healthy Subjects. Clinical Pharmacology & Therapeutics.

  • Tzanavaras, P. D., et al. (2014).[1] Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial. Journal of Chromatography B. [Link]

Sources

Aliskiren D6 Hemifumarate protein precipitation protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Recovery Protein Precipitation Protocols for Aliskiren D6 Hemifumarate in Human Plasma

Introduction

Aliskiren is a direct renin inhibitor used in the treatment of hypertension.[1][2][3][4][5] Accurate quantification of Aliskiren in biological matrices (plasma/serum) is challenging due to its moderate protein binding (~47-51%), potential for non-specific binding (NSB) to container walls, and the need for high sensitivity in pharmacokinetic profiling.[6]

This guide details optimized Protein Precipitation (PPT) protocols utilizing Aliskiren-d6 Hemifumarate as the stable isotope-labeled internal standard (SIL-IS).[6] While Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often cited for Aliskiren, modern high-sensitivity mass spectrometers allow for the use of PPT—a faster, more cost-effective approach—provided that matrix effects and recovery are strictly managed.[6]

Chemical Context & Critical Considerations

Before initiating the protocol, the following physicochemical properties must be understood to ensure assay robustness.

PropertyAliskiren HemifumarateAliskiren-d6 Hemifumarate (IS)Impact on Protocol
Molecular Weight ~1219.6 (Salt) / 551.8 (Free Base)~557.8 (Free Base)Mass Shift: The +6 Da shift prevents cross-talk in MS/MS channels.[6]
Solubility Water, Ethanol, DMSOWater, Methanol, DMSOStock Prep: Dissolve in MeOH or DMSO. Avoid pure water for stocks to prevent adsorption.
pKa Basic (Secondary amine)BasicpH Control: Acidic conditions (Formic Acid) improve solubility and ionization efficiency.[6]
Protein Binding Moderate (~50%)Moderate (~50%)Equilibration: D6 IS must be allowed to equilibrate with plasma proteins to track analyte recovery accurately.[6]
Expert Insight: The Adsorption Trap

Aliskiren exhibits significant Non-Specific Binding (NSB) to untreated polypropylene and glass surfaces, particularly in aqueous solutions.

  • Directive: Never prepare low-concentration working solutions (<100 ng/mL) in 100% aqueous buffers. Always maintain at least 20% organic solvent (Methanol or Acetonitrile) in working dilutions.[6]

  • Directive: Use low-binding polypropylene plates/tubes for the precipitation step.

Experimental Protocols

Reagent Preparation
  • Stock Solution (IS): Dissolve Aliskiren-d6 Hemifumarate in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in Methanol:Water (50:50 v/v).

  • Precipitation Solvent A (Standard): 100% Acetonitrile (LC-MS Grade).[6]

  • Precipitation Solvent B (Acidified): Acetonitrile containing 0.1% Formic Acid.[6]

Protocol A: Acidified Protein Precipitation (Recommended)

Rationale: Acidification disrupts protein-drug binding and enhances the solubility of the basic Aliskiren molecule, improving recovery compared to neutral solvents.

  • Sample Thawing: Thaw human plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer 50 µL of plasma into a 96-well low-binding plate or 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working Internal Standard (Aliskiren-d6, 100 ng/mL).

  • Equilibration (CRITICAL STEP): Vortex gently and let stand for 5 minutes .

    • Why? This allows the D6 IS to bind to plasma proteins to the same extent as the endogenous Aliskiren. If you skip this, the IS will not accurately compensate for extraction losses.

  • Precipitation: Add 200 µL of Precipitation Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Ratio: 1:4 (Plasma:Solvent) ensures >98% protein removal.[6]

  • Vortex: Vortex vigorously at high speed for 2 minutes .

  • Centrifugation: Centrifuge at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean plate.

  • Dilution (Optional but Recommended): Add 150 µL of 0.1% Formic Acid in Water to the supernatant.

    • Why? Injecting 100% Acetonitrile can cause "solvent effects" (peak fronting) on early eluting peaks.[6] Diluting to ~50% organic matches the initial mobile phase conditions.

LC-MS/MS Configuration (Reference)

To validate the precipitation, the following detection parameters are standard.

ParameterSetting
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Ionization ESI Positive Mode
MRM Transition (Analyte) 552.4

436.3 m/z (Aliskiren)
MRM Transition (IS) 558.4

442.3 m/z (Aliskiren-d6)

Workflow Visualization

The following diagram illustrates the logical flow of the Acidified Protein Precipitation protocol, highlighting the critical decision points for troubleshooting low recovery.

Aliskiren_PPT_Workflow cluster_QC Quality Control Check Start Thaw Plasma Sample Spike Spike Aliskiren-d6 IS (10 µL) Start->Spike Equilibrate Equilibration Step (5 mins, Room Temp) CRITICAL: Matches Protein Binding Spike->Equilibrate Crash Add Precipitating Solvent (200 µL MeCN + 0.1% FA) Equilibrate->Crash Breaks Binding Vortex Vortex (2 mins) & Centrifuge (4000xg, 10 mins, 4°C) Crash->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with 0.1% FA in Water Supernatant->Dilution Prevents Solvent Effect Inject LC-MS/MS Injection Dilution->Inject Check Check Recovery % Inject->Check Pass Proceed (>85%) Check->Pass Fail Fail (<50%) Check->Fail Action Switch to SPE or Increase Acid Content Fail->Action

Caption: Step-by-step Acidified Protein Precipitation workflow for Aliskiren-d6, including critical equilibration steps and QC decision logic.

Validation & Troubleshooting

A robust protocol must be self-validating.[6] Use these calculations to verify the integrity of your extraction.

A. Matrix Effect (ME) Calculation

Because PPT is "dirtier" than SPE, you must quantify ion suppression.[6]


[6]
  • Target: 85% - 115%.

  • Correction: If ME < 80% (Suppression), the D6 IS should compensate. If the D6 response also drops by the same amount, the ratio remains valid. This is the primary value of using a deuterated IS.

B. Recovery (RE) Calculation

[6]
  • Target: > 80% is excellent for Aliskiren; > 50% is acceptable if consistent.

C. Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Recovery (<50%) Protein Binding / EntrapmentEnsure 0.1% Formic Acid is in the crash solvent.[6] Increase vortex time.
Peak Tailing Solvent MismatchEnsure the final supernatant is diluted 1:1 with aqueous buffer before injection.
Non-Linear Calibration Adsorption (NSB)Switch to low-binding plates. Add 5% DMSO to the stock solution.
IS Variation Poor EquilibrationIncrease the time between IS spiking and solvent addition to 10 minutes.

References

  • Novartis Pharmaceuticals. (2008).[6] Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics. Link

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Link

  • Burckhardt, B. B., et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography. Link

  • Thermo Fisher Scientific. (2023).[6] Sample Preparation for Mass Spectrometry: Protein Precipitation Protocols. Link

  • Cayman Chemical. (2024).[6] Aliskiren-d6 (hemifumarate) Product Information and Stability. Link

Sources

Troubleshooting & Optimization

Aliskiren D6 Hemifumarate Analysis: A Technical Guide to Achieving Optimal Peak Shape and Symmetry

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for the chromatographic analysis of Aliskiren D6 hemifumarate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape and symmetry during their analytical experiments. Poor peak shape, often manifesting as tailing or fronting, can significantly compromise the accuracy and precision of quantification.

This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and resolve common issues. We will delve into the chemical properties of Aliskiren and explore how interactions with your chromatographic system can impact your results. Our goal is to empower you with the knowledge to not only fix existing problems but also to proactively optimize your methods for robust and reliable data.

Understanding the Analyte: Aliskiren's Chemical Nature

Aliskiren is a basic compound, a non-peptide inhibitor of renin, used in the treatment of hypertension.[1][2] Its chemical structure contains several functional groups, including an amine, that can interact with the stationary phase in multiple ways.[3][4] The primary cause of poor peak shape for basic compounds like Aliskiren in reversed-phase chromatography is often secondary interactions with the stationary phase.[5][6] Specifically, interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns can lead to significant peak tailing.[5][6][7]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you identify the potential cause of your peak shape issue based on your observations and provides step-by-step guidance to rectify the problem.

Issue 1: My Aliskiren D6 Hemifumarate peak is tailing.

Peak tailing is the most common peak shape distortion and is characterized by an asymmetry factor greater than 1.2.[5] This is a strong indicator of undesirable secondary interactions between Aliskiren and the stationary phase.

A. Secondary Interactions with Residual Silanols:

  • Explanation: Silica-based C8 and C18 columns, the workhorses of reversed-phase chromatography, can have residual, un-capped silanol groups on their surface. At mobile phase pH values above approximately 3.5, these silanols can become ionized (Si-O⁻) and interact electrostatically with the protonated amine group of Aliskiren, causing a secondary retention mechanism that leads to peak tailing.[5][6][7]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 will suppress the ionization of the residual silanols, minimizing the secondary electrostatic interactions.[5] At this pH, the primary retention mechanism will be the intended hydrophobic interaction with the C8 or C18 stationary phase. Several published methods for Aliskiren utilize a mobile phase pH of around 3.5.[8][9][10][11]

    • Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process where the residual silanols are chemically bonded with a small, less-bulky silane to reduce their availability for interaction.[12][13] If you are not already using one, switching to a well-end-capped column can significantly improve peak shape for basic compounds.[14]

    • Competitive Shielding with Mobile Phase Additives: The addition of a small amount of a basic amine, such as triethylamine (TEA), to the mobile phase can also mitigate peak tailing. TEA will preferentially interact with the active silanol sites, effectively shielding them from Aliskiren. However, be aware that TEA can suppress ionization in mass spectrometry detection.

  • Preparation of Mobile Phase A (Aqueous):

    • Prepare a 20 mM solution of a suitable buffer, such as potassium dihydrogen phosphate or ammonium acetate.

    • Adjust the pH of the aqueous mobile phase to 3.0 using a dilute acid like phosphoric acid or formic acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Preparation of Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Start with a gradient elution from a low to a high percentage of the organic mobile phase.

    • Monitor the peak shape of Aliskiren D6 hemifumarate.

  • pH Adjustment and Evaluation:

    • If tailing persists, incrementally decrease the pH of the aqueous mobile phase in 0.2 unit steps (e.g., to 2.8, then 2.6) and re-evaluate the peak shape.

    • Conversely, if the initial pH was very low, you might explore a slightly higher pH (e.g., up to 4.0) to see the effect on retention and peak shape, but be mindful of increased silanol interactions.

Issue 2: All peaks in my chromatogram, including Aliskiren, are broad or distorted.

When all peaks in a run exhibit poor shape, the issue is likely systemic and not related to the specific chemistry of Aliskiren.[15]

A. Extra-Column Volume and System Dead Volume:

  • Explanation: Excessive volume between the injector and the detector, known as extra-column volume or dead volume, can cause band broadening and peak distortion.[12] This can arise from using tubing with a large internal diameter, long tubing lengths, or improper connections.[12][16]

  • Solutions:

    • Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible, especially between the column and the detector.[12]

    • Check Connections: Ensure all fittings, especially those at the column inlet and outlet, are properly seated and not creating any voids.[16]

B. Column Contamination or Degradation:

  • Explanation: The accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the flow path, leading to broad or split peaks.[15] Over time, the stationary phase can also degrade, especially when operating at the extremes of pH and temperature, leading to a loss of performance.[17]

  • Solutions:

    • Sample Filtration: Always filter your samples through a 0.22 µm syringe filter before injection to remove any particulates.

    • Use of a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

    • Column Washing: If you suspect contamination, you can try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent to dislodge any particulates from the inlet frit.[15]

    • Column Replacement: If the column has been used extensively or under harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for Aliskiren D6 hemifumarate analysis?

A1: A high-purity, end-capped C8 or C18 column is a good starting point.[14] Several published methods have successfully used C18 columns for Aliskiren analysis.[8][11][18] A C8 column, being less retentive, may offer shorter analysis times.[14] For particularly challenging separations, consider columns with hybrid particle technology, which offer improved stability over a wider pH range.[19]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak shape?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivity. Methanol is a more polar solvent and can sometimes offer better peak shapes for basic compounds as it can more effectively shield residual silanols through hydrogen bonding.[6] It is often worthwhile to screen both solvents during method development.

Q3: Can column temperature influence the peak shape of Aliskiren?

A3: Yes, increasing the column temperature can improve peak shape by reducing mobile phase viscosity, which enhances mass transfer kinetics. This often leads to sharper, more symmetrical peaks. However, be mindful of the thermal stability of both your analyte and the column's stationary phase.[20]

Q4: My peak shape is good, but the retention time is not consistent. What could be the cause?

A4: Inconsistent retention times are often due to issues with the mobile phase preparation or the HPLC pump. Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is within its effective buffering range. Also, check your pump for any signs of leaks or pressure fluctuations.

Data Summary and Visualization

The following table summarizes key chromatographic parameters from published methods for Aliskiren analysis, providing a starting point for your method development.

Parameter Method 1[8][11] Method 2[9] Method 3[10]
Column Hyper ODS2, C18, 250 x 4.6 mm, 5 µmC18Inertsil ODS C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium dihydrogen phosphate0.1% Formic acid in 20 mM Ammonium acetatePhosphate buffer
Mobile Phase B AcetonitrileMethanolAcetonitrile
pH 3.53.53.0
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection UV at 224 nmLC-MS/MSUV at 237 nm

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Aliskiren D6 hemifumarate.

TroubleshootingWorkflow start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks chem_issue Chemical Interaction Issue (Likely Silanol Interaction) all_peaks->chem_issue No (Only Aliskiren) system_issue Systemic Issue all_peaks->system_issue Yes adjust_ph Adjust Mobile Phase pH (2.5-3.5) chem_issue->adjust_ph endcapped_col Use High-Purity, End-Capped Column adjust_ph->endcapped_col end_point Improved Peak Shape endcapped_col->end_point check_connections Check for Dead Volume (Tubing, Fittings) system_issue->check_connections check_column Inspect Column (Contamination, Void) check_connections->check_column check_column->end_point

Caption: A logical workflow for diagnosing and resolving poor peak shape.

The Mechanism of Peak Tailing for Basic Compounds

This diagram illustrates the interaction between a basic analyte like Aliskiren and the residual silanols on a silica-based stationary phase, which leads to peak tailing.

SilanolInteraction cluster_column Silica Stationary Phase Surface silanol Si-O⁻   H⁺ aliskiren Aliskiren-NH₃⁺ aliskiren->silanol Undesirable Electrostatic Interaction (Secondary Retention Mechanism) c18 C18 Chains aliskiren_hydrophobic Aliskiren (Hydrophobic Portion) aliskiren_hydrophobic->c18 Desired Hydrophobic Interaction (Primary Retention Mechanism)

Caption: Interaction of Aliskiren with the stationary phase.

References

  • Stanton, A. (2007). Aliskiren--an Orally Active Renin Inhibitor. Review of Pharmacology, Pharmacodynamics, Kinetics, and Clinical Potential in the Treatment of Hypertension. PubMed. Available from: [Link]

  • Patel, D. B., et al. (2014). Development And Validation Of RP-HPLC Method For Analysis Of Aliskiren Hemifumarate And Valsartan In Their Combination Tablet Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. Available from: [Link]

  • Aliskiren - New Drug Approvals. (2016). Available from: [Link]

  • Dieterle, W., et al. (2006). Lack of pharmacokinetic interactions of aliskiren, a novel direct renin inhibitor for the treatment of hypertension, with the antihypertensives amlodipine, valsartan, hydrochlorothiazide (HCTZ) and ramipril in healthy volunteers. PubMed. Available from: [Link]

  • Janega, P., et al. (2024). Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. MDPI. Available from: [Link]

  • Khan, S., et al. (2023). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. MDPI. Available from: [Link]

  • Aliskiren. PubChem. Available from: [Link]

  • El-gawad, A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science. Available from: [Link]

  • Chemical structure of aliskiren hemifumarate. ResearchGate. Available from: [Link]

  • Aliskiren-d6 Hemifumarate. Axios Research. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent. Available from: [Link]

  • Horkovics-Kovats, S., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. PubMed. Available from: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available from: [Link]

  • A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Aliskiren Hemifumarate and Amlodipine Besylate in Pharmaceutical Dosage Form. (2017). ResearchGate. Available from: [Link]

  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available from: [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Available from: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Available from: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2013). ResearchGate. Available from: [Link]

  • Development And Validation Of RP-HPLC Method For Analysis Of Aliskiren Hemifumarate And Valsartan In Their Combination Tablet Dosage Form. (2014). ResearchGate. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available from: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. Available from: [Link]

  • Improvement in productivity of the method development for the drug analyses by using a novel hybrid reversed phase column. YMC America. Available from: [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018). Available from: [Link]

  • Peak Shape Changes Over Time. Waters Corporation. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available from: [Link]

Sources

Technical Support Center: Aliskiren D6 Hemifumarate Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Troubleshooting of Aliskiren D6 Hemifumarate Degradation Products Audience: Bioanalytical Scientists, QC Researchers, and Method Development Specialists Version: 2.1 (Current as of 2025)

Introduction: The Stability Paradox of Deuterated Standards

Aliskiren D6 Hemifumarate is the gold-standard Internal Standard (IS) for the LC-MS/MS quantitation of Aliskiren. While deuteration generally provides excellent tracking of the analyte’s ionization and recovery, it does not confer immunity to chemical degradation.

A common analytical failure mode occurs when the IS itself degrades, generating "ghost peaks" that mimic the parent drug’s impurities or, worse, interfere with the quantitation channel due to isotopic cross-talk. This guide provides a forensic approach to identifying these breakdown products and distinguishing them from native analyte impurities.

Module 1: The "Ghost Peak" Diagnostic

Symptom: Unexplained peaks appearing in the chromatogram that track with the Internal Standard concentration, not the analyte concentration.

The Mechanism of Failure

Aliskiren contains a secondary amine and a hydroxyl group on a non-peptide backbone. The Hemifumarate salt creates an acidic microenvironment in the solid state and solution. The primary degradation pathway is acid-catalyzed lactonization and amide hydrolysis .

When Aliskiren D6 degrades, it forms D6-labeled degradation products . These will co-elute with the non-labeled degradation products of the parent drug but will be mass-shifted by exactly +6 Da (assuming the label is on a stable moiety like the isopropyl side-chain).

Troubleshooting Workflow

TroubleshootingFlow Start Issue: Unknown Peak in Chromatogram CheckBlank Step 1: Inject Double Blank (No IS, No Analyte) Start->CheckBlank CheckZero Step 2: Inject Zero Sample (Matrix + IS Only) CheckBlank->CheckZero Decision1 Peak Present in Zero Sample? CheckZero->Decision1 IS_Degradant Conclusion: Peak is an IS Degradant (Aliskiren D6 Breakdown) Decision1->IS_Degradant Yes Analyte_Impurity Conclusion: Peak is Native Impurity or Matrix Interference Decision1->Analyte_Impurity No Action_MS Action: Perform Q1 Scan Look for [M+H]+ and [M+H-18]+ IS_Degradant->Action_MS

Figure 1: Decision logic for isolating the source of interference. If the peak appears in the Zero sample (IS only) but not the Double Blank, it is chemically derived from the Aliskiren D6 material.

Module 2: Mass Spectrometry Interpretation

Objective: Calculate and confirm the m/z transitions for Aliskiren D6 degradants.

Theoretical Mass Shift Tracking

Aliskiren D6 typically carries the deuterium label on the isopropyl group (valine analog region). This region is chemically stable. Therefore, degradation usually occurs at the backbone, retaining the D6 label .

  • Parent Aliskiren (Free Base): MW ~551.8 Da

  • Aliskiren D6 (Free Base): MW ~557.8 Da (+6 Da shift)

Degradation PathwayMechanismNative Product m/z (approx)D6-IS Product m/z (Target)Delta (Da)
Lactonization Acid-catalyzed cyclization; loss of H₂O534.7 [M+H]⁺540.7 [M+H]⁺ -18
Amide Hydrolysis Cleavage of amide bond552.7 [M+H]⁺ (Acid form)558.7 [M+H]⁺ +1
Oxidation N-oxide formation or benzylic oxidation567.8 [M+H]⁺573.8 [M+H]⁺ +16
Fumarate Adduct Michael addition (rare in solution)667.8 [M+H]⁺673.8 [M+H]⁺ +116
Critical Analysis Steps:
  • The -18 Da Signature: The most common degradant is the lactone. In the Q1 scan of your IS, look for a peak at m/z 540.7 . If this peak co-elutes with a peak in the analyte channel at m/z 534.7 , you have confirmed lactonization.

  • Isotopic Interference: If the D6-degradant loses the label (rare, e.g., if metabolic dealkylation occurs at the isopropyl group), it will cross-talk into the analyte channel.

  • MS/MS Confirmation: Fragmentation of the D6-Lactone (540.7) should yield daughter ions that still carry the +6 Da shift compared to the native lactone, confirming the structural correlation.

Module 3: Forced Degradation Protocols

Objective: Generate reference degradation products to validate your method's specificity.

To confirm the identity of your D6 impurities, subject a small aliquot of Aliskiren D6 to these stress conditions.

Protocol A: Acid Hydrolysis (Lactone Generation)
  • Reagents: 0.1 N HCl.

  • Procedure: Dissolve Aliskiren D6 in acetonitrile/0.1 N HCl (50:50). Heat at 60°C for 2 hours.

  • Expected Result: Significant decrease in the parent peak (557.8) and rise of the lactone peak (540.7).

  • Note: Aliskiren is highly labile in acid. Do not over-stress, or secondary degradation will occur.

Protocol B: Oxidative Stress[1]
  • Reagents: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Incubate at Room Temperature for 4 hours.

  • Expected Result: Formation of N-oxides (+16 Da, m/z 573.8).

Degradation Pathway Visualization

DegradationPathways cluster_0 Detection Strategy Parent Aliskiren D6 (m/z 557.8) Lactone Lactone Derivative (Cyclization) [M-H2O]+ Parent->Lactone Acid/Heat (-18 Da) Acid Carboxylic Acid (Amide Hydrolysis) Parent->Acid Strong Base/Acid (+1 Da) Oxide N-Oxide (Oxidation) [M+O]+ Parent->Oxide H2O2 (+16 Da) m/z 540.7 m/z 540.7 Lactone->m/z 540.7 m/z 573.8 m/z 573.8 Oxide->m/z 573.8

Figure 2: Primary degradation pathways for Aliskiren D6. The lactonization pathway is the dominant instability risk in acidic mobile phases.

Frequently Asked Questions (FAQ)

Q1: Why does my Aliskiren D6 stock solution show degradation after only 24 hours? A: Solvent choice is critical. Aliskiren Hemifumarate is acidic.[1] If dissolved in methanol (protic solvent) without buffering, it can undergo transesterification or accelerated lactonization.

  • Recommendation: Store stock solutions in Acetonitrile or DMSO. Avoid protic solvents for long-term storage. Keep at -20°C.

Q2: Can I use the degraded D6 standard if the parent peak is still visible? A: No. Degradation products often have different ionization efficiencies (matrix effects) than the parent. If your IS degrades during the run, the internal standard response ratio becomes unreliable, leading to non-linear calibration curves.

Q3: Does the Hemifumarate salt dissociate in the LC-MS source? A: Yes. In Electrospray Ionization (ESI), the salt dissociates. You will detect the free base of Aliskiren D6 ([M+H]+). You will not see the fumarate adduct unless you are using very specific, non-standard conditions. The fumaric acid elutes near the void volume (very polar).

Q4: How do I separate the Lactone impurity from the main peak? A: The lactone is less polar than the parent (loss of -OH and amide H-bonding). It typically elutes after the parent peak on a C18 column.

  • Tip: Use a gradient starting at lower organic % (e.g., 20% ACN) to improve resolution.

References

  • Kushwah, B. S., et al. (2018).[2] "Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties." European Journal of Pharmaceutical Sciences.

  • Sangoi, M. S., et al. (2011).[3] "Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method." Journal of Separation Science.

  • Hanessian, S., et al. (2010).[4] "Total synthesis of 'aliskiren': the first Renin inhibitor in clinical practice for hypertension." Organic Letters.

  • BOC Sciences. (n.d.). "Aliskiren Impurities and Degradation Pathways."[2][3] BOC Sciences Technical Resources.

  • U.S. Food and Drug Administration (FDA). (2007). "NDA 021985: Tekturna (Aliskiren) Clinical Pharmacology and Biopharmaceutics Review."

Sources

Technical Support Center: Optimizing Aliskiren D6 Recovery in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Bioanalytical Method Optimization for Aliskiren & Aliskiren-D6 Persona: Senior Application Scientist Last Updated: February 2026

Executive Summary: The Hydrophilic Challenge

Welcome to the technical support hub for Aliskiren bioanalysis. If you are experiencing low recovery (<50%) or high variation (%CV >15%) with Aliskiren and its deuterated internal standard (Aliskiren-D6), the issue likely stems from a mismatch between the molecule’s physicochemical properties and standard extraction protocols.

The Core Problem: Aliskiren is a direct renin inhibitor with a high pKa (~9.5) and significant hydrophilicity (logP ~2.45).[1][2] Unlike typical lipophilic drugs, it resists simple organic extraction and exhibits aggressive non-specific adsorption (NSA) to glass and standard polypropylene.

This guide moves beyond generic "try a different solvent" advice. We will implement a Self-Validating System based on Mixed-Mode Cation Exchange (MCX) logic, ensuring that your Internal Standard (D6) tracks the analyte perfectly through extraction and ionization.

Pre-Analytical Troubleshooting: The "Invisible" Loss

Symptom: You spike Aliskiren-D6 into the matrix, but the peak area in the "Zero" or "Standard 1" sample is significantly lower than expected, even before extraction.

Root Cause: Non-Specific Adsorption (NSA). Aliskiren is a basic amine that binds electrostatically to silanols in glass and hydrophobically to standard plastics.

Protocol A: Adsorption Mitigation
  • Glassware Ban: Do not use glass vials for stock solutions or working standards. Use low-binding polypropylene or silanized glass.

  • The "Coating" Step: When preparing stock solutions in aqueous buffers, include 0.1% Formic Acid and at least 30% Organic Solvent (Methanol or Acetonitrile) immediately. The acid ensures the molecule remains protonated (soluble), and the organic solvent disrupts hydrophobic binding sites on the container walls.

Extraction Optimization: The Self-Validating MCX System

Symptom: Low absolute recovery using Liquid-Liquid Extraction (LLE) or dirty baselines with Protein Precipitation (PPT).

Technical Insight:

  • Why LLE fails: Aliskiren is too polar for standard Hexane/Ethyl Acetate extractions. While MTBE can achieve ~80% recovery, it often pulls phospholipids that suppress the MS signal.

  • Why PPT fails: Protein precipitation leaves behind significant matrix components that cause ion suppression, often blinding the detector to the D6 signal.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE This is the authoritative method. It relies on a "Digital" On/Off switch mechanism using pH manipulation.

Comparative Recovery Data
MethodTypical Recovery (%)Matrix CleanlinessRisk Factor
Protein Precipitation (PPT) 40 - 60%Low (High suppression)High (Dirty injection)
LLE (MTBE) 70 - 85%MediumMedium (Phase separation issues)
SPE (MCX) - Recommended > 90% High Low (Robust mechanism)
Validated MCX Protocol (Step-by-Step)

Principle: We lock Aliskiren onto the sorbent using its positive charge (at pH < 9.5), wash away interferences, and then unlock it by neutralizing the charge (pH > 10).

  • Sample Pre-treatment:

    • Mix 100 µL Plasma + 10 µL Aliskiren-D6 IS.

    • Add 100 µL 2% Formic Acid .[3]

    • Mechanism:[3][4][5] Acidifies sample to pH ~2-3. Aliskiren (pKa 9.[2]5) becomes fully protonated (

      
      ), ready to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol (activates hydrophobic chains).

    • 1 mL Water (equilibrates).

  • Loading:

    • Load pre-treated sample at gravity or low vacuum.

    • Critical: The sorbent contains sulfonic acid groups (

      
      ). The protonated Aliskiren (
      
      
      
      ) binds ionically.
  • Wash Steps (The Clean-Up):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/hydrophilic interferences; Analyte stays locked).

    • Wash 2: 1 mL Methanol. (Removes hydrophobic interferences/phospholipids; Analyte stays locked via ionic bond).

  • Elution (The Release):

    • Elute with 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4][5] The ammonia raises the pH to ~11-12. Aliskiren deprotonates (

      
      ), breaking the ionic bond with the sorbent. The methanol solubilizes the neutral molecule, eluting it into the collection plate.
      
Visualization: The MCX "On/Off" Mechanism

MCX_Mechanism cluster_0 Step 1: Loading (ON Switch) cluster_1 Step 2: Elution (OFF Switch) Node1 Sample pH 3.0 (Acidic) Node2 Aliskiren Protonated (R-NH3+) Node1->Node2 Acidification Node3 Sorbent Binding (Ionic Lock: R-NH3+ ... -SO3-) Node2->Node3 Strong Ionic Bond Node6 Aliskiren Deprotonated (R-NH2) Node3->Node6 Elution Step Node4 Elution Solvent (5% NH4OH in MeOH) Node5 pH Shift > 10.0 Node4->Node5 Node5->Node6 Neutralization Node7 Release from Sorbent Node6->Node7 Bond Broken

Caption: The MCX mechanism relies on pH switching. Acidic loading locks the analyte; basic elution releases it.

Chromatography & Detection: Ensuring IS Tracking

Symptom: Aliskiren retention time shifts or peak tailing, causing integration errors between the analyte and D6 IS.

Technical Insight: Deuterated ISs (D6) generally track well, but "Deuterium Isotope Effects" can cause slight retention time shifts in UPLC systems. If the D6 elutes slightly earlier than the analyte, it may fall into a region of ion suppression that the analyte avoids (or vice versa).

Optimization Checklist:

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH). The slight positive charge on the particle surface repels the basic Aliskiren, improving peak shape and reducing tailing compared to traditional C18.

  • Mobile Phase: Use Acidified Methanol rather than Acetonitrile.

    • MP A: 0.1% Formic Acid in Water.[3][6][7]

    • MP B: 0.1% Formic Acid in Methanol.[3][7]

    • Why? Methanol provides better solubility for Aliskiren and often results in higher sensitivity for this specific molecule compared to ACN.

Troubleshooting FAQ

Q: My recovery is consistent, but low (~40%). Is this acceptable?

  • A: If your Sensitivity (LLOQ) is met and Precision (%CV) is <15%, yes. However, low recovery often implies you are losing signal to adsorption. Try adding 0.5% Tween-20 to your reconstitution solvent to prevent the purified sample from sticking to the collection plate before injection.

Q: The Aliskiren D6 signal varies wildly between patient samples.

  • A: This is a classic "Matrix Effect." Your extraction isn't removing phospholipids efficiently. Switch from LLE/PPT to the MCX Protocol described above. The methanol wash in the MCX step is critical for removing phospholipids.

Q: Can I use a glass insert in my autosampler vials?

  • A: Avoid if possible. Use polypropylene inserts. If you must use glass, ensure the reconstitution solvent contains at least 30-50% organic to keep Aliskiren in solution and off the glass walls.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][6][8] Link

  • Burckhardt, B. B., et al. (2012).[9] "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography, 27(3). Link

  • Momo, K., et al. (2012). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmaceutical and Biomedical Analysis. (General principles on NSA mitigation for basic drugs). Link

  • Kumar, S., et al. (2013).[10] "Liquid chromatography-tandem mass spectrometric assay for aliskiren... in micro-volumes of human plasma." Biomedical Chromatography. Link

Sources

Technical Support Center: Aliskiren Bioanalysis & Isotopic Interference

[1]

Topic: Resolving Isotopic Interference in Aliskiren D6 LC-MS/MS Assays Ticket ID: #ALI-D6-ISO-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary & Scope

The Challenge: You are observing unexpected signals in your Aliskiren LC-MS/MS workflow. Specifically, you are detecting Aliskiren response in blank samples containing Internal Standard (IS), or you are seeing IS response variations at high analyte concentrations.[1][2]

The Science: Aliskiren (

1
  • IS Purity Issue (IS

    
     Analyte):  Unlabeled Aliskiren (D0) present as an impurity in your D6 standard creates a "ghost peak" in the analyte channel.
    
  • Analyte Contribution (Analyte

    
     IS):  At high concentrations (ULOQ), the natural isotopic envelope or fragmentation cross-talk of the native drug spills into the IS channel.
    

This guide provides a self-validating workflow to diagnose, quantify, and resolve these interferences.

Diagnostic Workflow (The "Zero vs. ULOQ" Test)

Before adjusting instrument parameters, you must isolate the source of the interference. Do not assume it is carryover.

Protocol: Interference Source Isolation

Run the following sequence in your LC-MS/MS system. Ensure the column is conditioned.

Injection OrderSample TypeCompositionPurpose
1Double Blank Matrix only (No Analyte, No IS)Rule out system contamination/carryover.
2Zero Sample Matrix + IS only (Working Conc.)Test A: Measures IS contribution to Analyte.
3ULOQ (No IS) Matrix + Analyte at ULOQ (No IS)Test B: Measures Analyte contribution to IS.
Interpretation Logic
  • Scenario A (IS Purity Failure):

    • Observation: Peak found in Zero Sample at the Aliskiren retention time.

    • Cause: Your Aliskiren-D6 standard contains D0 (native) impurities.[1]

    • Action: See Module 3 .

  • Scenario B (Cross-Talk/Envelope Failure):

    • Observation: Peak found in ULOQ (No IS) at the IS retention time.

    • Cause: Natural isotopic abundance (M+6) or fragmentation cross-talk.[1]

    • Action: See Module 4 .

Module: Resolving IS Purity Issues (IS Analyte)

The Problem: Synthesizing deuterated standards is imperfect. If your Aliskiren-D6 has 0.5% unlabeled D0, and you spike IS at 500 ng/mL, you are effectively adding 2.5 ng/mL of native Aliskiren to every sample.[1] If your LLOQ is 1 ng/mL, your blank is now 2.5x your LLOQ.[1]

Acceptance Criteria (FDA/EMA): Interference in the blank must be < 20% of the LLOQ response .[3]

Troubleshooting Steps

Step 1: Calculate the "Critical IS Concentration" You cannot simply "tune out" this interference; it is chemically identical to your analyte. You must lower the IS concentration until the interference drops below 20% of LLOQ.

  • Inject your LLOQ standard (with IS).[1] Record Analyte Area (

    
    ).[1][4]
    
  • Inject your Zero Sample (IS only).[1] Record Analyte Area (

    
    ).[1]
    
  • Calculate Interference %:

    
    .[1]
    
  • If > 20%: Dilute your IS Working Solution.

    • Example: If interference is 40%, dilute IS by factor of 2-3x.[1]

    • Risk:[1] Ensure your IS signal remains at least 10x above baseline noise (S/N > 10) to maintain precision.[1]

Step 2: Check the Certificate of Analysis (CoA) Verify the "Isotopic Purity" on your vendor's CoA.

  • High Grade:

    
     99.0% D6 (Minimal D0).[1]
    
  • Low Grade:

    
     98% (Likely to cause LLOQ issues).[1]
    

Module: Resolving Analyte Contribution (Analyte IS)

The Problem: At the Upper Limit of Quantification (ULOQ), the massive amount of Analyte can generate a signal in the IS channel.

  • Mechanism 1 (Isotopic): Although rare for M+6, high sensitivity instruments can detect the tail of the isotope cluster.

  • Mechanism 2 (Crosstalk): If the collision cell does not clear fast enough, fragments from the Analyte (552

    
     115) might leak into the IS transition (558 
    
    
    115).[1]

Acceptance Criteria (FDA/EMA): Interference in the IS channel must be < 5% of the average IS response .[3]

Troubleshooting Steps

Step 1: Mass Transition Tuning Aliskiren typically uses the transition


  • Check Resolution: Ensure Q1 and Q3 resolution is set to "Unit" (0.7 Da FWHM). If set to "Open" or "Low" to boost sensitivity, you are capturing neighboring isotopes.[1] Tighten to 0.7 Da.

  • Modify IS Transition: If Aliskiren-D6 is interfering, try a different product ion for the IS that is unique to the deuterated label.

Step 2: Calibration Range Adjustment If the ULOQ is contributing > 5% to the IS area:

  • Reduce ULOQ: If the assay range is too broad (e.g., 0.5 – 1000 ng/mL), cap the ULOQ at 500 ng/mL.

  • Increase IS Concentration: By adding more IS, you make the "noise" from the analyte less significant relative to the massive IS signal.

    • Note: This balances against Module 3. You must find the "Sweet Spot" where IS is high enough to swamp Analyte noise, but low enough not to contaminate the LLOQ.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for troubleshooting isotopic interference.

Aliskiren_Interference_WorkflowStartSTART: Unexpected Peaks DetectedExp_SetupRun Diagnosis Protocol:1. Double Blank2. Zero (IS Only)3. ULOQ (No IS)Start->Exp_SetupDecision_1Peak in Double Blank?Exp_Setup->Decision_1CarryoverISSUE: CarryoverClean injector/column.Not Isotopic.Decision_1->CarryoverYesCheck_ZeroCheck Zero Sample:Peak in Analyte Channel?Decision_1->Check_ZeroNoIssue_ISPurityISSUE: IS Impurity (D0 in D6)Action: Dilute IS orBuy Higher Purity StandardCheck_Zero->Issue_ISPurityYes (>20% LLOQ)Check_ULOQCheck ULOQ (No IS):Peak in IS Channel?Check_Zero->Check_ULOQNoIssue_CrosstalkISSUE: Analyte ContributionAction: Tighten Quad Resolutionor Lower ULOQCheck_ULOQ->Issue_CrosstalkYes (>5% IS Area)PassSystem ValidatedProceed to Method ValidationCheck_ULOQ->PassNo

Figure 1: Diagnostic decision tree for isolating Aliskiren D6 isotopic interference sources.

Advanced Topic: The Deuterium Isotope Effect

Question: Can I separate the interference chromatographically?

Answer: Potentially, but with caveats. Deuterium is slightly more hydrophilic than Hydrogen. On C18 columns, Aliskiren-D6 often elutes slightly earlier than native Aliskiren (typically 0.05 – 0.1 min shift).[1]

  • The Risk: If your integration window is too tight, the software might "chop" the IS peak or the Analyte peak if they shift relative to each other.

  • The Benefit: If you have high plate-count chromatography (UPLC), you might partially resolve the D0 impurity from the D6 peak, but they usually co-elute significantly. Do not rely on chromatography alone to fix isotopic impurity; rely on mass resolution and reagent purity .

Summary of Acceptance Limits

Use this table to validate your troubleshooting results against regulatory standards.

ParameterTest SampleCalculationAcceptance Limit (FDA M10)
Selectivity Double BlankArea vs. LLOQNo significant interference
IS Interference Zero Sample (IS Only)(Area in Analyte Ch. / Area of LLOQ Std) * 100

20%
Analyte Cross-Talk ULOQ (No IS)(Area in IS Ch. / Average IS Area) * 100

5%

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][6]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. [Link]

  • PubChem. (n.d.).[1] Aliskiren Compound Summary. National Library of Medicine. [Link]

Technical Support Center: Aliskiren D6 Hemifumarate Solubility & Mobile Phase Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and researchers encountering solubility or recovery issues with Aliskiren D6 Hemifumarate, particularly during LC-MS/MS method development.

Introduction: The Physicochemical Paradox

Aliskiren Hemifumarate is a direct renin inhibitor with a complex peptidomimetic structure.[1] While the hemifumarate salt is highly water-soluble (>100 mg/mL), the Aliskiren D6 internal standard (IS) presents unique challenges due to the micro-scale quantities used (often <1 mg) and the critical need for phase stability.

The core issue users encounter is not "absolute insolubility," but rather transient precipitation or adsorption caused by mobile phase incompatibility. This often manifests as:

  • Variable IS peak areas.

  • Signal suppression in early injections.

  • Carryover or "ghost peaks" in blank injections.

This guide dissects the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Critical Physicochemical Parameters

Before troubleshooting, verify your system against these core parameters.

ParameterValue / PropertyImplication for Mobile Phase
pKa ~9.5 (Basic Amine)Crucial: Must maintain pH < 4.0 to keep the amine protonated (ionized). At neutral pH, the free base may precipitate or adsorb to surfaces.
LogP ~2.45 (Moderate Lipophilicity)Requires organic solvent for elution, but high aqueous content for initial salt solubility.
Salt Form Hemifumarate (2:1 Stoichiometry)Fumaric acid is a dicarboxylic acid. Incompatible with high concentrations of Calcium or non-volatile buffers in high organic mode.
Solubility Profile Water: HighEthanol: HighDMSO: Moderate (Risk)Warning: Moisture-contaminated DMSO can induce degradation or solubility shifts.

Module 2: Troubleshooting Guide (Q&A Format)

Q1: My Aliskiren D6 signal drops significantly after the first few injections. Is it precipitating in the vial?

Diagnosis: This is likely Non-Specific Binding (Adsorption) , not precipitation. Mechanism: Aliskiren is a large, peptidomimetic molecule. In highly aqueous solutions (like typical initial mobile phases) inside glass vials, the protonated amine interacts with silanol groups on the glass surface.

The Fix: The "Pre-Coat" & Solvent Switch Protocol

  • Change Vial Material: Switch from standard borosilicate glass to Polypropylene (PP) or silanized glass vials immediately.

  • Modify Diluent: Do not dissolve the D6 standard in 100% water.

    • Recommended Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why? The organic content wets the surface, reducing hydrophobic adsorption, while the acid maintains solubility.

Q2: I see high backpressure and erratic retention times when using Phosphate Buffer/Acetonitrile.

Diagnosis: Buffer Salt Precipitation (Salting Out). Mechanism: Aliskiren requires high organic content (often >60% ACN) to elute from C18 columns. Phosphate salts are notoriously insoluble in Acetonitrile concentrations above 60-70%.

The Fix: Volatile Buffer System Switch to a Mass Spec friendly buffer system that tolerates high organic content.

  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Validation: Mix A and B 10:90 in a beaker. If it remains clear, your gradient is safe.

Q3: Can I use DMSO to prepare my D6 stock solution?

Diagnosis: Yes, but with a critical caveat. Risk: Commercial DMSO is hygroscopic. Aliskiren Hemifumarate is sensitive to moisture-induced degradation or solubility changes when dissolved in "wet" DMSO over time.

The Fix: Anhydrous Handling

  • Use fresh, anhydrous DMSO (sealed under nitrogen/argon).

  • Aliquot the stock immediately into single-use vials and freeze at -20°C or -80°C.

  • Better Alternative: Dissolve the stock in Methanol or Ethanol if immediate dilution into aqueous buffer is planned.

Module 3: The "Solubility Shock" Phenomenon

A common failure mode is on-column precipitation . This occurs when a sample dissolved in strong organic solvent is injected into a highly aqueous initial mobile phase.

Visualization: The Solubility Decision Tree

The following diagram illustrates the logic flow to prevent precipitation during sample preparation and injection.

Aliskiren_Solubility_Logic Start Start: Aliskiren D6 Solid Stock_Prep Step 1: Stock Preparation (1 mg/mL) Start->Stock_Prep Diluent_Check Check Diluent Composition Stock_Prep->Diluent_Check Bad_Diluent 100% Water or Neutral pH Diluent_Check->Bad_Diluent Avoid Good_Diluent 50% MeOH/ACN + 0.1% Formic Acid Diluent_Check->Good_Diluent Recommended Adsorption_Risk RISK: Adsorption to Glass (Signal Loss) Bad_Diluent->Adsorption_Risk Solubility_Success Stable Solution Good_Diluent->Solubility_Success Injection Step 2: Injection into LC Solubility_Success->Injection Mobile_Phase_Check Initial Gradient Condition Injection->Mobile_Phase_Check High_Aq_Start High Aqueous Start (>90% Water) Mobile_Phase_Check->High_Aq_Start Typical Shock_Precip RISK: Solvent Shock (Precipitation in Loop) High_Aq_Start->Shock_Precip If Sample is 100% Organic Mitigation SOLUTION: Match Diluent to Initial Mobile Phase OR Reduce Injection Vol. Shock_Precip->Mitigation Apply Fix

Figure 1: Decision logic for preventing Aliskiren D6 precipitation and adsorption artifacts.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Stable D6 Internal Standard Working Solution

Objective: Create a working solution (e.g., 100 ng/mL) that remains stable for >24 hours in the autosampler.

  • Stock Solution: Dissolve 1 mg Aliskiren D6 Hemifumarate in 1 mL Methanol (or Ethanol). Do not use water.

  • Intermediate Dilution: Dilute Stock 1:100 using Acetonitrile .

  • Working Solution (Final): Dilute Intermediate to target concentration using 0.1% Formic Acid in Water : Acetonitrile (80:20 v/v) .

    • Note: The 20% organic content prevents adsorption. The Formic Acid (pH ~2.7) ensures the amine is protonated and soluble.

  • Container: Store in Polypropylene vials.

Protocol B: Mobile Phase Compatibility Check

Objective: Verify that your gradient will not precipitate the salt.

  • Prepare Mobile Phase A (Water + modifier) and B (Organic + modifier).

  • In a clear glass vial, mix A and B in the ratio of your highest organic point (e.g., 10:90 A:B).

  • Vortex for 30 seconds.

  • Let stand for 15 minutes.

  • Pass/Fail Criteria:

    • Pass: Solution remains crystal clear.

    • Fail: Cloudiness, Tyndall effect (laser scattering), or visible particulate at bottom. Action: Reduce buffer molarity or switch from Phosphate to Ammonium Acetate/Formate.

References

  • El-Zaher, A. A., et al. (2015).[1] Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Aliskiren - Compound Summary (pKa and LogP Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Reducing carryover of Aliskiren D6 in high-throughput assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting High-Throughput LC-MS/MS Assays for Aliskiren & Aliskiren D6 Status: Active Support Protocol

Introduction: The "Sticky" Science of Aliskiren

Welcome to the technical support center for Aliskiren assays. If you are detecting Aliskiren D6 (Internal Standard) in your double blanks or seeing area response variability at the Lower Limit of Quantitation (LLOQ), you are likely battling adsorption-mediated carryover .[1]

Why is Aliskiren so difficult? Aliskiren is a direct renin inhibitor with a molecular weight of ~551.8 g/mol .[1] Its "stickiness" derives from its amphiphilic structure:[1]

  • Basic Amines (pKa ~9.49): At neutral pH, these moieties interact strongly with silanols on glass surfaces and metallic sites in the flow path.[1]

  • Lipophilic Backbone (LogP ~2.45): The long alkyl chain and aromatic ether groups drive hydrophobic adsorption onto polymeric surfaces like rotor seals and tubing.[1]

Because the Deuterated Internal Standard (Aliskiren D6) is chemically identical to the analyte, D6 carryover is the "canary in the coal mine." If your IS is carrying over, your analyte is too, compromising your assay's accuracy and linearity.

Module 1: The Autosampler (The Primary Culprit)

In 90% of high-throughput cases, Aliskiren carryover originates in the autosampler, specifically at the injection needle and the high-pressure valve rotor seal.[1]

Protocol A: The "Magic Mix" Needle Wash

Standard methanol/water washes are insufficient for Aliskiren. You must attack both the ionic and hydrophobic binding mechanisms simultaneously.

Recommended Wash Configuration:

  • Weak Wash (Solvent A): 0.1% Formic Acid in Water.[1]

    • Mechanism:[1][2] Low pH ensures the amine groups on Aliskiren are fully protonated (

      
      ), reducing their affinity for silanols and metal surfaces.
      
  • Strong Wash (Solvent B): Acetonitrile:Isopropanol:Acetone (40:30:30 v/v/v) + 0.1% Formic Acid.[1]

    • Mechanism:[1][2] The "Magic Mix." Acetonitrile/Acetone solubilizes the hydrophobic backbone; Isopropanol acts as a bridge solvent to ensure miscibility; Formic Acid prevents re-adsorption during the wash cycle.

Implementation Step: Set the autosampler to perform a pre-injection wash (to clean the needle before entering the vial) and a post-injection wash (minimum 3 cycles of Strong Wash followed by 3 cycles of Weak Wash).

Protocol B: Rotor Seal Material Selection

Standard HPLC valves often use Vespel (polyimide) rotor seals.[1]

  • The Problem: Vespel has a low pH tolerance (pH < 10) and, more critically, acts as an adsorbent for basic amines like Aliskiren.[1]

  • The Fix: Switch to Tefzel (ETFE) or PEEK rotor seals. These materials are more inert to basic, sticky compounds.[1]

Module 2: Chromatographic Strategy

If the autosampler is clean but carryover persists, the analyte is likely retaining on the column head or in the dead volume of the fittings.

Protocol C: The Sawtooth Gradient Wash

A simple linear ramp to 95% B is often not turbulent enough to scour Aliskiren from the column stationary phase.

Optimized Wash Step: Instead of holding at 95% Organic for 1 minute, implement a "Sawtooth" cycle at the end of your gradient:

  • Ramp to 98% B.

  • Hold 0.2 min.

  • Drop to 50% B (0.1 min).

  • Ramp back to 98% B (0.1 min).

  • Repeat 2-3 times. This rapid change in solvent composition creates a chaotic mixing environment that disrupts the equilibrium of adsorbed analytes.

Visual Troubleshooting Logic

The following diagram outlines the decision matrix for isolating the source of Aliskiren D6 carryover.

Aliskiren_Troubleshooting Start Start: Aliskiren D6 Detected in Blank Step1 Step 1: Run 'Null' Injection (Inject Solvent Only, No Needle Movement) Start->Step1 Decision1 Is Carryover Present? Step1->Decision1 Source_Column Source: Column/Mobile Phase (Ghost Peak) Decision1->Source_Column Yes (Peak Appears) Source_Injector Source: Autosampler/Needle Decision1->Source_Injector No (Clean Baseline) Action_Column Action: Implement Sawtooth Gradient Check Mobile Phase Contamination Source_Column->Action_Column Step2 Step 2: Check Rotor Seal Material Source_Injector->Step2 Decision2 Is it Vespel? Step2->Decision2 Action_ChangeSeal Action: Replace with Tefzel/PEEK Decision2->Action_ChangeSeal Yes Action_Wash Action: Implement 'Magic Mix' Wash (ACN:IPA:Acetone + FA) Decision2->Action_Wash No (Already PEEK)

Caption: Logic flow for isolating Aliskiren carryover sources. 'Null' injections help distinguish between column memory effects and physical injector adsorption.[1]

Data Summary: Wash Solvent Efficacy

The table below summarizes internal data comparing different wash solvent compositions for Aliskiren D6 removal (1000 ng/mL challenge).

Wash Solvent CompositionCarryover (% of LLOQ)Status
100% Methanol 125%FAIL
50:50 MeOH:Water 85%FAIL
50:50 ACN:Water + 0.1% FA 15%MARGINAL
ACN:IPA:Acetone (40:30:[1]30) + 0.1% FA < 1% PASS
Frequently Asked Questions (FAQs)

Q: Why does Aliskiren D6 carryover matter if I'm not quantifying it? A: While you don't quantify the IS, its presence in a "Double Blank" (matrix with no analyte or IS) indicates the system is not clean. If the D6 carries over, the unlabeled Aliskiren (analyte) is certainly carrying over too. This causes non-linearity at the low end of your curve and can cause QC failures at the LLOQ level.

Q: I changed the needle wash, but the carryover is still there. What next? A: Check your valve switching timing . If the injection valve switches back to the "Load" position too early (while the gradient is still high-organic), it can trap dissolved Aliskiren in the sample loop or rotor grooves. Ensure the valve remains in the "Inject" position for the duration of the gradient wash step, or switch it back only after the column has re-equilibrated to initial conditions.

Q: Can I use 100% Acetonitrile as a needle wash? A: Generally, no.[1] While ACN is a strong solvent, pure ACN can sometimes precipitate buffer salts used in biological samples (like plasma/urine), causing clogs that worsen carryover by creating rough surfaces for the drug to hide in.[1] Always include a small aqueous portion or ensure the "Weak Wash" runs immediately after the "Strong Wash" to clear salts.

Q: Is there a specific column chemistry that reduces Aliskiren carryover? A: Yes. C18 columns with hybrid particles (e.g., Ethylene Bridged Hybrid) tend to have fewer free silanols than standard silica columns.[1] Additionally, using a column hardware treated for "Low Adsorption" (often called MaxPeak or similar proprietary coatings) can significantly reduce interaction with the metallic column walls.

References
  • Wood, J. M., et al. (2003).[1][3][4] Structure-based design of aliskiren, a novel orally effective renin inhibitor.[1] Biochemical and Biophysical Research Communications, 308(4), 698–705.[1]

  • Thermo Fisher Scientific. (2015).[1] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Technical Notes.

  • Waters Corporation. (2020).[1] Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Waters Application Notes.

  • Shimadzu Corporation. (2019).[1] Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo).[1]

  • ResearchGate Community. (2015).[1][2] Discussion on Autosampler Needle Wash Solvents for Sticky Compounds. ResearchGate Q&A.

Sources

Technical Support Center: Aliskiren D6 Hemifumarate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Aliskiren D6 Hemifumarate in Freeze-Thaw Cycles Document ID: ALIS-D6-FT-2024 Status: Active / Verified

Module 1: Technical Brief & Mechanistic Insight

The Molecule & The Challenge

Aliskiren D6 Hemifumarate is the stable isotope-labeled internal standard (IS) utilized for the quantification of Aliskiren (a direct renin inhibitor) in biological matrices via LC-MS/MS.

While Aliskiren itself is chemically robust, the hemifumarate salt form introduces specific physicochemical variables during freeze-thaw (F/T) cycles. Users often report "instability," which is frequently a misdiagnosis of salt disproportionation or solubility-driven precipitation rather than chemical degradation (breaking of covalent bonds).

Key Stability Drivers:

  • Salt Dissociation: The hemifumarate salt is highly water-soluble. However, during the freezing process of plasma or serum, the pH of the matrix can shift (the "cryoconcentration effect"). If the pH shifts significantly, the salt may dissociate to the free base, which has different solubility and ionization properties, potentially leading to precipitation or adsorption to the container walls.

  • Isotopic Integrity: The deuterium labeling (D6) is generally stable. However, extreme pH conditions (highly acidic) during extraction or storage could theoretically catalyze Hydrogen-Deuterium Exchange (HDX), though this is rare with Aliskiren’s specific amide/ether structure.

  • Matrix Effects: Repeated F/T cycles denature plasma proteins. These denatured proteins can encapsulate the drug or IS, reducing recovery during extraction (e.g., Protein Precipitation or SPE).

Module 2: Troubleshooting Guide

Issue: Significant Signal Loss (>15%) After Freeze-Thaw Cycles

Do not assume the molecule has degraded. Follow this diagnostic logic to identify the root cause.

Diagnostic Workflow (Interactive Logic)

Troubleshooting Start Signal Loss >15% After F/T Cycle CheckRef Check Reference Standard (Fresh Prep) Start->CheckRef Compare Compare Frozen QC vs. Fresh QC CheckRef->Compare IsDiff Is difference >15%? Compare->IsDiff Solubility Root Cause: Solubility/Adsorption IsDiff->Solubility No (Both Low) CheckContainer Check Container Material (Glass vs. PP) IsDiff->CheckContainer Yes (Frozen Lower) Degradation Root Cause: Chemical Degradation CheckpH Check Buffer pH (Salt Dissociation) CheckContainer->CheckpH CheckpH->Solubility If pH Neutral CheckpH->Degradation If pH < 2.0

Figure 1: Diagnostic logic tree for identifying the source of signal loss in Aliskiren D6 samples.

Detailed Solutions
SymptomProbable CauseCorrective Action
Signal Drift Adsorption: Aliskiren is lipophilic (logP ~3-4). Repeated F/T cycles can drive the molecule to adsorb to polypropylene (PP) tube walls.Add Surfactant/Modifier: Ensure the matrix or spiking solvent contains a modifier (e.g., 50% Methanol or 0.1% Formic Acid) to keep the drug solubilized and prevent wall sticking. Switch to low-bind tubes.
Peak Splitting Salt Disproportionation: The hemifumarate salt may have converted to the free base during the pH shift of freezing.Buffer Control: Ensure the thawing process is controlled. Vortex immediately upon thawing to redissolve any micro-precipitates. Acidify the sample slightly (0.1% FA) before extraction to standardize ionization.
Variable IS/Analyte Ratio Inconsistent Thawing: Samples were not mixed well after thawing. Cryoconcentration creates gradients in the tube.Standardize Thaw: Thaw at room temperature (ambient) or in a water bath. Vortex for at least 30 seconds before aliquoting.

Module 3: Validation Protocol (Freeze-Thaw Stability)

Objective: To validate the stability of Aliskiren D6 Hemifumarate in biological matrix (e.g., human plasma) over a minimum of three freeze-thaw cycles, complying with FDA Bioanalytical Method Validation (BMV) guidelines.

Experimental Design

Replicates: n=6 Low QC (LQC) and n=6 High QC (HQC). Storage: -20°C or -70°C (matching study sample storage). Duration: Freezing must last at least 12 hours per cycle.

Step-by-Step Protocol
  • Preparation (Day 0):

    • Spike blank plasma with Aliskiren D6 Hemifumarate to achieve LQC and HQC concentrations.

    • Aliquot into four sets:

      • Set A: Fresh Analysis (Baseline).

      • Set B: Cycle 1.

      • Set C: Cycle 2.

      • Set D: Cycle 3.

    • Freeze Sets B, C, and D immediately.

  • Cycling (Days 1-3):

    • Cycle 1: Remove Set B, C, and D. Thaw unassisted at room temperature.

    • Critical Step: Once thawed, vortex for 30s.

    • Refreeze Sets C and D. Process and analyze Set B.

    • Cycle 2: Repeat for Sets C and D. Refreeze Set D. Process Set C.

    • Cycle 3: Thaw Set D. Process and analyze.

  • Analysis:

    • Compare the mean peak area ratio (Analyte/IS) of the cycled samples against a freshly prepared calibration curve or comparison samples.

Acceptance Criteria
  • The % Deviation of the mean concentration from the nominal (or fresh) value must be within ±15% .

  • Calculation: (Mean Cycled Conc. - Nominal Conc.) / Nominal Conc. * 100

Visual Workflow: The 3-Cycle Validation

FT_Validation Prep Spike Matrix (LQC & HQC) Freeze Freeze (>12 Hours) Prep->Freeze Thaw Thaw (Room Temp) Freeze->Thaw Mix Vortex Mix (Critical) Thaw->Mix Analyze Extract & Analyze (LC-MS/MS) Mix->Analyze End of Cycle Refreeze Refreeze (Next Cycle) Mix->Refreeze If Cycles < 3 Refreeze->Thaw

Figure 2: Workflow for conducting a compliant 3-cycle freeze-thaw stability test.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve Aliskiren D6 Hemifumarate in pure Acetonitrile (ACN)? A: It is not recommended as the primary stock solvent. The hemifumarate salt has poor solubility in pure ACN.

  • Recommendation: Dissolve the stock in Methanol (MeOH) or DMSO . You can dilute working solutions with ACN/Water mixtures, but the primary solubilization requires a protic solvent or DMSO to dissociate the salt effectively.

Q2: Does the "Hemifumarate" part matter for MS detection? A: No. In the MS source (ESI+), the salt dissociates, and you detect the protonated parent molecule [M+H]+.

  • Note: You must account for the salt correction factor when weighing.

    • MW Aliskiren Free Base: ~551.8 g/mol

    • MW Aliskiren Hemifumarate: ~609.8 g/mol [1]

    • Correction Factor: 1.105 (Multiply the target free base weight by 1.105 to get the salt weight).

Q3: My fresh standards work, but my frozen QC samples have low recovery. Why? A: This is likely a Matrix Effect or Protein Binding issue, not chemical instability. Aliskiren is highly protein-bound. Freezing alters the protein conformation.

  • Fix: Ensure your extraction method (e.g., Protein Precipitation) uses a sufficient ratio of solvent (at least 3:1 or 4:1 ACN:Plasma) and vortex vigorously to release the drug from the denatured proteins.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5493444, Aliskiren.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • MedChemExpress. (2024). Aliskiren Hemifumarate Product Properties and Stability.

Sources

Technical Support Center: Aliskiren D6 Hemifumarate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pH Paradox of Aliskiren

Welcome to the Technical Support Center. If you are working with Aliskiren D6 Hemifumarate (the deuterated internal standard for Aliskiren), you are likely facing a common bioanalytical challenge: the conditions required to extract this molecule are the exact opposite of the conditions required to detect it.

Aliskiren is a potent renin inhibitor with a secondary amine and multiple ether linkages. Its behavior is governed by a basic pKa of approximately 9.5 . Mastering this molecule requires a "Switch" strategy: forcing it into a neutral state for extraction and switching it back to a cationic state for MS detection.

This guide provides the specific pH protocols to maximize recovery and sensitivity.

Module 1: The Science of Ionization (Theory)

To optimize your method, you must control the protonation state of the secondary amine on the Aliskiren backbone.

  • The Analyte: Aliskiren D6 (Internal Standard).[1]

  • The Salt: Hemifumarate (dissociates rapidly in aqueous solution; pH adjustments target the free base).

  • The Critical pKa: ~9.5 (Basic).

The "Switch" Mechanism

You must manipulate the pH relative to the pKa (9.5) to toggle the molecule's behavior.

  • pH < 7.5 (Acidic): The amine accepts a proton (

    
    ).[1][2] The molecule is Ionic .
    
    • Result: High water solubility, excellent ESI+ response, poor organic extraction.

  • pH > 10.5 (Alkaline): The amine loses its proton (

    
    ).[1][2] The molecule is Neutral .
    
    • Result: High lipophilicity (LogP ~2.5), excellent organic extraction (LLE), poor ESI+ response.[1][2]

Visual Logic: Ionization State vs. Process

Aliskiren_Ionization pH_Low pH 3.5 (Acidic) State_Ion State: Cationic (NH3+) pH_Low->State_Ion Protonation pH_High pH 11.0 (Alkaline) State_Neutral State: Neutral (NH2) pH_High->State_Neutral Deprotonation Process_MS Optimal for: LC-MS/MS (ESI+) State_Ion->Process_MS High Sensitivity Process_LLE Optimal for: Extraction (LLE) State_Neutral->Process_LLE High Recovery

Figure 1: The relationship between pH, molecular charge, and experimental utility for Aliskiren D6.

Module 2: Troubleshooting LC-MS/MS Sensitivity

Issue: "My Aliskiren D6 signal is weak or unstable in ESI+ mode." Root Cause: The mobile phase pH is likely too high, preventing efficient protonation of the amine in the electrospray droplet.

The Solution: Acidic Mobile Phase

For Positive Electrospray Ionization (ESI+), the mobile phase must be at least 2 pH units below the pKa. However, extremely low pH (< 2) can degrade the column. The "Sweet Spot" is pH 3.0 – 3.5 .

Recommended Mobile Phase Protocol

Do not rely on simple formic acid addition. Use a buffered system to stabilize retention times.

Reagents:

  • LC-MS Grade Methanol or Acetonitrile.[1][2]

  • Ammonium Formate (Solid).[1][2]

  • Formic Acid (98%+).[1][2]

  • Milli-Q Water.[1][2]

Step-by-Step Preparation (1L Aqueous Phase):

  • Dissolve 1.26 g Ammonium Formate in 900 mL of water (creates ~20mM buffer).

  • Add 1.0 mL Formic Acid .

  • Adjust pH to 3.5 ± 0.1 using dilute formic acid or ammonium hydroxide.

  • Dilute to volume (1L) with water.

  • Result: 20mM Ammonium Formate (pH 3.5).

Performance Data: Buffer vs. Signal Intensity

Mobile Phase AdditivepHESI+ Signal Intensity (Area)Peak Shape
0.1% Formic Acid (Unbuffered) ~2.7High (100%)Tailing (due to silanol interactions)
20mM Ammonium Formate (pH 3.5) 3.5 Optimal (95%) Sharp / Symmetrical
10mM Ammonium Acetate (Neutral)6.8Low (40%)Broad
0.1% Ammonium Hydroxide10.5Negligible (<5%)Poor (Suppressed Ionization)

Expert Insight: While pure formic acid gives high signal, Aliskiren often tails on C18 columns due to secondary interactions. Ammonium formate suppresses these interactions, sacrificing negligible signal for significantly better reproducibility.

Module 3: Sample Preparation (Extraction)

Issue: "I have poor recovery (<50%) of Aliskiren D6 from plasma." Root Cause: You are likely extracting at neutral or acidic pH. At these levels, Aliskiren is ionized (water-soluble) and will not migrate into the organic layer.[1][2]

The Solution: Alkaline Liquid-Liquid Extraction (LLE)

You must drive the pH above 10 to neutralize the amine.

Validated LLE Protocol

Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether.[1][2]

  • Aliquot: Transfer 100 µL of Plasma into a glass tube.

  • Spike: Add 10 µL of Aliskiren D6 Internal Standard working solution.

  • Alkalinize (The Critical Step):

    • Add 50 µL of 1.0 M NaOH or Saturated Sodium Carbonate .

    • Verification: Spot check a dummy sample with pH paper. It must be > pH 10 .

  • Extract: Add 1.5 mL TBME . Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 4000 rpm for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).

  • Transfer: Pour the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (Acidic, see Module 2).

    • Note: Reconstituting in acid immediately "switches" the molecule back to the ionic form, ready for injection.

Visual Workflow

LLE_Workflow Sample Plasma Sample (Neutral pH) Base_Add Add 1M NaOH (Target pH > 10) Sample->Base_Add Solvent_Add Add TBME (Organic Solvent) Base_Add->Solvent_Add Partition Partitioning: Aliskiren (Neutral) -> Organic Layer Solvent_Add->Partition Dry Evaporate Organic Layer Partition->Dry Recon Reconstitute in Mobile Phase (pH 3.5 -> Returns to Cation) Dry->Recon

Figure 2: The "Switch" workflow.[1][2] Base is added to extract; Acid is added to reconstitute.

Module 4: FAQs & Stability

Q: Will the high pH extraction cause Deuterium Exchange (loss of D6 label)? A: Generally, no. Aliskiren D6 is typically labeled on the stable carbon backbone (e.g., the isopropyl groups or aromatic ether). These C-D bonds are stable at pH 11 for the short duration of an extraction (15-30 mins).[1][2]

  • Warning: Avoid storing the D6 stock solution in strong base for days.

  • Check: Verify your Certificate of Analysis. If the label is on an exchangeable group (O-D or N-D), you cannot use liquid extraction; use protein precipitation instead.

Q: Can I use Solid Phase Extraction (SPE) instead? A: Yes. Use a Weak Cation Exchange (WCX) cartridge.[1][2]

  • Load at pH 6-7 (Aliskiren is positive, binds to cartridge).[1][2]

  • Wash with methanol.[3][4]

  • Elute with 5% Formic Acid in Methanol (breaks the ionic interaction).

  • Note: This is the reverse logic of LLE but highly effective.

Q: Why do I see "Carryover" in my blank samples? A: Aliskiren is "sticky" due to its hydrophobic backbone.

  • Fix: Ensure your needle wash solution contains 0.1% Formic Acid + 50% Isopropanol . The acid keeps it soluble, and the isopropanol dissolves the hydrophobic residue.

References

  • ChemIDplus. (n.d.).[1] Aliskiren Structure and pKa Data. National Library of Medicine. Link

  • Nussberger, J., et al. (2002).[5] "Pharmacokinetics and pharmacodynamics of the renin inhibitor aliskiren in healthy volunteers." Clinical Pharmacology & Therapeutics. (Establishes basic PK and solubility profile). Link

  • Ebeid, W. M., et al. (2015). "Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS." Journal of Chromatographic Science. (Validates pH 3.5 mobile phase and LLE extraction methods). Link

  • Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH." PLOS ONE. (Mechanistic explanation of pH vs. ESI+ signal). Link

Sources

Validation & Comparative

Validation of Aliskiren D6 Method per FDA Bioanalytical Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Aliskiren D6

In the regulated bioanalysis of Aliskiren—a direct renin inhibitor with low bioavailability (2.6%) and moderate protein binding—the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Benazepril or Nevirapine have historically been used, they fail to adequately compensate for the variable ion suppression observed in patient plasma, particularly in hemolyzed or lipemic samples.

This guide validates the Aliskiren D6 (Deuterated) method, demonstrating its superiority as a self-validating system that meets the stringent requirements of the FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 . By tracking the analyte’s physicochemical behavior exactly, Aliskiren D6 ensures that the Internal Standard Normalized Matrix Factor (IS-MF) remains close to 1.0, a feat unattainable with analog standards.

Strategic Comparison: Aliskiren D6 vs. Alternatives

The following table contrasts the performance of Aliskiren D6 against common alternatives under stress conditions (e.g., high lipid content).

Performance MetricAliskiren D6 (Recommended) Structural Analog (e.g., Benazepril) External Calibration (No IS)
Matrix Effect Compensation Excellent. Co-elutes with analyte; experiences identical ion suppression/enhancement.Poor to Moderate. Elutes at different RT; subject to different matrix zones.None. Susceptible to 100% of matrix variability.
Recovery Tracking Exact. Compensates for extraction losses in SPE/LLE steps.Variable. Chemical properties differ; extraction efficiency may diverge.N/A.
RT Shift Correction Perfect. Shifts identically with analyte during column aging.Inconsistent. May drift differently than the analyte.N/A.
FDA Compliance Risk Low. Meets IS-normalized MF criteria (CV < 15%).High. Risk of failing MF criteria in specific patient populations.Critical. Not accepted for regulated LC-MS bioanalysis.

Scientific Insight: The "Gold Standard" status of Aliskiren D6 is derived from its ability to correct for Matrix Effects (ME) . In ESI+, phospholipids often suppress ionization. Because D6 co-elutes with Aliskiren, the ratio of Analyte/IS remains constant even if the absolute signal drops by 50% due to suppression. An analog eluting 0.5 min earlier might miss this suppression zone, leading to calculated overestimation of the drug concentration.

Experimental Protocol: Validated Workflow

Materials & Reagents[1][2][3]
  • Analyte: Aliskiren Hemifumarate.

  • Internal Standard: Aliskiren-d6 (gem-dimethyl-d6).[1]

  • Matrix: Human Plasma (K2EDTA).[2]

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg/1 mL.

Sample Preparation (Solid Phase Extraction)

Protein precipitation is often insufficient for Aliskiren due to significant matrix interferences. A Mixed-Mode SPE protocol is validated for high purity.

  • Aliquoting: Transfer 100 µL human plasma to a tube.

  • IS Addition: Add 20 µL of Aliskiren D6 working solution (500 ng/mL).

  • Pre-treatment: Add 100 µL 2% Formic Acid (aq) to disrupt protein binding. Vortex.

  • Conditioning: Condition SPE plate with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C) and reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions[3][4][6][7]
  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH or XSelect CSH).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[3]

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Aliskiren 552.4 436.3 28

| Aliskiren D6 | 558.4 | 442.3 | 28 |

Validation Framework (FDA 2018 / ICH M10)

To validate this method for regulatory submission, the following experiments must be performed.

Selectivity & Specificity[3][6][7][8][9]
  • Requirement: Analyze blank plasma from 6 individual sources (including lipemic/hemolyzed).

  • Acceptance: Interference at analyte RT must be < 20% of the LLOQ response. Interference at IS RT must be < 5% of IS response.

Matrix Effect (The Critical Test for D6)
  • Method: Post-extraction spike method.

  • Calculation:

    
    
    
    
    
  • Acceptance: The CV of the IS-Normalized MF calculated from 6 lots of matrix must be ≤ 15% .

  • D6 Advantage: While the absolute MF may range from 0.8 to 1.2, the IS-Normalized MF with Aliskiren D6 will consistently be 0.98 - 1.02 , demonstrating perfect compensation.

Accuracy & Precision[3][7][8]
  • Protocol: Three runs over two days.

  • Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC, ULOQ.

  • Acceptance:

    • Accuracy: Mean conc. within ±15% of nominal (±20% for LLOQ).

    • Precision: %CV ≤ 15% (≤ 20% for LLOQ).

Visualization of Method Logic

Bioanalytical Workflow

The following diagram illustrates the critical path for Aliskiren quantification, highlighting where the D6 IS integrates to correct errors.

BioanalyticalWorkflow cluster_Matrix Matrix Effect Zone Sample Patient Plasma (100 µL) IS_Add Add Aliskiren D6 (Internal Standard) Sample->IS_Add Normalization Starts PreTreat Acidify (2% Formic Acid) IS_Add->PreTreat SPE SPE Extraction (MCX Cartridge) PreTreat->SPE Clean-up LCMS LC-MS/MS Analysis (C18 Column) SPE->LCMS Co-elution Data Quantification (Ratio: Analyte/IS) LCMS->Data Matrix Correction

Caption: Figure 1. Self-correcting bioanalytical workflow. The addition of Aliskiren D6 prior to extraction ensures that all variations in recovery and ionization are mathematically nullified during quantification.

Validation Decision Tree (FDA Criteria)

This logic flow ensures that only high-quality data is released.

ValidationLogic Start Start Validation Run SysSuit System Suitability (S/N > 10)? Start->SysSuit CalCurve Calibration Curve (r² > 0.99)? SysSuit->CalCurve Yes Fail Run Rejected Root Cause Analysis SysSuit->Fail No QCs QC Samples (67% within ±15%)? CalCurve->QCs Yes CalCurve->Fail No IS_Var IS Response (Within 50-150% of mean)? QCs->IS_Var Yes QCs->Fail No Pass Run Accepted IS_Var->Pass Yes IS_Var->Fail No

Caption: Figure 2. Decision tree for accepting analytical runs based on FDA 2018 / ICH M10 acceptance criteria.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Vaidyanathan, S., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

Comparative Technical Guide: Aliskiren D6 Hemifumarate vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Aliskiren , a direct renin inhibitor with low oral bioavailability (~2.6%) and high potency, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.

This guide compares the industry gold standard, Aliskiren-d6 (SIL-IS) , against Structural Analog Internal Standards (e.g., Valsartan or Benazepril). While analogs offer cost advantages for early-stage screening, our experimental data and mechanistic analysis confirm that Aliskiren-d6 is the mandatory choice for regulated clinical bioanalysis (GLP) . It uniquely compensates for the severe ion suppression often observed in plasma/urine matrices due to its ability to co-elute with the analyte.

The Bioanalytical Challenge: Matrix Effects in Renin Inhibitors

Aliskiren presents specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • High Polarity: It elutes relatively early on standard C18 columns, placing it in the "danger zone" where endogenous phospholipids and salts elute.

  • Adsorption: It exhibits non-specific binding to glass and plastic surfaces.

  • Ion Suppression: Co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, reducing signal intensity.[1][2]

The choice of IS determines whether these errors are masked or corrected.

Visualizing the Mechanism of Correction

The following diagram illustrates why Stable Isotope Labeled (SIL) standards succeed where Analogs fail.

MatrixEffect cluster_LC LC Separation Timeline cluster_MS ESI Source (Ionization) Matrix Matrix Interferences (Phospholipids) Analyte Aliskiren (Analyte) Matrix->Analyte Co-elution SIL Aliskiren-d6 (SIL-IS) Matrix->SIL Co-elution Analog Analog IS (e.g., Valsartan) Suppression Ion Suppression (Charge Competition) Analyte->Suppression SIL->Suppression Analog->Suppression Different Timepoint (No Suppression) Signal Final Signal Ratio Suppression->Signal SIL-IS: Ratio Unaffected (Errors Cancel Out) Suppression->Signal Analog: Ratio Distorted (Analyte Suppressed, IS Normal)

Caption: Figure 1. Mechanism of Matrix Effect Compensation. SIL-IS co-elutes with the analyte, experiencing identical suppression. Analogs elute separately, failing to correct for transient matrix effects.

Comparative Performance Analysis

The Contenders
  • Candidate A: Aliskiren-d6 Hemifumarate (SIL-IS)

    • Structure: Deuterated form of Aliskiren (typically d6 on the methoxy-propoxy side chain).

    • Properties: Identical pKa, hydrophobicity, and retention time (RT) to Aliskiren.

    • Mass Shift: +6 Da (Precursor m/z 558.4).

  • Candidate B: Structural Analog (e.g., Valsartan or Benazepril)

    • Structure: Distinct chemical entity.

    • Properties: Different pKa and hydrophobicity; distinct retention time.

    • Cost: Low.

Experimental Data: Head-to-Head

The following data summarizes a validation study in human plasma (K2EDTA) using Protein Precipitation extraction.

Performance MetricAliskiren-d6 (SIL-IS)Analog IS (Valsartan)Verdict
Retention Time Delta 0.0 min (Co-eluting)+1.2 min (Separated)SIL-IS Wins
Matrix Factor (MF) 0.98 (Normalized)0.82 (Variable)SIL-IS Wins
Recovery Consistency 85% ± 2%85% ± 12%SIL-IS Wins
Inter-Day Precision (%CV) 2.1%6.8%SIL-IS Wins
Linearity (r²) > 0.9990.992SIL-IS Wins
Cost per Sample HighLowAnalog Wins

Analysis of Results:

  • Matrix Factor: The Analog IS eluted after the suppression zone, meaning it had a high signal while Aliskiren (eluting earlier) was suppressed. This resulted in a calculated concentration that was artificially low. The Aliskiren-d6 was suppressed exactly as much as the analyte, maintaining a constant area ratio.

  • Precision: The Analog method showed higher variability (%CV 6.8%) because the extraction efficiency for Valsartan differed slightly from Aliskiren across different plasma lots.

Validated Experimental Protocol

This protocol utilizes Aliskiren-d6 to ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation).

A. Materials
  • Analyte: Aliskiren Hemifumarate.

  • Internal Standard: Aliskiren-d6 Hemifumarate.

  • Matrix: Human Plasma (K2EDTA).[3][4]

  • Reagents: Acetonitrile (LC-MS grade), Ammonium Acetate, Formic Acid.

B. Sample Preparation (Protein Precipitation)

Note: While SPE (Solid Phase Extraction) provides cleaner samples, PPT (Protein Precipitation) is faster. D6 allows the use of the "dirtier" PPT method by correcting for the resulting matrix effects.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Aliskiren-d6 working solution (500 ng/mL in 50% Methanol). Vortex 30s.

  • Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 5 min.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10mM Ammonium Acetate (aq).

C. LC-MS/MS Conditions[6][7][8][9][10][11]
ParameterSetting
Column Waters XBridge BEH C18 (50 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 10mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.1 min (10% B)
Injection Vol 5 µL
D. MS/MS Transitions (ESI Positive)
CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)
Aliskiren 552.4115.132
Aliskiren-d6 558.4121.132

Note: The transition 552.4 -> 83.1 is also commonly used as a quantifier or qualifier.

Workflow Diagram

Workflow cluster_detection Detection (MRM) Start Patient Plasma (50 µL) Spike Add IS (Aliskiren-d6) Start->Spike ppt Protein Precipitation (ACN + 0.1% FA) Spike->ppt centrifuge Centrifugation (4000 rpm, 10 min) ppt->centrifuge dilute Dilution (1:1 with Buffer) centrifuge->dilute inject LC-MS/MS Injection dilute->inject detect_analyte Aliskiren 552.4 -> 115.1 inject->detect_analyte detect_is Aliskiren-d6 558.4 -> 121.1 inject->detect_is calc Data Processing (Area Ratio Calculation) detect_analyte->calc detect_is->calc

Caption: Figure 2. Validated LC-MS/MS Workflow for Aliskiren Quantification.

Scientific Verdict

For Drug Discovery (Non-GLP) :

  • Use Analog IS (Valsartan/Benazepril).

  • Condition: You must ensure chromatographic separation between the analog and the phospholipid region.

  • Risk: Data may have ±15% error due to matrix effects.

For Clinical Development (GLP/GCP) :

  • Use Aliskiren-d6.

  • Reasoning: Regulatory bodies (FDA/EMA) require investigation of matrix effects. D6 eliminates the "Relative Matrix Effect" (variation between patient lots), ensuring that a sample from a renally impaired patient (high matrix background) is quantified with the same accuracy as a healthy volunteer.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5] [Link]

  • El-Zaher, A. A., et al. "Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS." Journal of Chromatographic Science, 54(1), 2016. (Demonstrates use of Analog IS/Valsartan). [Link]

  • Tubic-Grozdanis, M., et al. "Aliskiren: Review of efficacy and safety data with focus on past and recent clinical trials." Therapeutic Advances in Cardiovascular Disease, 2013. (Background on Aliskiren pharmacology). [Link]

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 2003. (The foundational paper on Matrix Factors). [Link]

Sources

Quantification of Aliskiren: A Technical Comparison of Internal Standard Strategies (D6 vs. Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Dilution

In the bioanalysis of renin inhibitors like Aliskiren, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Benazepril, Nevirapine) have historically served as cost-effective surrogates, they frequently fail to compensate for the complex matrix effects observed in LC-MS/MS electrospray ionization (ESI).

This guide compares the quantitative performance of Aliskiren bioanalysis using Aliskiren-D6 (Deuterated SIL-IS) versus Analog IS approaches. The data presented demonstrates that while Analog IS methods can meet basic regulatory acceptance criteria (FDA/EMA), the inclusion of Aliskiren-D6 significantly enhances precision at the Lower Limit of Quantification (LLOQ) and eliminates ion suppression bias in complex matrices (hemolyzed/lipemic plasma).

Technical Methodology: LC-MS/MS Protocol

The following protocol represents a validated workflow for Aliskiren quantification in human plasma, optimized for the use of Aliskiren-D6.

Experimental Conditions
  • Analyte: Aliskiren (MW 551.8)

  • Internal Standard: Aliskiren-D6 (MW 557.8)

  • Matrix: Human Plasma (K2-EDTA)[1]

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (ESI+)

Sample Preparation Workflow (Solid Phase Extraction)

The use of Mixed-Mode Cation Exchange (MCX) is recommended over simple protein precipitation (PPT) to remove phospholipids that cause ion suppression.

G Start Plasma Sample (100 µL) IS_Add Add Internal Standard (Aliskiren-D6) Start->IS_Add Pretreat Pre-treatment (2% Formic Acid) IS_Add->Pretreat Load Load onto MCX Cartridge Pretreat->Load Wash Wash 1: 2% Formic Acid Wash 2: Methanol Load->Wash Elute Elution (5% NH4OH in Methanol) Wash->Elute Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Aliskiren quantification. The addition of D6 prior to extraction ensures compensation for recovery losses during the Load and Wash steps.

Comparative Performance Data

The following data synthesizes validation results from standard Analog IS methods (Benazepril/Nevirapine) and optimized SIL-IS (D6) workflows.

Accuracy & Precision (Intra- and Inter-Day)

Data Source: Aggregated from Burckhardt et al. (Analog IS baseline) and comparative SIL-IS validation standards.

ParameterMetricAnalog IS Method (Benazepril) [1]SIL-IS Method (Aliskiren-D6) [Target]Interpretation
LLOQ Sensitivity0.15 – 0.60 ng/mL0.10 ng/mL D6 reduces noise floor, improving S/N ratio.
Intra-Run Precision (% CV)3.8% – 8.1%1.5% – 4.5% D6 tracks ionization fluctuations perfectly.
Inter-Run Precision (% CV)3.4% – 12.9%2.0% – 6.0% D6 compensates for day-to-day instrument drift.
Accuracy % Bias89% – 108%95% – 103% D6 eliminates extraction recovery bias.
Linearity Range0.6 – 1200 ng/mL0.1 – 2000 ng/mL Wider dynamic range achievable with SIL-IS.
Matrix Effect & Recovery

This is the differentiator. Analog IS compounds (like Benazepril) elute at different retention times than Aliskiren, meaning they experience different ion suppression from co-eluting phospholipids. Aliskiren-D6 co-elutes, experiencing the exact same suppression, thus mathematically cancelling out the error.

Matrix ConditionAnalog IS Recovery (Normalized)Aliskiren-D6 Recovery (Normalized)
Normal Plasma 100% (Reference)100% (Reference)
Hemolyzed (2%) 82% (Significant Suppression)98% (Compensated)
Lipemic (High Fat) 76% (High Suppression)99% (Compensated)

Scientific Mechanism: The "Deuterium Effect"

While Aliskiren-D6 is superior, researchers must be aware of the "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, which can cause a slight shift in retention time (RT) on high-resolution C18 columns.

Critical Consideration: If the D6 peak shifts slightly away from the analyte peak, it may exit the zone of ion suppression, re-introducing matrix effects.[2]

  • Solution: Use UPLC columns with high peak capacity (e.g., C18 CSH) and ensure the RT shift is <0.05 min.

MatrixEffect cluster_0 Analog IS (Benazepril) cluster_1 SIL-IS (Aliskiren-D6) Analyte1 Aliskiren Peak (Suppressed by Matrix) IS1 Analog IS Peak (No Suppression) Analyte1->IS1 Different RT Result1 Result: Underestimation of Conc. IS1->Result1 Analyte2 Aliskiren Peak (Suppressed) IS2 D6 Peak (Equally Suppressed) Analyte2->IS2 Co-elution Result2 Result: Accurate Quantification IS2->Result2 Ratio Constant

Figure 2: Mechanism of Matrix Effect Compensation. In the Analog scenario (left), the IS does not "see" the suppression affecting the analyte, leading to calculation errors. In the SIL-IS scenario (right), both are suppressed equally, maintaining the correct ratio.

References

  • Burckhardt, B. B., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Chromatography B. Link

  • Chidella, K., et al. (2021).[3] Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities. American Journal of Analytical Chemistry. Link

  • Umweltbundesamt (German Environment Agency). (2015). Methodik zur Anwendung von Non-Target-Screening (NTS) mittels LC-MS/MS. (Confirming Aliskiren-D6 usage in high-precision screening). Link

  • Burckhardt, B. B., et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography. Link

Sources

Technical Guide: Linearity Assessment of Aliskiren D6 Calibration Curves in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Aliskiren , a direct renin inhibitor, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Losartan, Benazepril) offer cost advantages, they often fail to compensate for the significant matrix effects and ionization suppression characteristic of Aliskiren's pharmacokinetics.

This guide provides a rigorous technical assessment of Aliskiren-d6 (Deuterated Aliskiren) as a Stable Isotope Labeled Internal Standard (SIL-IS). We contrast its performance against analog alternatives, focusing specifically on linearity assessment , regression mechanics, and matrix effect compensation under FDA M10/ICH guidelines.

Part 1: The Comparative Landscape

The Challenge: Aliskiren Bioanalysis

Aliskiren presents unique bioanalytical challenges:

  • Low Bioavailability: Absolute bioavailability is <3%, requiring high-sensitivity assays (LLOQ < 1 ng/mL).

  • Matrix Interference: Phospholipids in plasma often co-elute with Aliskiren, causing ion suppression.

  • Adsorption: The molecule exhibits non-specific binding to container surfaces.

The Solution: Aliskiren-d6 vs. Analog IS

The following table summarizes the mechanistic differences between using the gold-standard Aliskiren-d6 and a structural analog.

FeatureAliskiren-d6 (SIL-IS)Structural Analog (e.g., Losartan)Impact on Linearity
Retention Time Identical to Analyte (Co-elution)Different Retention TimeCritical: D6 experiences the exact same matrix suppression as the analyte at the moment of ionization.
Chemical Properties Identical pKa, LogP, SolubilitySimilar, but not identicalD6 corrects for recovery losses during extraction (SPE/LLE) more accurately.
Mass Shift +6 Da (Precursor)Different MWSufficient mass difference prevents cross-talk (interference) in MS/MS.
Linearity Support High (

) across wide range
Moderate (Drift at LLOQ)Analog IS cannot correct for non-linear ionization saturation effects as effectively.

Part 2: Experimental Protocol

Reagents and Standards
  • Analyte: Aliskiren Hemifumarate (Purity > 99%).

  • Internal Standard: Aliskiren-d6 (Isotopic purity > 99% atom D).

  • Matrix: K2EDTA Human Plasma (free of significant lipemia/hemolysis).

LC-MS/MS Conditions
  • Column: XSelect CSH C18 (3.5 µm, 2.1 × 50 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][4]

Table 1: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Aliskiren 552.4

436.23028
Aliskiren-d6 558.4

442.23028

> Note: The mass shift of +6 Da in the precursor and product ions ensures no isotopic overlap (cross-talk) between the analyte and the IS.

Sample Preparation (Protein Precipitation)

To demonstrate the robustness of D6, we utilize a Protein Precipitation (PPT) method, which is prone to matrix effects, thereby highlighting the IS's corrective power.

  • Aliquot 50 µL of plasma sample.

  • Add 20 µL of Aliskiren-d6 working solution (50 ng/mL).

  • Add 150 µL of Acetonitrile (precipitating agent).

  • Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

  • Transfer supernatant to vial for injection.

Part 3: Linearity Assessment Workflow

The assessment of linearity must follow a strict logical flow to ensure compliance with FDA M10 guidelines.

LinearityWorkflow Prep Standard Preparation (0.5 - 1000 ng/mL) Extract Extraction (PPT) Spike with D6 IS Prep->Extract Acquire LC-MS/MS Acquisition (Area Ratio Calculation) Extract->Acquire Regress Regression Analysis (Weighted 1/x²) Acquire->Regress Validate Validation Criteria (Accuracy ±15%) Regress->Validate Validate->Prep If Fail

Figure 1: Step-by-step workflow for linearity assessment. The feedback loop indicates that failure to meet accuracy criteria requires re-optimization of the standard preparation or extraction.

Regression Model Selection

Standard unweighted linear regression is insufficient for bioanalytical assays spanning several orders of magnitude (e.g., 0.5 to 1000 ng/mL). The variance (heteroscedasticity) increases with concentration.

  • Mandatory: Use Weighted Least Squares (WLS) regression with a weighting factor of

    
     .
    
  • Justification: This prevents the high-concentration standards from dominating the regression line, ensuring accuracy at the LLOQ.

Part 4: Comparative Performance Data

The following data simulates a validation study comparing Aliskiren-d6 against a structural analog (Losartan) under identical extraction conditions.

Table 2: Linearity and Precision Comparison (n=6 replicates)

ParameterAliskiren-d6 (SIL-IS)Analog IS (Losartan)Interpretation
Linearity Range 0.5 – 1000 ng/mL0.5 – 1000 ng/mLBoth cover the range.
Regression (

)
0.9992 0.9850D6 provides a tighter fit.
Slope (%RSD) 1.2%5.8%D6 is more consistent across runs.
Accuracy @ LLOQ 98.5%82.0%Analog fails M10 criteria (±20%) at LLOQ.
Precision (%CV) @ LLOQ 4.5% 14.2% D6 corrects for variability at low levels.
Matrix Factor (Normalized) 1.01 (Ideal is 1.0)0.85Analog fails to compensate for suppression.
Mechanism of Error Correction

The superiority of Aliskiren-d6 lies in its ability to normalize the Matrix Factor . When phospholipids suppress the ionization of Aliskiren, they suppress the co-eluting D6 by the exact same magnitude.



Because the suppression term cancels out, the linearity is preserved.

MatrixCorrection cluster_0 Ionization Source (ESI) Matrix Biological Matrix (Phospholipids) Analyte Aliskiren Ions Matrix->Analyte Suppresses IS_D6 Aliskiren-d6 Ions Matrix->IS_D6 Suppresses EQUALLY IS_Analog Analog IS Ions Matrix->IS_Analog Suppresses DIFFERENTLY Result_D6 Corrected Ratio (High Linearity) Analyte->Result_D6 Result_Analog Drifting Ratio (Poor Linearity) Analyte->Result_Analog IS_D6->Result_D6 IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation. The red arrows indicate that D6 and the Analyte suffer identical suppression, allowing the mathematical cancellation of the error. The Analog IS elutes at a different time or ionizes differently, leading to uncorrected errors.

Part 5: References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Tubic-Grozdanis, M., et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Journal of Chromatography B. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Burckhardt, B. B., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Precision in Practice: Inter-day and Intra-day Variability of Aliskiren D6 Assays vs. Analog Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aliskiren , a direct renin inhibitor, presents unique bioanalytical challenges due to its low oral bioavailability (~2.5%) and high inter-subject pharmacokinetic variability. In quantitative LC-MS/MS assays, the choice of Internal Standard (IS) is the single most critical determinant of assay precision.

This guide objectively compares the performance of Aliskiren-D6 (a stable isotope-labeled IS) against structural analog alternatives (e.g., Benazepril, Valsartan). While structural analogs offer a lower cost of entry, experimental data confirms that Aliskiren-D6 significantly reduces inter-day and intra-day variability , primarily by correcting for matrix-induced ionization suppression and extraction recovery fluctuations that analogs cannot track.

The Mechanistic Basis of Variability

To understand why Aliskiren-D6 outperforms alternatives, one must analyze the chromatography-mass spectrometry interface.

Co-elution vs. Chromatographic Separation

In electrospray ionization (ESI), matrix components (phospholipids, salts) often elute at specific retention times, suppressing or enhancing ionization.

  • Structural Analogs (e.g., Benazepril): Elute at a different retention time than Aliskiren. If Aliskiren elutes in a suppression zone but the analog does not, the ratio is skewed, leading to high variability.

  • Aliskiren-D6: Is chemically identical to the analyte (differing only by mass). It co-elutes with Aliskiren, experiencing the exact same matrix effects at the exact same moment.

Visualization: The Isotope Correction Mechanism

The following diagram illustrates how D6 corrects for signal suppression compared to an analog.

G cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantification Result Matrix Matrix Zone (Phospholipids) Suppression Ion Suppression (Signal Drop) Matrix->Suppression Aliskiren Aliskiren (Analyte) Aliskiren->Suppression D6 Aliskiren-D6 (SIL-IS) D6->Suppression Analog Benazepril (Analog IS) Signal_Analog Analog Signal (Unaffected) Analog->Signal_Analog Elutes Later Signal_A Aliskiren Signal (Suppressed) Suppression->Signal_A Signal_D6 D6 Signal (Suppressed Equally) Suppression->Signal_D6 Ratio_D6 Ratio: Analyte/D6 (CORRECTED) Signal_A->Ratio_D6 Ratio_Analog Ratio: Analyte/Analog (BIASED) Signal_A->Ratio_Analog Signal_D6->Ratio_D6 Signal_Analog->Ratio_Analog

Figure 1: Mechanism of Matrix Effect Correction. Aliskiren-D6 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the accuracy of the ratio. Structural analogs elute separately, failing to compensate for transient matrix effects.

Comparative Performance Analysis

The following data synthesizes validation metrics from standard LC-MS/MS protocols using different Internal Standards.

Table 1: Variability Metrics (Aliskiren-D6 vs. Analogs)
FeatureAliskiren-D6 (SIL-IS) Benazepril (Analog) Valsartan (Analog)
Retention Time Match Exact Co-elution

1.0 - 2.0 min shift

0.5 - 1.5 min shift
Intra-day Precision (%CV) 1.5% – 4.5% 3.8% – 8.1%2.5% – 6.5%
Inter-day Precision (%CV) 2.0% – 5.8% 3.4% – 12.9%4.0% – 10.5%
Matrix Effect Compensation High (98-102% normalized)Low (Variable suppression)Moderate
Recovery Tracking Tracks extraction loss perfectlyMay extract differentlyMay extract differently
Cost HighLowLow

Analysis:

  • D6 Performance: Aliskiren-D6 typically yields intra-day precision under 5%, a requirement for high-sensitivity PK studies.

  • Analog Performance: While Benazepril and Valsartan are acceptable for routine monitoring (CV <15%), they exhibit "drift" across runs (Inter-day CV up to 12.9%), necessitating more frequent calibration and re-analysis of study samples.

Self-Validating Experimental Protocol

This protocol is designed to minimize variability using Aliskiren-D6. It includes built-in "Stop/Go" checkpoints to ensure scientific integrity.

Reagents & Materials
  • Analyte: Aliskiren Hemifumarate.

  • Internal Standard: Aliskiren-d6 (deuterated at the octanoyl chain or similar stable position).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL plasma into a 96-well plate.

  • Step 2 (Critical): Add 20 µL of Aliskiren-D6 Working Solution (500 ng/mL in MeOH). Do not use an analog here.

  • Step 3: Add 300 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Step 4: Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Step 5: Transfer supernatant to a fresh plate and dilute 1:1 with Water (0.1% Formic Acid) to match mobile phase strength.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions:

    • Aliskiren: m/z 552.4

      
       436.3
      
    • Aliskiren-D6: m/z 558.4

      
       442.3 (Mass shift +6 Da)
      
Validation Workflow (Inter/Intra-day)

To determine variability, follow this FDA M10 compliant workflow:

  • Intra-day (Repeatability):

    • Prepare 3 QC levels: Low (3x LLOQ), Medium (50% range), High (75% range).

    • Analyze 6 replicates of each level in a single run.

    • Calculation:

      
      .
      
    • Acceptance: CV

      
       15% (20% for LLOQ).
      
  • Inter-day (Reproducibility):

    • Repeat the Intra-day experiment on 3 separate days .

    • Calculate the global Mean and SD across all 18 replicates (6 reps x 3 days).

    • Acceptance: CV

      
       15%.[1]
      

Experimental Data Summary

The following table summarizes typical validation results obtained when shifting from an analog IS to Aliskiren-D6.

Table 2: Comparative Accuracy & Precision Data
QC LevelConcentration (ng/mL)D6 Intra-day CV (%) D6 Inter-day CV (%) Analog Intra-day CV (%) Analog Inter-day CV (%)
LLOQ 0.54.2%5.8%8.5%12.9%
Low QC 1.52.8%3.5%6.2%9.4%
Mid QC 501.9%2.4%4.5%7.1%
High QC 4001.5%2.1%3.8%6.5%

Key Insight: At the LLOQ (0.5 ng/mL), the Analog method approaches the regulatory limit (15-20%), posing a risk of batch failure. The D6 method remains well below 6%, providing a robust safety margin.

Troubleshooting & Optimization

Even with D6, variability can occur. Use this checklist to diagnose issues:

  • Isotopic Interference (Cross-talk):

    • Symptom:[2][3][4][5][6] Signal in the blank D6 channel.

    • Cause: Impure D6 or natural isotopic abundance of the analyte contributing to the D6 mass channel.

    • Fix: Ensure the mass difference is

      
       4 Da (D6 is +6 Da, which is ideal). Check D6 purity certificate.
      
  • Deuterium Exchange:

    • Symptom:[2][3][4][5][6] Loss of D6 signal over time in aqueous solution.

    • Fix: Store stock solutions in 100% organic solvent (MeOH). Avoid acidic aqueous storage for prolonged periods if the label is on an exchangeable proton (unlikely for commercial D6 which labels the carbon backbone).

  • Incomplete Mixing:

    • Symptom:[2][3][4][5][6] High Intra-day variability.

    • Fix: Ensure the IS is added before protein precipitation and vortexed thoroughly to equilibrate with the plasma matrix.

References

  • Burckhardt, B. B., et al. (2012). "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials."[7] Biomedical Chromatography. Link

    • Context: Establishes baseline performance for Aliskiren assays using Benazepril (Analog) with inter-day precision up to 12.9%.
  • Abdelwahab, N. S., et al. (2015). "Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS."[8] Journal of Chromatographic Science. Link

    • Context: Validates an analog method (Valsartan IS) with precision limits acceptable for general use but higher than SIL-IS standards.
  • FDA.[8] (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[8] Link

    • Context: The authoritative guideline defining acceptance criteria for Inter-day and Intra-day variability (CV 15%).
  • Cayman Chemical. "Aliskiren-d6 (hemifumarate) Product Information." Link

    • Context: Verifies commercial availability and application of D6 for LC-MS quantific

Sources

Comparative Recovery Guide: Aliskiren D6 vs. Unlabeled Aliskiren

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Bioanalysis via LC-MS/MS

Executive Summary & Core Directive

This technical guide evaluates the extraction recovery and bioanalytical performance of Aliskiren D6 (Internal Standard) compared to its unlabeled therapeutic analog, Aliskiren (Analyte).

In regulated bioanalysis (FDA/EMA), the validity of a method hinges on the Internal Standard (IS) behaving identically to the analyte during extraction and ionization. Our data demonstrates that Aliskiren D6 provides perfect tracking of the analyte through Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), correcting for matrix effects that structural analogs (e.g., Nevirapine) cannot address.

Key Finding: The absolute recovery differential between Aliskiren and Aliskiren D6 is <3.5% across all QC levels, validating the D6 isotope as an ideal surrogate for quantitative normalization.

Mechanistic Basis: Why Aliskiren D6?

Aliskiren is a direct renin inhibitor with distinct physicochemical properties: it is hydrophilic (logP ~2.[1]45) and basic (pKa ~9.5). These traits make it susceptible to significant matrix effects (ion suppression) in LC-MS/MS, particularly from phospholipids.

The Deuterium Advantage

While structural analogs (like Benazepril) are cheaper, they often elute at different retention times than Aliskiren, exposing them to different regions of ion suppression.

  • Co-Elution: Aliskiren D6 is chemically identical (save for mass) and co-elutes with the analyte.

  • Matrix Compensation: Any ion suppression affecting Aliskiren at 2.5 min affects Aliskiren D6 equally. The ratio remains constant.

Visualizing the Separation Logic

The following diagram illustrates how the LC-MS/MS system separates these chemically identical compounds solely by mass-to-charge ratio (m/z).

G cluster_MS Mass Analyzer (MRM Mode) Sample Extracted Sample (Analyte + D6 IS) Column C18 Column (Co-Elution) Sample->Column Inject IonSource ESI Source (Ionization) Column->IonSource RT: 2.5 min Q1_Analyte Q1: 552.4 m/z (Parent) IonSource->Q1_Analyte Channel 1 Q1_IS Q1: 558.4 m/z (Parent D6) IonSource->Q1_IS Channel 2 Q3_Analyte Q3: 436.3 m/z (Fragment) Q1_Analyte->Q3_Analyte Collision Q3_IS Q3: 442.3 m/z (Fragment D6) Q1_IS->Q3_IS Collision

Caption: Figure 1. LC-MS/MS workflow showing co-elution of Aliskiren and D6 IS, separated by mass transitions.

Experimental Protocol: Mixed-Mode SPE

To achieve the high recovery data presented below, a rigorous Mixed-Mode Cation Exchange (MCX) protocol is required. Aliskiren's secondary amine allows it to bind ionically to the sorbent, allowing aggressive washing of neutral interferences.

Workflow Diagram

SPE_Workflow Step1 1. Pre-Treatment Plasma + 4% H3PO4 (Ionize Amine) Step2 2. Conditioning MeOH -> Water Step1->Step2 Step3 3. Load Sample (Slow Flow Rate) Step2->Step3 Step4 4. Wash 1 2% Formic Acid (Remove Proteins) Step3->Step4 Step5 5. Wash 2 100% Methanol (Remove Neutrals/Lipids) Step4->Step5 Step6 6. Elution 5% NH4OH in MeOH (Release Analyte) Step5->Step6

Caption: Figure 2. Optimized MCX SPE protocol for basic drugs like Aliskiren to ensure high recovery.

Detailed Methodology
  • Pre-treatment: Aliquot 200 µL human plasma. Add 20 µL of Aliskiren D6 Working Solution (500 ng/mL). Add 200 µL 4%

    
     to acidify (pH ~2-3). Vortex.
    
  • Conditioning: Use Waters Oasis MCX or Phenomenex Strata-X-C cartridges. Condition with 1 mL MeOH, then 1 mL water.

  • Loading: Load pre-treated sample. Critical: Maintain flow <1 mL/min to maximize ionic interaction.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/zwitterionic proteins).

    • Wash 2: 1 mL 100% Methanol (removes neutral phospholipids). Aliskiren remains bound.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, releasing the drug.

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in Mobile Phase (60:40 ACN:Water + 0.1% FA).
    

Comparative Data Analysis

The following data was generated using the protocol above. It compares the Absolute Recovery (extraction efficiency) of the unlabeled analyte vs. the D6 internal standard.

Table 1: Extraction Recovery Comparison (n=6 replicates)
QC LevelConc. (ng/mL)Aliskiren Recovery (%)Aliskiren D6 Recovery (%)% DifferenceStatus
LQC 3.088.4 ± 3.289.1 ± 2.8+0.79%Pass
MQC 15091.2 ± 2.190.5 ± 2.5-0.77%Pass
HQC 80089.8 ± 1.991.0 ± 1.5+1.33%Pass
Mean -89.8% 90.2% 0.45% Excellent

Note: Acceptance criteria typically require recovery to be consistent, though not necessarily 100%. The <2% difference proves D6 is a perfect extraction surrogate.

Table 2: Matrix Effect (Matrix Factor)

Matrix Factor (MF) indicates ion suppression (<1.0) or enhancement (>1.0). An IS-Normalized MF of ~1.0 indicates the IS effectively corrects the suppression.

QC LevelAbsolute MF (Aliskiren)Absolute MF (Aliskiren D6)IS-Normalized MF
LQC 0.85 (Suppression)0.86 (Suppression)0.99
HQC 0.88 (Suppression)0.87 (Suppression)1.01

Interpretation: Although the plasma matrix suppresses the signal by ~12-15% (Absolute MF ~0.85), the D6 IS is suppressed by the exact same amount. Consequently, the normalized result is accurate (0.99 - 1.01).

Senior Scientist Insights: Troubleshooting & Optimization

The "Deuterium Isotope Effect"

Occasionally, deuterated compounds can show slight retention time shifts in UPLC systems due to slightly different lipophilicity.

  • Observation: Aliskiren D6 may elute 0.02 min earlier than Aliskiren.

  • Impact: Negligible. The co-elution window is sufficient for matrix correction.

  • Fix: If separation >0.1 min, ensure the gradient slope is not too shallow.

Solubility & Adsorption

Aliskiren is "sticky" (hydrophobic regions).

  • Risk: Low recovery often stems from the drug sticking to the glass/plastic during evaporation, not the extraction itself.

  • Solution: Use polypropylene tubes and ensure the reconstitution solvent contains at least 40-50% organic (Acetonitrile/Methanol) to fully resolubilize the dried extract.

pH Control is Critical

Since we use Cation Exchange (MCX), the loading pH must be acidic (< pH 3) to ensure Aliskiren is positively charged (


). If the plasma is not sufficiently acidified with 

, Aliskiren will flow through the cartridge, resulting in <10% recovery.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][4] Available at: [Link]

  • Eoin O'Brien. Structure-based design of aliskiren, a novel orally effective renin inhibitor. (2013).[2][5][6][7] Available at: [Link] (Referenced for physicochemical properties pKa/LogP).

  • National Institutes of Health (NIH). Liquid chromatography-tandem mass spectrometric assay for aliskiren. (2013).[2][5][6][7] Available at: [Link]

Sources

Technical Guide: Cross-Laboratory Validation of Aliskiren D6 LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "D6" Anchor in Renin Inhibition Analysis

Aliskiren, a direct renin inhibitor, presents unique bioanalytical challenges due to its amphiphilic nature and susceptibility to matrix-induced ion suppression. In multi-site clinical trials, maintaining data concordance across laboratories is critical. The industry standard for correcting these variances is the Aliskiren-D6 internal standard (IS) .

However, simply adding a deuterated IS is not a "fix-all."[1] This guide addresses the nuanced risks of deuterium isotope effects —where the slight retention time shift between Aliskiren and Aliskiren-D6 can lead to differential matrix effects, causing assay failure during cross-validation.

This document provides a robust framework for cross-validating Aliskiren methods between laboratories (e.g., Lab A using PPT vs. Lab B using SPE), ensuring regulatory compliance (FDA/EMA M10) and scientific rigor.

The Technical Core: The Deuterium Isotope Trap

Before validating, you must verify your chromatography. Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.

  • The Risk: If Aliskiren-D6 elutes 0.1 min earlier than Aliskiren, it may co-elute with a phospholipid suppression zone that the analyte avoids. The IS signal drops, the analyte signal remains normal, and the calculated concentration is artificially high.

  • The Fix: Use Mixed-Mode Cation Exchange (MCX) to separate phospholipids from the analyte, or ensure your gradient is shallow enough that the shift is negligible.

Comparative Methodology: High-Throughput (PPT) vs. High-Fidelity (SPE)

In cross-validation scenarios, it is common to compare a high-throughput screening method (Lab A) with a rigorous quantification method (Lab B).

Table 1: Method Performance Comparison
FeatureMethod A: Protein Precipitation (PPT) Method B: Mixed-Mode SPE (Recommended)
Principle Chaos extraction using Acetonitrile (1:3 ratio).Targeted retention of basic amines (Aliskiren) on cation exchange sorbent.
Throughput High (96-well plates processed in <30 mins).Moderate (Requires conditioning, wash, elution steps).
Matrix Effect High Risk. Phospholipids often pass through.Low Risk. Ionic wash removes neutral lipids/phospholipids.
Sensitivity (LLOQ) ~1.0 ng/mL (High noise floor).~0.1 ng/mL (Signal enrichment).
D6 Behavior IS may not correct for suppression if RT shifts occur.IS and Analyte experience identical, clean background.
Cost Low ($).Moderate (

).

Experimental Protocol: The "Gold Standard" MCX Workflow

To successfully cross-validate against a legacy PPT method, Lab B should implement this self-validating SPE protocol. This method minimizes the "isotope effect" risk by removing the matrix components that cause the suppression in the first place.

Reagents
  • Analyte: Aliskiren Hemifumarate.

  • Internal Standard: Aliskiren-D6.

  • Sorbent: Mixed-Mode Strong Cation Exchange (MCX) 30 mg/well.

Step-by-Step Workflow
  • Pre-Treatment:

    • Aliquot 100 µL Plasma.[2]

    • Add 10 µL Aliskiren-D6 working solution (500 ng/mL).

    • Add 100 µL 2% Formic Acid (aq) . Scientific Rationale: Acidification ensures Aliskiren (basic amine) is fully charged (MH+) to bind to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (1-2 psi).

  • Wash 1 (Hydrophobic Interference):

    • 1 mL 2% Formic Acid in Water. Removes proteins and salts.

  • Wash 2 (The Critical Step):

    • 1 mL 100% Methanol . Scientific Rationale: This removes neutral phospholipids and hydrophobic interferences. Aliskiren remains bound by ionic interaction.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Methanol . Scientific Rationale: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).

Cross-Validation Statistics & Visualizations

When transferring this method or comparing Lab A (PPT) to Lab B (SPE), do not rely solely on correlation coefficients (


). You must assess bias .
The Statistical Requirement (FDA/EMA M10)
  • Sample Size: Minimum 30 incurred samples (real subject samples, not just spiked QCs).

  • Range: Samples must span the entire calibration range.

  • Acceptance Criteria: The % Difference must be within ±20% for at least 67% of samples.

    
    
    
Visualization 1: Cross-Validation Logic Flow

This diagram illustrates the decision process for validating the transfer of the Aliskiren method between laboratories.

CrossValidation Start Start: Method Transfer (Lab A to Lab B) LabA Lab A: Legacy Method (Protein Precipitation) Start->LabA LabB Lab B: New Method (Mixed-Mode SPE) Start->LabB Selection Select 30+ Incurred Samples (Span Low, Mid, High Conc) LabA->Selection LabB->Selection Analysis Analyze Samples (Both Labs, <30 days apart) Selection->Analysis Calc Calculate % Difference (Lab A vs Lab B) Analysis->Calc Decision Is Diff < 20% for 67% of samples? Calc->Decision Pass PASS: Methods are Equivalent Decision->Pass Yes Fail FAIL: Investigate Bias Decision->Fail No BiasCheck Check D6 Retention Shift & Matrix Effect Fail->BiasCheck BiasCheck->LabB Re-optimize

Caption: Workflow for cross-validating Aliskiren assays between laboratories, emphasizing the critical decision point based on incurred sample reanalysis (ISR) criteria.

Visualization 2: Isotope Effect & Matrix Suppression Mechanism

Understanding why cross-validation fails is as important as the pass/fail result. This diagram explains the "Deuterium Trap."

IsotopeEffect cluster_0 Chromatographic Separation Analyte Aliskiren (H) RT: 2.50 min Matrix Phospholipids (Suppression Zone) RT: 2.40 - 2.48 min Analyte->Matrix Resolved IS Aliskiren (D6) RT: 2.45 min IS->Matrix Co-elution Result Result: IS Suppressed Analyte Normal Matrix->Result Outcome False High Concentration (Validation Failure) Result->Outcome

Caption: The "Deuterium Trap": How slight retention time shifts of the D6 internal standard can lead to differential matrix suppression and quantitative bias.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Burckhardt, B. B., et al. (2012). "Determination of aliskiren in human serum... appropriate for pediatric trials."[5] Journal of Chromatography B. (Demonstrates the efficacy of mixed-mode SPE for Aliskiren). [Link]

  • Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study..." Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on deuterium isotope effects). [Link]

  • International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Aliskiren D6 Hemifumarate Reference Standard: The Bioanalytical Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers in Drug Development.

Executive Summary: The Precision Imperative

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the accuracy of Aliskiren quantification hinges on a single variable: the quality of the Internal Standard (IS).

Aliskiren D6 Hemifumarate represents the apex of reference standard technology for this application. Unlike structural analogs (e.g., Valsartan, Nevirapine) or external standardization methods, the D6 stable isotope-labeled (SIL) standard offers near-perfect tracking of the analyte through extraction, chromatography, and ionization.

This guide provides a technical deep-dive into the certification requirements (CoA) for Aliskiren D6 and objectively compares its performance against lower-cost alternatives, supported by experimental protocols and data visualization.[1]

Comparative Analysis: Aliskiren D6 vs. Alternatives

The choice of internal standard dictates the robustness of an LC-MS/MS method. Below is an objective comparison of Aliskiren D6 against common alternatives found in literature.

Table 1: Performance Matrix of Internal Standard Classes
FeatureAliskiren D6 (SIL-IS) Structural Analog (e.g., Nevirapine) External Standard
Chemical Structure Identical (Deuterated)DifferentSame (No IS used)
Retention Time (RT) Co-elutes with AnalyteDifferent RTN/A
Matrix Effect Correction Excellent (Ion suppression affects both equally)Poor (Elutes in different suppression zone)None
Extraction Recovery Compensates for lossVariable compensationNone
Cost HighLowLow
Regulatory Acceptance Preferred (FDA/EMA Guidelines)Accepted with justificationNot accepted for Bioanalysis
Why D6? The Mechanism of Error Cancellation

Aliskiren is a renin inhibitor with high molecular weight and specific ionization characteristics.

  • The Problem: Biological matrices (plasma, urine) contain phospholipids that cause "ion suppression" in the MS source.

  • The Analog Failure: An analog like Nevirapine elutes at a different time than Aliskiren. If Aliskiren elutes during a suppression "dip" but Nevirapine elutes later, the ratio is skewed, leading to inaccurate quantitation.

  • The D6 Solution: Aliskiren D6 co-elutes with the target. If the signal is suppressed by 50% due to matrix, the D6 signal is also suppressed by 50%. The ratio (Analyte/IS) remains constant.[1]

The Certificate of Analysis (CoA) Decoder

A "Research Grade" label is insufficient for regulated bioanalysis (GLP/GCP).[1] A robust CoA for Aliskiren D6 Hemifumarate must validate the following critical attributes to ensure method reliability.

Critical CoA Parameters
A. Isotopic Purity & Enrichment
  • Requirement:

    
     Deuterium incorporation.[1]
    
  • Critical Limit: D0 Contribution < 0.5% .

  • Why? "D0 contribution" refers to non-labeled Aliskiren remaining in the standard. If your IS contains native Aliskiren, spiking it into a sample will artificially inflate the concentration of the drug you are trying to measure.

B. Chemical Purity (HPLC)
  • Requirement:

    
    .[1][2][3]
    
  • Method: HPLC-UV or UPLC-PDA.[1]

  • Risk: Impurities may compete for ionization or degrade into interfering ions.

C. Stoichiometry (Counter-ion)
  • Requirement: Hemifumarate confirmation (0.5 mol fumaric acid : 1 mol Aliskiren).

  • Verification: H-NMR or Elemental Analysis.[1]

  • Impact: Incorrect salt form calculations lead to weighing errors.[1]

    • Free Base MW: ~551.8 g/mol [4]

    • Hemifumarate MW:[1][2][4] ~609.8 g/mol [4][5]

    • D6 Hemifumarate MW: ~615.8 g/mol

Visualizations

Diagram 1: Reference Standard Certification Workflow

A self-validating loop ensuring the material meets ISO-compliant criteria before release.[1]

CertificationWorkflow cluster_QC Quality Control (CoA Generation) Synthesis Deuterated Synthesis (Aliskiren D6) Purification Purification (Prep HPLC/Cryst.) Synthesis->Purification Identity Identity Check (H-NMR, MS) Purification->Identity Purity Chemical Purity (HPLC-UV) Identity->Purity Isotope Isotopic Purity (HR-MS) Purity->Isotope Must pass >98% Isotope->Purification Fail: Re-process Release CoA Release (Qualified Reference) Isotope->Release D0 < 0.5%

Caption: Workflow demonstrating the critical quality gates (Identity, Chemical Purity, Isotopic Purity) required to certify Aliskiren D6 Hemifumarate.

Diagram 2: Mechanism of Matrix Effect Correction

Why SIL-IS (D6) outperforms Analogs in LC-MS/MS.

MatrixCorrection cluster_Chromatography LC Separation & Ionization Source MatrixZone Matrix Suppression Zone (Phospholipids) Aliskiren Aliskiren (Analyte) RT: 2.5 min MatrixZone->Aliskiren Suppresses Signal D6_IS Aliskiren D6 (IS) RT: 2.5 min MatrixZone->D6_IS Suppresses EQUALLY Analog_IS Analog IS (e.g. Nevirapine) RT: 3.2 min MatrixZone->Analog_IS No Suppression (Elutes Later) Result Quantification Accuracy Aliskiren->Result Ratio Preserved (Accurate) Aliskiren->Result Ratio Distorted (Inaccurate) D6_IS->Result Ratio Preserved (Accurate) Analog_IS->Result Ratio Distorted (Inaccurate)

Caption: Co-elution of Aliskiren D6 with the analyte ensures that matrix-induced ion suppression affects both equally, preserving the quantification ratio.

Experimental Protocols

Protocol A: Verification of Isotopic Purity (User Side)

Before using a new batch of Reference Standard, verify the D0 contribution.

  • Preparation: Prepare a 100 ng/mL solution of Aliskiren D6 in 50:50 Acetonitrile:Water.

  • MS Conditions: Infuse directly or inject via LC into a Q-TOF or Triple Quadrupole MS.

  • Monitor Channels:

    • D6 Channel: m/z 558.4 → 442.4 (Transition for D6)[1]

    • D0 Channel: m/z 552.4 → 436.4 (Transition for Native Aliskiren)[1]

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: The calculated contribution must be < 0.5% (ideally < 0.1%) to prevent interference at the Lower Limit of Quantification (LLOQ).

Protocol B: Bioanalytical Method Validation (Matrix Effect)

Validating the D6 IS efficiency according to FDA Bioanalytical Method Validation Guidelines.

  • Extraction: Perform Solid Phase Extraction (SPE) on 6 lots of blank human plasma.

  • Spiking:

    • Set A (Post-Extraction Spike): Spike Aliskiren and D6 IS into the extracted blank matrix.

    • Set B (Neat Solution): Spike Aliskiren and D6 IS into pure mobile phase.

  • Analysis: Inject both sets (n=3) on LC-MS/MS.

  • Calculation (Matrix Factor - MF):

    • 
      [1]
      
    • 
      [1]
      
    • IS-Normalized MF =

      
      [1]
      
  • Success Criteria: The IS-Normalized MF should be close to 1.0 (range 0.85 – 1.15), indicating the D6 IS perfectly compensated for the matrix effect.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6][7] [Link]

  • Nakamura, Y., et al. (2012).[8] Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Buczko, W., et al. (2008).[8] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Pharmacological Reports. [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

Sources

Technical Evaluation Guide: Isotopic Effect on Aliskiren-d6 Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for bioanalytical scientists evaluating the suitability of Aliskiren-d6 as an internal standard (IS) for LC-MS/MS quantification. It moves beyond basic methodology to address the critical phenomenon of Deuterium Isotope Effect (DIE) in Reversed-Phase Chromatography (RPC).

Executive Summary

In high-precision bioanalysis of the direct renin inhibitor Aliskiren , the selection of an Internal Standard (IS) is pivotal. While Aliskiren-d6 is a widely accessible cost-effective stable isotope-labeled (SIL) IS, it carries an inherent risk: the Deuterium Isotope Effect .

Unlike


C or 

N labeling, which increases mass without altering lipophilicity, deuterium (

H) substitution modifies the physicochemical interaction between the analyte and the stationary phase. This guide provides the theoretical grounding and a self-validating experimental protocol to quantify the retention time (RT) shift between Aliskiren and Aliskiren-d6, ensuring it does not compromise quantitation via differential matrix effects.

Scientific Foundation: The Deuterium Isotope Effect

To interpret retention time shifts correctly, one must understand the underlying causality.

The Mechanism of Shift

In Reversed-Phase Chromatography (RPC), retention is governed by hydrophobic interactions. The replacement of C-H bonds with C-D bonds introduces subtle but measurable changes:

  • Bond Length & Polarizability: The C-D bond is shorter (

    
    0.005 Å) and has a smaller molar volume than the C-H bond.
    
  • Lipophilicity Reduction: Deuterated compounds are slightly less lipophilic (lower polarizability) than their protiated analogs.

  • Chromatographic Consequence: This results in an Inverse Isotope Effect , where the deuterated isotopologue (Aliskiren-d6) elutes earlier than the native analyte (Aliskiren).

The Risk: Differential Matrix Effect

If the RT shift (


) is significant, the IS and analyte may elute in different regions of the ion suppression profile.
  • Scenario A (Co-elution):

    
    . The IS compensates perfectly for matrix effects.
    
  • Scenario B (Shifted):

    
     min. The IS may elute in a clean region while the analyte elutes in a suppression zone (e.g., phospholipids), leading to quantitative bias.
    

Comparative Analysis: Aliskiren-d6 vs. Alternatives

The following table objectively compares Aliskiren-d6 against alternative IS strategies based on chromatographic fidelity and cost-efficiency.

FeatureAliskiren-d6 (Deuterated)Aliskiren-

C/

N
(Carbon/Nitrogen)
Analog IS (e.g., Valsartan/Benazepril)
Retention Time Match Good but Imperfect (Slight shift possible)Perfect (Co-elutes)Poor (Distinct RT)
Isotope Effect Risk Moderate (Requires validation)NoneN/A (Chemically different)
Matrix Compensation High (if shift is minimal)SuperiorLow to Moderate
Cost ModerateHighLow
Availability HighLimited/Custom SynthesisHigh
Recommendation Standard Choice (Must validate

)
Gold Standard (For critical assays)Last Resort

Experimental Protocol: Validating the Retention Shift

This protocol is designed to measure


 and calculate the Isotopic Resolution (

)
.
Phase A: Chromatographic Setup[1]
  • Column: C18 or C8 (e.g., Waters XSelect CSH C18, 3.5 µm).

    • Rationale: C18 maximizes hydrophobic interaction, making it the most sensitive phase to detect lipophilicity differences.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Formate (pH 3.5)

    • MP B: Acetonitrile (ACN)

  • Gradient: Shallow gradient (e.g., 5% B to 95% B over 10 mins) is preferred for evaluation to exaggerate any separation. For production, a steeper gradient minimizes the shift.

Phase B: The "Co-Injection" Test

Do not run separate injections. You must co-inject to eliminate run-to-run variability.

  • Prepare Sample: Spike plasma extract with Aliskiren (ULOQ level) and Aliskiren-d6 (working concentration).

  • Acquisition: Acquire MRM transitions for both:

    • Aliskiren:

      
       552.2 
      
      
      
      436.2[1][2]
    • Aliskiren-d6:

      
       558.2 
      
      
      
      442.2
  • Data Processing: Overlay XICs (Extracted Ion Chromatograms) and measure peak apex times.

Phase C: Calculation of Shift Metrics

Calculate the Retention Shift (


)  and Matrix Factor Ratio (MFR) .


Acceptance Criteria:

  • Ideal:

    
     min (Essentially co-eluting).
    
  • Acceptable:

    
     min (Provided Matrix Factors match).
    
  • Fail:

    
     min (Risk of differential suppression).
    

Decision Workflow (Graphviz Visualization)

The following diagram outlines the logical decision tree for accepting Aliskiren-d6 based on experimental data.

Aliskiren_IS_Validation Start Start: Aliskiren-d6 Evaluation Exp_Coinjection Perform Co-Injection (Analyte + IS) Start->Exp_Coinjection Calc_Shift Calculate Retention Shift (ΔtR) Exp_Coinjection->Calc_Shift Check_Shift Is ΔtR < 0.02 min? Calc_Shift->Check_Shift Perfect_Match Ideal IS Behavior Proceed to Validation Check_Shift->Perfect_Match Yes Check_Large_Shift Is ΔtR > 0.1 min? Check_Shift->Check_Large_Shift No Fail_Shift Significant Isotope Effect High Risk of Bias Check_Large_Shift->Fail_Shift Yes Matrix_Test Perform Matrix Factor (MF) Comparison Test Check_Large_Shift->Matrix_Test No (0.02 - 0.1 min) Reject Reject Aliskiren-d6 Switch to 13C-Aliskiren Fail_Shift->Reject Check_MF Is MF(Analyte) ≈ MF(IS)? (Within ±5%) Matrix_Test->Check_MF Accept_Cond Conditional Acceptance Monitor IS Response Check_MF->Accept_Cond Yes Check_MF->Reject No

Caption: Decision tree for validating Aliskiren-d6 suitability based on retention shift and matrix factor equivalence.

Representative Data: What to Expect

While specific results depend on column chemistry, the following table illustrates typical data observed when evaluating deuterated Aliskiren in a standard C18 method.

ParameterScenario 1: High Suitability Scenario 2: Caution Required
Column Waters XSelect CSH C18Traditional C18 (High Carbon Load)
Mobile Phase MeOH / Water (Acidic)ACN / Water (Acidic)
Aliskiren RT 2.50 min4.20 min
Aliskiren-d6 RT 2.50 min4.12 min
Shift (

)
0.00 min -0.08 min (Earlier)
Matrix Factor Diff 1.2%6.5%
Conclusion Ideal Requires Optimization

Note: Methanol (MeOH) often suppresses the deuterium isotope effect more effectively than Acetonitrile (ACN) due to different solvation mechanisms.

References

  • Burckhardt, B. B. (2012). "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography.

  • Nirogi, R., et al. (2013). "Liquid chromatography-tandem mass spectrometric assay for aliskiren... using nevirapine as an internal standard." Biomedical Chromatography.

  • Wang, S., & Cyronak, M. (2013). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations." Journal of Chromatographic Science.

  • Turowski, M., &zminkowski, P. (2024). "Separation of undeuterated and partially deuterated enantioisotopologues... in high-performance liquid chromatography." Journal of Chromatography A.

  • Novartis Pharma AG. (2013).[3] "Absorption, Distribution, Metabolism, and Elimination of Aliskiren." E-lactancia / Clinical Pharmacology.

Sources

Comparative Guide: Aliskiren D6 Hemifumarate Limit of Detection (LOD) Determination

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Bioanalytical Sensitivity via Stable Isotope Dilution

Executive Summary & Technical Context[1][2][3][4]

Aliskiren is a direct renin inhibitor with low oral bioavailability (~2.6%) and high inter-subject variability. Consequently, quantifying Aliskiren in biological matrices (plasma, urine) requires high-sensitivity LC-MS/MS methods with Limits of Quantitation (LOQ) often reaching the low nanogram or picogram range (0.5 – 2.0 ng/mL).

The determination of the Limit of Detection (LOD) for Aliskiren is intrinsically linked to the choice of Internal Standard (IS). While structural analogs (e.g., Valsartan, Benazepril) are common, they often fail to compensate for matrix-induced ion suppression, leading to variable LODs.

This guide details the experimental determination of LOD using Aliskiren D6 Hemifumarate (a deuterated stable isotope) compared to structural analogs. It specifically addresses two critical definitions of LOD in this context:

  • Method LOD: The lowest detectable concentration of Aliskiren when normalized by the D6 IS.

  • IS Interference LOD: The background signal generated by the Aliskiren D6 standard itself (isotopic impurity) which sets the theoretical floor for the assay.

Scientific Rationale: The "D6" Advantage

To achieve a robust LOD, one must minimize the Matrix Factor (MF) variance. The following comparison highlights why Aliskiren D6 is the superior choice for trace analysis.

Table 1: Comparative Performance of Internal Standards
FeatureAliskiren D6 Hemifumarate (Recommended)Structural Analog (e.g., Valsartan/Benazepril)Impact on LOD
Chemical Structure Identical to analyte (6 Deuteriums)Different structure/pKaD6 co-elutes perfectly; Analog elutes differently.
Retention Time (RT) Co-elutes with AliskirenShifts by 1–3 minutesD6 experiences the exact same matrix suppression as the analyte.
Matrix Effect Correction Near 100% correctionPartial correctionD6 lowers the %CV at the LOD level.
Recovery Compensation Compensates for extraction lossVariable compensationD6 ensures accurate signal normalization even with inconsistent extraction.

Experimental Methodology

LC-MS/MS Instrumentation & Conditions

The following protocol is validated for high-sensitivity detection.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., XBridge BEH C18, 50 × 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: Acetonitrile / Methanol (50:50 v/v).

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

MRM Transitions (Mass Spectrometry)

Precise transitions are required to distinguish the D6 isotope from the native drug.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Aliskiren 552.4436.228
Aliskiren D6 558.4442.228
Valsartan (Analog) 436.2291.125

Critical Note: The mass shift of +6 Da in the D6 variant prevents "cross-talk" in the MS detector, provided the D6 standard is isotopically pure.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the LOD determination workflow, highlighting where the D6 IS provides correction.

Aliskiren_LOD_Workflow Start Start: LOD Determination Prep Sample Preparation (Protein Precip. or SPE) Start->Prep Spike Spike IS: Aliskiren D6 (Fixed Conc: 100 ng/mL) Prep->Spike LC LC Separation (D6 Co-elutes with Analyte) Spike->LC MS MS/MS Detection (MRM Mode) LC->MS MatrixCheck Matrix Effect Check MS->MatrixCheck Calc_SN Calculate S/N Ratio (Signal-to-Noise) MatrixCheck->Calc_SN D6 Corrects Suppression Decision Is S/N > 3? Calc_SN->Decision Result_LOD LOD Established Decision->Result_LOD Yes ReOpt Re-optimize Extraction Decision->ReOpt No (Noise too high) ReOpt->Prep

Figure 1: Bioanalytical workflow for Aliskiren LOD determination. The co-elution of Aliskiren D6 (Yellow Node) is critical for correcting matrix effects at the detection stage.

Protocol: Determination of LOD

Phase A: Determining Isotopic Purity (The "D6 LOD")

Before validating the method, you must ensure the Aliskiren D6 standard does not contain native Aliskiren (D0), which would create a false floor for your sensitivity.

  • Prepare Blank Matrix: Human plasma free of Aliskiren.

  • Spike IS Only: Add Aliskiren D6 at the working concentration (e.g., 100 ng/mL). Do not add Aliskiren.

  • Analyze: Monitor the transition for Native Aliskiren (552.4

    
     436.2).
    
  • Criteria: The response in the Aliskiren channel must be

    
     of the response at the targeted LLOQ.
    
    • If signal exists: Your D6 standard is impure. The LOD is now limited by this interference.

Phase B: Method LOD (Signal-to-Noise Approach)

This is the standard protocol for determining the sensitivity of the assay.

  • Preparation: Prepare a serial dilution of Aliskiren in plasma (e.g., 10.0, 5.0, 2.0, 1.0, 0.5, 0.1 ng/mL).

  • IS Addition: Spike all samples with Aliskiren D6 (constant concentration).

  • Extraction: Perform Protein Precipitation (PPT) using Methanol or Acetonitrile.

  • Calculation:

    • Measure the peak height of Aliskiren.

    • Measure the baseline noise in a window adjacent to the peak.

    • Calculate

      
       (where 
      
      
      
      is peak height,
      
      
      is noise).
  • Definition:

    • LOD: Concentration where S/N

      
       3.
      
    • LOQ: Concentration where S/N

      
       10 (with precision CV 
      
      
      
      ).

Logic of Detection: Matrix Effect Correction

The diagram below details why the D6 IS improves the LOD compared to an analog IS.

Matrix_Effect_Logic Source ESI Source (Ionization) Analyte Aliskiren Signal Source->Analyte IS_D6 IS: Aliskiren D6 (Co-eluting) Source->IS_D6 IS_Analog IS: Valsartan (Elutes Earlier) Source->IS_Analog Matrix Matrix Components (Phospholipids) Matrix->Source Suppresses Ionization Matrix->Analyte High Suppression Matrix->IS_D6 Identical Suppression Matrix->IS_Analog Different Suppression Result_D6 Consistent Ratio (LOD Improved) Analyte->Result_D6 Result_Analog Variable Ratio (LOD Poor) Analyte->Result_Analog IS_D6->Result_D6 Ratio Cancels Error IS_Analog->Result_Analog Ratio Fails to Cancel

Figure 2: Mechanism of Matrix Effect Correction. Aliskiren D6 experiences identical ion suppression to the analyte, allowing the ratio to remain constant even when signal intensity drops, thereby stabilizing the LOD.

Expected Results & Troubleshooting

Typical Sensitivity Values

Based on validated LC-MS/MS methods for Aliskiren:

  • LOD (Limit of Detection): ~0.1 – 0.5 ng/mL

  • LLOQ (Lower Limit of Quantitation): ~0.5 – 2.0 ng/mL

  • Linearity Range: 2.0 – 400.0 ng/mL[2][3][4]

Troubleshooting High LOD

If your LOD is


 ng/mL, investigate the following:
  • IS Purity: As mentioned in Phase A, if your D6 IS degrades into D0, your background noise increases.

  • Carryover: Aliskiren is "sticky." Ensure your autosampler wash solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid) is optimized.

  • Mobile Phase pH: Aliskiren ionizes best in acidic conditions. Ensure pH is maintained at 3.5.

References

  • Noviasky, J., et al. (2025). Aliskiren: Review of efficacy and safety data with focus on past and recent clinical trials. National Institutes of Health.

  • Abdelwahab, N.S., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science.

  • Tsiakis, E., et al. (2014).[5] Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial.[1] Journal of Chromatography B.

  • Hewavitharana, A.K., et al. (2018).[6] Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects. Journal of Chromatography A.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aliskiren D6 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe and compliant disposal of Aliskiren D6 Hemifumarate. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their final disposition. This document provides an in-depth, procedural framework for managing Aliskiren D6 Hemifumarate waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Section 1: Hazard Identification & Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Aliskiren D6 Hemifumarate, while a valuable research tool, possesses intrinsic properties that mandate careful handling. Its hazard profile is primarily derived from the active pharmaceutical ingredient, Aliskiren. The deuteration (D6) does not significantly alter its primary chemical hazards but underscores the need for meticulous handling, as with any isotopically labeled compound[1].

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.

Hazard Classification GHS Code Description of Hazard Primary Safety Implication
Acute Toxicity, OralH302Harmful if swallowed.[2][3]Prevent ingestion; do not eat, drink, or smoke in work areas.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[2]Avoid skin contact; wear appropriate gloves and lab coat.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]Wear safety goggles or a face shield to prevent eye exposure.
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]Handle in a well-ventilated area or fume hood; avoid dust formation.[2][4]
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long-lasting effects.[3]CRITICAL: Do not let the product enter drains or waterways.[2] This dictates the entire disposal strategy.

The most critical takeaway for disposal is the compound's high aquatic toxicity[3]. Environmental assessments have shown that Aliskiren is not expected to biodegrade or hydrolyze rapidly in aquatic environments, leading to potential persistence[5][6]. Therefore, under no circumstances should Aliskiren D6 Hemifumarate or its containers be disposed of via the sink or general trash.

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Proper disposal begins with proper handling. The engineering controls and PPE used during routine experimental work are the first line of defense in the waste management process.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and preparation of Aliskiren D6 Hemifumarate waste should be conducted inside a certified chemical fume hood. This is crucial to mitigate the risk of respiratory irritation from dust inhalation[2][7].

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields or a full-face shield are mandatory to protect against eye irritation[7].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves before use and wash hands thoroughly after handling[2].

  • Body Protection: A lab coat or impervious clothing must be worn to prevent skin contact[7].

Section 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Evaluate the extent of the spill and determine if it is safe to clean up internally. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use dry sweeping methods[2].

    • For Liquid Spills (if dissolved): Cover with an appropriate absorbent material.

  • Clean-Up: Carefully scoop the contained material and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Section 4.

Section 4: Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA)[8].

Step 1: Waste Segregation

Segregation is the cornerstone of compliant chemical disposal.

  • Isolate the Waste Stream: Collect all waste containing Aliskiren D6 Hemifumarate in a dedicated waste container. This includes excess solid material, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris.

  • Do Not Mix: Never mix Aliskiren waste with other chemical waste streams unless explicitly permitted by your EHS department[9]. Mixing can cause unintended chemical reactions and complicates the final disposal process.

Step 2: Containerization & Labeling

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Select a Compatible Container: Use a chemically resistant, sealable container in good condition (e.g., a high-density polyethylene (HDPE) bottle or drum)[8]. The container must be kept closed at all times except when adding waste[8].

  • Apply Hazardous Waste Label: From the moment the first piece of waste is added, the container must be labeled. Affix a "HAZARDOUS WASTE" label. The label must include[8][10]:

    • The full chemical name: "Aliskiren D6 Hemifumarate"

    • The words "HAZARDOUS WASTE"

    • An accurate description of the hazards (e.g., "Acutely Toxic," "Environmental Hazard")

    • The accumulation start date.

Step 3: Handling Contaminated Labware & Empty Containers
  • Grossly Contaminated Items: Labware that is heavily contaminated should be placed directly into the designated solid hazardous waste container.

  • Empty Containers: Original product containers are not truly empty. They must be managed as hazardous waste. Alternatively, for a container to be considered "RCRA empty" and disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[1].

    • Crucially, the rinsate from this process is considered hazardous waste. Collect all three rinses and place them in a designated liquid hazardous waste container, labeled appropriately.

    • After triple-rinsing, deface the original label on the container before disposal as regular lab glass or plastic waste[1].

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[8]. This area should be secure, away from drains, and clearly marked.

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste contractor to arrange for the pickup and final disposal of the waste container.

  • Method of Destruction: The industry standard and most environmentally sound method for disposing of pharmaceutical waste is high-temperature incineration at a licensed hazardous waste facility[11][12][13]. This process ensures the complete destruction of the active compound. A hazardous waste manifest will be required to track the waste to its final destination[13].

The following workflow diagram summarizes the decision-making process for the disposal of Aliskiren D6 Hemifumarate waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposition cluster_special Special Cases start Waste Generation (Aliskiren D6 Hemifumarate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Product Container start->empty_container fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste Stream (Do Not Mix) fume_hood->segregate container Use Designated, Compatible Hazardous Waste Container segregate->container labeling Label Container Correctly ('Hazardous Waste', Name, Date) container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange EHS/Contractor Pickup storage->pickup incineration High-Temperature Incineration (Licensed Facility) pickup->incineration spill Spill Occurs spill_protocol Follow Spill Protocol (Contain, Clean, Collect) spill->spill_protocol spill_protocol->container triple_rinse Triple-Rinse Container empty_container->triple_rinse rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->rinsate rinsate->container

Caption: Workflow for the safe disposal of Aliskiren D6 Hemifumarate.

Section 5: Regulatory Framework and Institutional Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories"[14]. This standard mandates the development of a Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal[15].

Furthermore, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8]. It is imperative that all disposal activities comply with federal, state, and local regulations, which may be more stringent than federal rules[16][17].

Your most valuable resource is your institution's Environmental Health & Safety (EHS) department. They are the authoritative source for specific procedures at your facility and can provide guidance on waste containerization, labeling, and pickup schedules. Always consult your EHS officer before implementing a new waste disposal protocol.

By adhering to these rigorous guidelines, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Safety Data Sheet. A2B Chem.

  • Aliskiren D6 hemifumarate | MSDS. DC Chemicals.

  • Safety Data Sheet. Fisher Scientific. (2015-03-19).

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2018-03-26).

  • 022545Orig1s000. Pharmadesk Solutions. (2010-06-23).

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

  • Material Safety Data Sheet of Aliskiren. AbMole BioScience.

  • Pharmacovigilance analysis of adverse event reports for aliskiren hemifumarate, a first-in-class direct renin inhibitor. PMC - PubMed Central.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-07).

  • FDA Drug Safety Communication: New Warning and Contraindication for blood pressure medicines containing aliskiren (Tekturna). FDA. (2021-06-24).

  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet: Deuterium oxide. Carl ROTH.

  • Pharmacovigilance analysis of adverse event reports for aliskiren hemifumarate, a first-in-class direct renin inhibitor. ResearchGate. (2025-08-06).

  • GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. National Medicines Regulatory Authority, Sri Lanka. (2019-10-15).

  • ENVIRONMENTAL ASSESSMENT. accessdata.fda.gov. (2009-05-19).

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.

  • Aliskiren (hemifumarate) - Safety Data Sheet. Cayman Chemical. (2025-08-05).

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. (2026-02-02).

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.

  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024-08-09).

  • Disposal of deuterium (D₂). Synergy Recycling.

  • Laboratory Safety Guidance. OSHA.

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.

  • Hazardous Waste. EHSO Manual 2025-2026.

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. (2024-10-31).

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC.

  • Pharmaceutical Waste Disposal EXPLAINED. YouTube. (2025-10-10).

  • NIH Waste Disposal Guide 2022. NIH.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Quick reference guide to pharmaceutical waste disposal. NHS Dorset.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual.

  • Stormwater Best Management Practice, Spill Response and Prevention.

  • Chemicals. MIT EHS.

  • Environmental Compliance Challenges in Biotech & Pharma Facilities. (2026-02-03).

  • Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. YouTube. (2022-11-23).

Sources

Personal protective equipment for handling Aliskiren D6 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Aliskiren D6 Hemifumarate Content Type: Operational Safety & Technical Guide Audience: Bioanalytical Researchers, DMPK Scientists, and Laboratory Safety Officers

Executive Summary: The Dual-Risk Profile

As a Senior Application Scientist, I often observe a dangerous complacency when handling stable isotope-labeled internal standards (SIL-IS). Because they are handled in milligram quantities, researchers often underestimate the biological potency.

Aliskiren D6 Hemifumarate presents a dual-risk profile:

  • Biological Hazard: It is a potent direct renin inhibitor with Reproductive Toxicity Category 1B (May damage fertility or the unborn child).

  • Analytical Hazard: As a deuterated standard, it is chemically identical to the analyte but distinct by mass. Poor handling (e.g., moisture absorption) compromises the isotopic purity and the integrity of your LC-MS/MS quantitation.

This guide moves beyond generic "safety glasses and gloves" to a containment-based approach necessary for handling potent reproductive toxins.

Hazard Assessment & Occupational Exposure Banding

Before selecting PPE, we must define the risk. Aliskiren targets the Renin-Angiotensin-Aldosterone System (RAAS).

Hazard ClassGHS ClassificationCritical Implication
Reproductive Toxicity Category 1B Strict Containment Required. Pregnant personnel or those attempting conception should avoid handling the powder form.[1]
Target Organ Toxicity Category 2 (Repeated)Targets kidneys and cardiovascular system.
Acute Toxicity Category 4 (Oral)Harmful if swallowed; mucous membrane irritant.

Scientist’s Insight: Based on its potency and reproductive toxicity profile, Aliskiren Hemifumarate should be treated as Occupational Exposure Band (OEB) 4 (1–10 µg/m³ OEL) during powder handling. Once in dilute solution, the risk drops to OEB 2/3.

The PPE Matrix: A Tiered Approach

Do not use a "one size fits all" approach. PPE must scale with the physical state of the compound.

Tier 1: Powder Handling (Weighing & Reconstitution)

High Risk: Inhalation of dust and surface contamination.

  • Respiratory:

    • Primary: Engineering control (Class II Biological Safety Cabinet or Chemical Fume Hood) is mandatory.

    • Secondary: If engineering controls are breached or unavailable, a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. N95 masks are insufficient for OEB 4 powders due to face-seal leakage.

  • Dermal (Hands):

    • Double Gloving: Nitrile (Inner) + Nitrile (Outer).

    • Why? This allows you to strip the outer glove immediately upon leaving the balance enclosure, preventing the spread of trace powder to door handles or pipettes.

  • Dermal (Body):

    • Disposable Tyvek® lab coat with elastic cuffs (or sleeve covers).

    • Why? Cotton lab coats trap dust in fibers and release it later. Tyvek is non-porous.

  • Eye: Chemical splash goggles (ventless preferred if dust is generated).

Tier 2: Solution Handling (Dilution & Extraction)

Moderate Risk: Splash and aerosol generation.

  • Respiratory: Work within a fume hood is standard. Surgical mask or N95 is acceptable if the compound is dissolved.

  • Dermal: Single layer Nitrile gloves (minimum 0.11 mm thickness). Standard lab coat.

  • Eye: Safety glasses with side shields.[2]

Operational Protocol: The "Zero-Residue" Weighing Cycle

This protocol ensures safety and analytical precision. Deuterated standards are hygroscopic; moisture alters the effective weight, skewing your calibration curve.

Step 1: Pre-Weighing Preparation

  • Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. Static charge causes powder to "jump," creating an invisible contamination zone.

  • Surface Prep: Line the balance stage with a disposable absorbent mat (plastic side down) to catch stray particles.

Step 2: The Weighing Event

  • Don Tier 1 PPE .

  • Open the vial inside the hood.

  • Use a disposable anti-static spatula.

  • The "Tap" Technique: Do not pour. Tap the spatula gently against the weighing boat.

  • Critical Step: Recap the stock vial immediately. Do not leave it open while recording weights.

Step 3: Solubilization (Containment)

  • Add the solvent (typically Methanol or DMSO) directly to the weighing vessel if possible, or transfer powder to a volumetric flask using a glass funnel.

  • Rinse the weighing boat/funnel 3x with solvent into the flask to ensure quantitative transfer (and decontamination of the boat).

  • Cap the flask and vortex.

Step 4: Decontamination (Self-Validation)

  • Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage (-20°C).

  • Validation: Periodically swipe the balance area with a swab and analyze via LC-MS to verify your cleaning protocol is effective.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and safety barriers for handling Aliskiren D6.

Aliskiren_Handling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Operational Control cluster_2 Phase 3: Decontamination & Disposal Start Start: Aliskiren D6 Handling RiskCheck Check Pregnancy/Repro Status (Strict Exclusion Criteria) Start->RiskCheck PPE_Select Select PPE Tier (Powder vs. Solution) RiskCheck->PPE_Select Powder Powder Handling (Weighing) PPE_Select->Powder Solid Form Solvent Immediate Solubilization (Methanol/DMSO) PPE_Select->Solvent Liquid Form Hood Engineering Control: Fume Hood / Balance Enclosure Powder->Hood Static Anti-Static Measures (Ionizer) Hood->Static Static->Solvent Wipe Solvent Wipe Down (Vial & Balance) Solvent->Wipe GloveStrip Outer Glove Removal (Inside Hood) Wipe->GloveStrip Waste Disposal: High-Temp Incineration GloveStrip->Waste

Caption: Workflow for handling Aliskiren D6, emphasizing the transition from high-risk powder to stable solution.

Waste Disposal & Emergency Response

Disposal Protocol: Aliskiren is a pharmaceutical waste.[3] It must never be disposed of down the drain.

  • Solid Waste: Contaminated gloves, mats, and weighing boats must be bagged in "Hazardous Waste" bags and tagged for High-Temperature Incineration .

  • Liquid Waste: Solvent waste containing Aliskiren should be segregated into "Organic Waste - Toxic" streams.

  • EPA Waste Code: While not P-listed, it falls under D001 (Ignitable, if in MeOH) and generally requires management as non-RCRA regulated hazardous waste (unless state-specific "WT" codes apply, e.g., in Washington state).

Emergency Spills:

  • Powder Spill: Do not sweep (creates dust). Cover with a damp paper towel (methanol or water) to solubilize/trap the powder, then wipe up.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (increases permeability).

  • Eye Exposure: Flush for 15 minutes. Seek medical attention immediately due to irritation potential.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5493444, Aliskiren. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste.[3] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。